Product packaging for 3-Chloro-6-nitroisoquinoline(Cat. No.:CAS No. 760179-81-5)

3-Chloro-6-nitroisoquinoline

Cat. No.: B1492938
CAS No.: 760179-81-5
M. Wt: 208.6 g/mol
InChI Key: PFBVXFDZOZBWJU-UHFFFAOYSA-N
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Description

3-Chloro-6-nitroisoquinoline (CAS 760179-81-5) is a high-purity chemical compound supplied for research and development purposes. This multifunctional heterocyclic building block is a valuable synthon in organic synthesis and medicinal chemistry, particularly for constructing complex isoquinoline derivatives with potential biological activity . With a molecular formula of C 9 H 5 ClN 2 O 2 and a molecular weight of 208.60 g/mol , this compound features both a reactive chlorine substituent and an electron-withdrawing nitro group on its isoquinoline scaffold. This structure makes it a key intermediate in various synthetic transformations, including metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to access a diverse array of substituted isoquinolines . Chlorinated heterocycles are of significant interest in drug discovery, with many FDA-approved pharmaceuticals containing chlorine atoms that can influence potency, metabolic stability, and molecular conformation . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2O2 B1492938 3-Chloro-6-nitroisoquinoline CAS No. 760179-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-4-7-3-8(12(13)14)2-1-6(7)5-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBVXFDZOZBWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-6-nitroisoquinoline: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data for 3-chloro-6-nitroisoquinoline is not extensively available in public scientific literature. This guide is a comprehensive review based on established chemical principles and extrapolated data from structurally analogous compounds. The information provided herein is intended for research and development purposes and should be used as a theoretical framework for further investigation.[1]

Introduction

This compound is a heterocyclic compound belonging to the isoquinoline class.[2] Its structure is characterized by an isoquinoline core functionalized with a chlorine atom at the 3-position and a nitro group at the 6-position. The presence of these specific functional groups on the isoquinoline scaffold suggests a potential for diverse chemical reactivity and significant biological activity.[1][2]

The isoquinoline core is a well-established privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[1][2] Furthermore, nitro-containing heterocyclic compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] The chlorine atom at the 3-position serves as a versatile handle for synthetic modifications, making this compound a valuable building block in the synthesis of diverse isoquinoline derivatives for drug discovery programs.[3][4]

This technical guide provides a theoretical overview of the synthesis, chemical properties, potential reactivity, and applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical and Predicted Properties

While experimentally determined physicochemical properties for this compound are not widely published, we can predict certain characteristics based on its structure and data from similar compounds.

Chemical and Physical Properties
PropertyValueSource
CAS Number 760179-81-5[5]
Molecular Formula C₉H₅ClN₂O₂[5]
Molecular Weight 208.6 g/mol [5]
Physical Appearance Predicted to be a solid at room temperature.
Boiling Point 389.1±22.0 °C (Predicted)[5]
Density 1.484±0.06 g/cm³ (Predicted)[5]
Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF.[1][6]
Storage Conditions Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]
Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.[9]

¹H NMR Spectroscopy (Predicted)

The electron-withdrawing nature of both the chlorine atom and the nitro group is expected to cause a downfield shift of the aromatic protons compared to the parent isoquinoline.[10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.7d1HAr-H
~8.2 - 8.4dd1HAr-H
~7.8 - 8.0d1HAr-H
~7.5s1HH-4

Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm.[11]

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~151C3
~148C6
~147C1
~138C8a
~130C4a
~128C8
~127C5
~125C7
~120C4

Solvent: DMSO-d₆[11]

Mass Spectrometry (ESI-MS)

The expected molecular ion peaks in positive ion mode would be:

  • m/z 209.0 [M+H]⁺

  • m/z 211.0 [M+H]⁺ (due to the ³⁷Cl isotope)

Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through a multi-step process. One potential pathway involves the preparation of 3-chloro(bromo)-6-nitroisoquinoline as described in patent literature, which can serve as a foundational method.[12]

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Methyl-4-nitrobenzoic acid B 2-(Carboxymethyl)-4-nitrobenzoic acid A->B Side-chain functionalization C 6-Nitroisoquinoline-1,3(2H,4H)-dione B->C Cyclization D 1,3-Dichloro-6-nitroisoquinoline C->D Chlorination (e.g., POCl₃) E This compound D->E Selective Reduction/Dechlorination Reactivity_Workflow A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Nu⁻ C Palladium-Catalyzed Cross-Coupling A->C Pd catalyst, Coupling Partner D Reduction of Nitro Group A->D Reducing Agent (e.g., SnCl₂, H₂/Pd-C) E Substituted Isoquinolines (Amines, Ethers, Thioethers) B->E F Aryl/Alkyl/Alkynyl Substituted Isoquinolines C->F G 6-Amino-3-chloroisoquinoline D->G Signaling_Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival, Angiogenesis G->H I This compound Derivative (Kinase Inhibitor) I->B Inhibition

References

3-Chloro-6-nitroisoquinoline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol

Disclaimer: Direct experimental data for 3-chloro-6-nitroisoquinolin-1-ol is not extensively available in public scientific literature.[1][2] This guide serves as a comprehensive review based on established chemical principles and extrapolated data from structurally analogous compounds. The information provided is intended for research and development purposes and should be utilized as a theoretical and practical framework for further investigation.[2]

Introduction

3-Chloro-6-nitroisoquinolin-1-ol is a heterocyclic compound belonging to the isoquinolin-1-one family.[2] Its structure is characterized by an isoquinoline core functionalized with a chlorine atom at the 3-position, a nitro group at the 6-position, and a hydroxyl group at the 1-position. This hydroxyl group exists in a tautomeric equilibrium with its corresponding lactam form, 3-chloro-6-nitroisoquinolin-1(2H)-one. The presence of these multiple functional groups—a reactive chloro group, a versatile nitro group, and the isoquinolinone scaffold—makes it a molecule of significant interest for organic synthesis and medicinal chemistry.[3]

The isoquinoline core is a well-established "privileged structure" in drug discovery, found in numerous biologically active natural products and synthetic drugs.[1][2] Nitro-containing heterocyclic compounds are also known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Consequently, 3-chloro-6-nitroisoquinolin-1-ol represents a valuable building block for the synthesis of diverse libraries of compounds with potential therapeutic applications.[3][4]

Physicochemical and Predicted Properties

While extensive experimental data is not publicly available, the fundamental properties of 3-chloro-6-nitroisoquinolin-1-ol have been reported by chemical suppliers.[1] These properties, along with predicted biological activities based on its structural motifs, are summarized below.

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 1416714-03-8BLD Pharm, Sigma-Aldrich[1]
Molecular Formula C₉H₅ClN₂O₃BLD Pharm[1]
Molecular Weight 224.60 g/mol BLD Pharm[1]
Physical Appearance Pale-yellow to yellow-brown solidBLD Pharm[1]
Storage Conditions Inert atmosphere, 2-8°CBLD Pharm[1]
Table 2: Hypothetical Biological Activity Profile
Activity TypePredicted Potency (IC₅₀/MIC)Potential Target Pathway
Antimicrobial 1-50 µMBacterial DNA gyrase, Nitroreductase-mediated activation[2]
Anticancer 0.5-20 µMTopoisomerase I/II inhibition, Kinase inhibition[2]
Anti-inflammatory 5-100 µMCOX-2/LOX inhibition, NF-κB signaling[2]

Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol

Proposed Synthetic Pathway

The synthesis can commence from 2-(carboxymethyl)-4-nitrobenzoic acid, which can be cyclized to form a dione intermediate. This intermediate can then be converted to the desired product through a series of transformations.[5]

Synthetic Pathway A 2-(Carboxymethyl)-4- nitrobenzoic acid B 6-Nitroisoquinoline- 1,3(2H,4H)-dione A->B Urea, Acetic Acid, Δ C 6-Nitroisoquinolin-1(2H)-one B->C Controlled Hydrolysis D 3-Chloro-6-nitroisoquinolin-1-ol C->D POCl₃, Δ

Caption: Proposed multi-step synthesis of 3-chloro-6-nitroisoquinolin-1-ol.

Experimental Protocol

The following protocol is a viable, albeit theoretical, approach that integrates self-validating checkpoints for researchers.

Step 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione

  • Rationale: This step involves the cyclization of 2-(carboxymethyl)-4-nitrobenzoic acid with a nitrogen source like urea in a high-boiling solvent such as acetic acid. The high temperature facilitates the dehydration and subsequent ring closure to form the cyclic imide.

  • Procedure:

    • Combine 2-(carboxymethyl)-4-nitrobenzoic acid (1 equivalent) and urea (1.5 equivalents) in glacial acetic acid.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature, then pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield crude 6-nitroisoquinoline-1,3(2H,4H)-dione.[5]

    • Purification: Recrystallize the crude product from a suitable solvent like ethanol or acetic acid.[5]

Step 2: Controlled Hydrolysis to 6-Nitroisoquinolin-1(2H)-one

  • Rationale: This step requires the selective hydrolysis of one of the carbonyl groups of the dione. This can be achieved under controlled acidic or basic conditions. The choice of conditions is critical to avoid over-hydrolysis or decomposition.

  • Procedure:

    • Suspend 6-nitroisoquinoline-1,3(2H,4H)-dione (1 equivalent) in a dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH).[5]

    • Heat the mixture at a controlled temperature (e.g., 50-80 °C).[5]

    • Validation: Closely monitor the reaction by TLC or HPLC to maximize the formation of the desired mono-hydrolyzed product and minimize the formation of byproducts.

    • Upon completion, cool the mixture and neutralize it to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 3: Chlorination to 3-Chloro-6-nitroisoquinolin-1-ol

  • Rationale: The final step involves the chlorination of the lactam at the 3-position. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting lactams and other heterocyclic hydroxyl groups to chlorides.[6] The reaction typically requires elevated temperatures.[6]

  • Procedure:

    • To a flask containing 6-nitroisoquinolin-1(2H)-one (1 equivalent), add an excess of phosphorus oxychloride (POCl₃).[5] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5]

    • Heat the mixture to reflux for 2-4 hours.

    • Validation: Monitor the reaction by TLC or HPLC.

    • After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Quenching (Caution: Exothermic): Very slowly and carefully, pour the residue onto crushed ice with vigorous stirring.

    • Collect the resulting solid precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the final product, 3-chloro-6-nitroisoquinolin-1-ol.[5]

Chemical Reactivity and Synthetic Utility

The trifunctional nature of 3-chloro-6-nitroisoquinolin-1-ol provides multiple avenues for synthetic diversification. The primary reactive sites are the carbon-chlorine bond at the 3-position, which is amenable to substitution and cross-coupling reactions, and the nitro group at the 6-position, which can be reduced to a versatile amino group.[3][4]

Reactivity sub 3-Chloro-6-nitroisoquinolin-1-ol suzuki Suzuki Coupling (R-B(OH)₂) sub->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (R₂NH) sub->buchwald Pd Catalyst, Base snar SNAr (Nu:) sub->snar Base reduction Nitro Reduction ([H]) sub->reduction e.g., SnCl₂, Fe/HCl prod_suzuki 3-Aryl/Alkyl Derivative suzuki->prod_suzuki prod_buchwald 3-Amino Derivative buchwald->prod_buchwald prod_snar 3-Nu Derivative snar->prod_snar prod_reduction 6-Amino Derivative reduction->prod_reduction

Caption: Key synthetic transformations of 3-chloro-6-nitroisoquinolin-1-ol.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable in modern drug discovery.[3]

1. Suzuki-Miyaura Coupling

  • Application: Forms a new carbon-carbon bond by coupling with a boronic acid or ester, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.

  • Protocol Outline:

    • In a reaction vessel under an inert atmosphere (e.g., Argon), combine 3-chloro-6-nitroisoquinolin-1-ol (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

    • Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

    • Heat the mixture (e.g., 80-100 °C) until TLC/HPLC analysis indicates completion.

    • Perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.

2. Buchwald-Hartwig Amination

  • Application: Forms a carbon-nitrogen bond, enabling the synthesis of a wide range of 3-amino-isoquinolinone derivatives.

  • Protocol Outline:

    • Under an inert atmosphere, combine 3-chloro-6-nitroisoquinolin-1-ol (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equivalents).

    • Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

    • Heat the reaction (e.g., 90-110 °C) until the starting material is consumed.

    • After cooling, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Nucleophilic Aromatic Substitution (SNAr)
  • Application: The electron-withdrawing nature of the isoquinolinone ring system and the nitro group can activate the C-Cl bond towards substitution by strong nucleophiles. This provides a direct, often metal-free, method for introducing various functional groups.[4]

  • Protocol Outline:

    • Dissolve 3-chloro-6-nitroisoquinolin-1-ol (1 equivalent) in a polar aprotic solvent like DMF or DMSO.

    • Add the nucleophile (e.g., an alkoxide, thiolate, or amine, 1.2-2.0 equivalents) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

    • Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on the nucleophile's reactivity).

    • Monitor by TLC/HPLC. Upon completion, perform an aqueous workup and purify the product.

Reduction of the Nitro Group
  • Application: The nitro group can be readily reduced to an amine, which serves as a crucial handle for further derivatization, such as amide bond formation, sulfonylation, or reductive amination.[4]

  • Protocol Outline:

    • Dissolve or suspend 3-chloro-6-nitroisoquinolin-1-ol (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

    • Add a reducing agent. Common choices include:

      • Tin(II) chloride (SnCl₂): Add SnCl₂·2H₂O (3-5 equivalents) in ethanol and heat to reflux.

      • Iron powder in acidic medium: Add iron powder (5-10 equivalents) and a small amount of HCl or acetic acid.

      • Catalytic Hydrogenation: Use a catalyst like 10% Pd/C under a hydrogen atmosphere.[7]

    • Monitor the reaction until completion.

    • Filter off the catalyst or metal salts. If an acid was used, basify the filtrate to precipitate the amino product.

    • Extract the product with an organic solvent and purify as needed.

Structural Characterization Workflow

Confirming the identity and purity of a newly synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural elucidation.[8]

Characterization Workflow start Synthesized Product hplc HPLC Analysis start->hplc Assess Purity ms Mass Spectrometry (MS) hplc->ms Determine Molecular Weight nmr NMR Spectroscopy (¹H, ¹³C) ms->nmr Elucidate Connectivity ir IR Spectroscopy nmr->ir Identify Functional Groups confirm Structure Confirmed ir->confirm

Caption: A logical workflow for the structural confirmation of the target compound.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the compound and monitor reaction progress.

  • Protocol:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% formic acid or TFA). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV absorbance, typically monitored at 254 nm.[8]

2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Protocol:

    • Instrumentation: Electrospray ionization (ESI) is common.[8]

    • Analysis: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion peak, providing strong evidence for its presence.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent like DMSO-d₆.[8]

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show signals in the aromatic region, as well as a broad singlet for the N-H proton of the lactam tautomer.[8]

    • ¹³C NMR: Shows the number of different types of carbon atoms. The spectrum should display signals for the carbonyl carbon, carbons bearing the nitro and chloro groups, and other aromatic carbons.[8]

References

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-nitroisoquinoline is a heterocyclic compound whose scaffold is of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, its structural motifs—a chlorinated isoquinoline core functionalized with a nitro group—suggest a rich and varied chemical reactivity profile. This guide provides a comprehensive theoretical and comparative analysis of the molecular structure of this compound. By examining structurally related analogues and leveraging established principles of physical organic chemistry, we will elucidate its predicted electronic properties, spectroscopic characteristics, and potential synthetic utility. This document is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising, yet underexplored, chemical entity.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the central framework of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the isoquinoline ring system, which allows for functionalization at multiple positions, makes it an attractive starting point for the design of novel therapeutic agents.[3] The introduction of a chlorine atom and a nitro group, as in this compound, is anticipated to significantly modulate the electronic and steric properties of the parent scaffold, thereby offering unique opportunities for targeted drug design.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for this compound is scarce, we can predict its key physicochemical and spectroscopic properties based on data from analogous compounds such as 3-chloroisoquinoline and other nitro-substituted aromatics.[4][5]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These estimations are derived from the known properties of related chloro- and nitro-substituted heterocyclic compounds.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₉H₅ClN₂O₂Based on the chemical structure.
Molecular Weight 208.60 g/mol Calculated from the molecular formula.
Appearance Pale yellow to yellow solidNitro-aromatic compounds are often colored.
Melting Point >150 °C (decomposes)The presence of polar nitro and chloro groups, along with the rigid aromatic system, suggests a high melting point.
Solubility Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in less polar solvents (chloroform, ethyl acetate); insoluble in water.The polar nitro group enhances solubility in polar aprotic solvents.
pKa Weakly basicThe lone pair on the isoquinoline nitrogen is delocalized within the aromatic system, and its basicity is further reduced by the electron-withdrawing effects of the chloro and nitro groups.
Spectroscopic Characterization: A Predictive Analysis

The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The electron-withdrawing nature of the nitro and chloro groups will cause a general downfield shift of all proton signals compared to unsubstituted isoquinoline.

  • H-1: Expected to be a singlet and the most downfield proton due to the deshielding effect of the adjacent nitrogen atom.

  • H-4: A singlet, deshielded by the adjacent chloro group.

  • H-5, H-7, H-8: These protons on the nitro-substituted ring will form a complex splitting pattern, likely an AMX system, with chemical shifts significantly influenced by the strong electron-withdrawing nitro group at C-6.

The carbon NMR spectrum will provide key information about the carbon skeleton.

  • C-3 and C-6: These carbons, directly attached to the electron-withdrawing chloro and nitro groups respectively, will be significantly deshielded and appear at lower field.

  • Carbonyl-like Carbons: The carbons of the pyridine ring (C-1 and C-3) will exhibit chemical shifts in the range of 140-155 ppm.

  • Aromatic Carbons: The remaining carbons of the benzene ring will appear in the typical aromatic region (120-140 ppm).

The IR spectrum will be characterized by strong absorptions corresponding to the key functional groups.

  • ν(NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

  • ν(C=N) and ν(C=C): A series of bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring vibrations.

  • ν(C-Cl): A stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺).

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

  • Fragmentation: Fragmentation is likely to involve the loss of NO₂, Cl, and HCN, leading to characteristic fragment ions.

The following diagram illustrates the general workflow for the structural characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Proposed Synthesis purification Chromatography / Recrystallization synthesis->purification nmr 1H & 13C NMR purification->nmr Purity & Preliminary Structure ms Mass Spectrometry purification->ms Molecular Weight & Formula ir IR Spectroscopy purification->ir Functional Groups data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation

Caption: A logical workflow for the synthesis, purification, and structural characterization of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely involve the construction of a 6-nitroisoquinoline precursor followed by selective chlorination. One potential approach is outlined below.[6]

G start 2-Methyl-4-nitroaniline intermediate1 N-(2-methyl-4-nitrophenyl)acetamide start->intermediate1 Ac₂O intermediate2 6-Nitroisoquinoline intermediate1->intermediate2 Bischler-Napieralski Cyclization product This compound intermediate2->product Chlorination (e.g., POCl₃)

Caption: A proposed synthetic pathway to this compound.

Step-by-Step Protocol (Hypothetical):

  • Acetylation: 2-Methyl-4-nitroaniline is acetylated using acetic anhydride to form N-(2-methyl-4-nitrophenyl)acetamide.

  • Cyclization: The resulting acetamide undergoes a Bischler-Napieralski cyclization using a dehydrating agent such as phosphorus pentoxide or polyphosphoric acid to yield 6-nitroisoquinoline.

  • Chlorination: The 6-nitroisoquinoline is then chlorinated at the 3-position. This is a challenging transformation that may require specific reagents, such as phosphorus oxychloride (POCl₃), potentially at elevated temperatures.[6] The regioselectivity of this step is crucial and would need to be carefully optimized.

Predicted Reactivity

The presence of the chloro and nitro groups significantly influences the reactivity of the isoquinoline core.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 3-position is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the nitro group. This makes it a versatile handle for introducing a wide range of nucleophiles, such as amines, alkoxides, and thiols.[3]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This amino group can then serve as a key intermediate for further functionalization, such as diazotization or acylation.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the 3-position is a suitable site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C and C-N bonds.[7]

The following diagram illustrates the potential derivatization pathways for this compound.

G main This compound snar Nucleophilic Aromatic Substitution (at C-3) main->snar Nu⁻ reduction Nitro Group Reduction (at C-6) main->reduction [H] coupling Cross-Coupling Reactions (at C-3) main->coupling Pd catalyst, R-B(OH)₂ or R-NH₂

Caption: Key reactive sites and potential derivatization pathways of this compound.

Safety and Handling

Given the presence of chloro and nitro functional groups on an aromatic scaffold, this compound should be handled with care in a laboratory setting. While specific toxicity data is unavailable, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[4][8]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a promising but currently under-investigated molecule with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive theoretical framework for its molecular structure, predicted properties, and reactivity based on established chemical principles and data from analogous compounds.

Future research should focus on the development of a reliable and scalable synthetic route to this compound. Once synthesized, its comprehensive spectroscopic and crystallographic characterization will be crucial to validate the predictions outlined in this guide. Subsequently, the exploration of its reactivity, particularly in nucleophilic substitution and cross-coupling reactions, will unlock its potential for the synthesis of diverse libraries of novel isoquinoline derivatives for biological screening and materials applications.

References

3-Chloro-6-nitroisoquinoline derivatives and analogs in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-6-nitroisoquinoline Derivatives and Analogs in Drug Discovery

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and synthetic molecules with profound pharmacological activities.[1][2][3] From the anti-spasmodic effects of papaverine to the anti-cancer properties of novel synthetic agents, the versatility of the isoquinoline core is well-documented.[1][4] This guide focuses on a specific, highly functionalized class: this compound and its analogs. The strategic placement of a reactive chlorine atom and an electron-withdrawing nitro group on this scaffold creates a unique chemical entity, ripe for synthetic diversification and poised for significant potential in drug discovery.[5][6] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological potential, and mechanistic underpinnings of this promising class of compounds.

Synthetic Pathways and Chemical Reactivity

While direct, published syntheses for 3-chloro-6-nitroisoquinolin-1-ol are not abundant in the literature, a rational, multi-step approach can be proposed based on established chemical transformations of related isoquinoline derivatives.[6][7][8] The core strategy involves the construction of the isoquinoline ring system, followed by targeted functionalization.

Proposed Synthesis of the Core Scaffold

A plausible synthesis can be envisioned in two main stages: the formation of the 6-nitroisoquinolin-1(2H)-one intermediate, followed by selective chlorination.[7]

Stage 1: Synthesis of 6-Nitroisoquinolin-1(2H)-one

This intermediate can be constructed starting from 2-(carboxymethyl)-4-nitrobenzoic acid.

G A 2-(Carboxymethyl)-4-nitrobenzoic acid B 6-Nitroisoquinoline-1,3(2H,4H)-dione A->B Urea, Acetic Acid, Δ C 1,3-Dichloro-6-nitroisoquinoline B->C POCl3, Δ D 6-Nitroisoquinolin-1(2H)-one C->D Controlled Hydrolysis G A 6-Nitroisoquinolin-1(2H)-one B 3-Chloro-6-nitroisoquinolin-1-ol A->B POCl3, Δ G cluster_0 C3 Position (SNA_r_, Cross-Coupling) cluster_1 C6 Position (Post-Reduction) Core This compound Core Amine Amines Core->Amine R-NH2 Thiol Thiols Core->Thiol R-SH Aryl Aryl/Heteroaryl Boronic Acids Core->Aryl Suzuki Amide Amide Formation Core->Amide 1. Reduction 2. Acylation Sulfonamide Sulfonamide Formation Core->Sulfonamide 1. Reduction 2. Sulfonylation GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->RAF Inhibitor->MEK

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-Chloro-6-nitroisoquinoline (CAS 760179-81-5), a heterocyclic compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of public domain data for this specific molecule, this document establishes a foundational understanding by integrating known physicochemical properties with predictive analysis based on its structural components—the isoquinoline core, a chloro substituent, and a nitro group. The primary focus is to equip researchers with the theoretical knowledge and practical, field-proven methodologies required to conduct robust solubility and stability assessments. This guide details step-by-step protocols for solubility determination in various solvent systems and for conducting comprehensive forced degradation studies in accordance with ICH guidelines. The causality behind experimental choices is explained, ensuring that the described protocols serve as self-validating systems for generating reliable data in the laboratory.

Introduction and Physicochemical Properties

This compound is a substituted aromatic heterocycle featuring a reactive chlorine atom and an electron-withdrawing nitro group.[1][2] This combination of functional groups makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds, and the presence of chloro and nitro groups offers multiple sites for further functionalization.[3]

However, detailed experimental data on the physicochemical properties of this compound are not extensively documented in publicly accessible literature. The information available is primarily from chemical suppliers.

Table 1: Known Physicochemical Properties of this compound

PropertyValue/DescriptionSource
CAS Number 760179-81-5[1][2]
Molecular Formula C₉H₅ClN₂O₂[1]
Molecular Weight 208.60 g/mol [2]
Physical Appearance Reported as a yellow powder.[2]
Purity ≥95% (as per supplier data)[2]
Storage Conditions Recommended storage at 4°C.[2]

Note: Properties such as melting point, boiling point, and exact solubility are not consistently reported in public literature and require experimental determination.

Predicted and Experimental Solubility Profile

The solubility of a compound is a critical parameter that influences reaction kinetics, purification, formulation, and bioavailability. The structure of this compound suggests a complex solubility profile.

Theoretical Solubility Assessment (E-E-A-T)

From an expert perspective, the molecule's solubility can be predicted by analyzing its constituent parts:

  • Isoquinoline Core : The parent isoquinoline is a weakly basic, aromatic heterocycle with low solubility in water but good solubility in many organic solvents like ethanol, ether, and acetone.[4][5]

  • Chloro Group : The chlorine atom is an electron-withdrawing group that increases the molecule's lipophilicity, generally decreasing aqueous solubility.

  • Nitro Group : The nitro group is a polar, electron-withdrawing functional group. While it can participate in hydrogen bonding, its overall effect on similar compounds, like chloronitrobenzenes, results in very low water solubility.[6][7]

Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a systematic solubility screening is essential. The following workflow provides a robust methodology for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation prep_compound Weigh excess This compound prep_vials Add compound and known volume of solvent to vials prep_compound->prep_vials prep_solvents Select diverse solvents (e.g., Water, MeOH, ACN, DCM, DMSO, Hexane) prep_solvents->prep_vials equilibrate Equilibrate at constant temp (e.g., 25°C) with agitation for 24-48 hours prep_vials->equilibrate filter_sample Filter supernatant (0.22 µm PTFE filter) equilibrate->filter_sample dilute Perform serial dilutions filter_sample->dilute analyze Quantify concentration via validated HPLC-UV method dilute->analyze calculate Calculate solubility (e.g., in mg/mL or µg/mL) analyze->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: HPLC-UV Method for Quantification

A validated analytical method is the cornerstone of accurate solubility measurement. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.

  • Instrumentation : Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid to ensure good peak shape). A typical starting point could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : Based on the UV maxima for nitroaromatic compounds, monitor at ~254 nm and a secondary wavelength (e.g., 320 nm).

  • Calibration : Prepare a stock solution in a solvent of known high solubility (e.g., DMSO). Perform serial dilutions in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Analysis : Inject the filtered and diluted samples from the solubility experiment. Quantify the concentration against the calibration curve.

Illustrative Solubility Data Presentation

The results from the experimental protocol should be tabulated for clarity. The following table presents hypothetical, yet realistic, data based on the predicted profile.

Table 2: Hypothetical Solubility of this compound at 25°C

SolventSolvent PolarityPredicted Solubility CategoryHypothetical Value (mg/mL)
WaterHighVery Poorly Soluble< 0.01
MethanolHighSparingly Soluble0.5 - 1.5
AcetonitrileMediumSoluble5 - 10
DichloromethaneMediumFreely Soluble> 30
Dimethyl Sulfoxide (DMSO)High (Aprotic)Freely Soluble> 50
HexaneLowInsoluble< 0.1

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, identifying compatible excipients in formulations, and predicting its shelf-life. Forced degradation studies are the industry standard for this assessment.[10]

Predicted Chemical Liabilities (E-E-A-T)

A Senior Application Scientist would identify the following potential points of instability based on the molecule's structure:

  • Hydrolysis : The chloro group at the 3-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. This makes it susceptible to hydrolysis, particularly under basic conditions, which could lead to the formation of 3-hydroxy-6-nitroisoquinoline.

  • Photodegradation : Nitroaromatic compounds are often photosensitive and can undergo degradation upon exposure to UV or high-intensity visible light.[10][11] This can involve complex radical pathways or reduction of the nitro group.

  • Reduction of the Nitro Group : The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino derivatives. This is a common degradation pathway for nitroaromatics and can be initiated by reducing agents or certain stress conditions.[7]

  • Thermal Stability : While the aromatic core is generally stable, high temperatures can accelerate the aforementioned degradation pathways.

Experimental Workflow for Forced Degradation Studies

A forced degradation study systematically exposes the compound to stress conditions to identify likely degradation products and establish stability-indicating analytical methods.[12]

G cluster_stress Phase 1: Apply Stress Conditions cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation start Prepare solutions of This compound (~1 mg/mL) acid Acidic Hydrolysis 0.1 M HCl, 60°C, 24h base Basic Hydrolysis 0.1 M NaOH, RT, 4h oxidative Oxidative 3% H₂O₂, RT, 24h thermal Thermal (Solid State) 80°C, 72h photo Photolytic ICH Q1B conditions (UV/Vis light) neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC-UV/MS oxidative->analyze thermal->analyze photo->analyze neutralize->analyze mass_balance Calculate Mass Balance analyze->mass_balance identify Identify major degradants (>0.1%) using LC-MS mass_balance->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a comprehensive Forced Degradation Study.

Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent compound.[13]

  • Sample Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Acidic Hydrolysis : Mix the stock solution with 0.1 M HCl. Heat at 50-60°C and take samples at various time points (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.[13]

  • Basic Hydrolysis : Mix the stock solution with 0.1 M NaOH at room temperature. Due to the expected liability of the chloro group, monitor closely at early time points (e.g., 0.5, 2, 4 hours). Neutralize with HCl before analysis.

  • Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light and sample at various time points.

  • Thermal Degradation : Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 72 hours). Also, test a solution in a sealed vial.

  • Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. This method must be capable of separating the parent peak from all degradation products. Coupling the HPLC to a Mass Spectrometer (LC-MS) is essential for identifying the molecular weights of the degradants.

Data Presentation and Interpretation

Results should be summarized to show the percentage of parent compound remaining and the formation of degradation products.

Table 3: Illustrative Forced Degradation Results for this compound

Stress Condition% Assay of Parent RemainingMajor Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)Mass Balance (%)
Control (Unstressed)100.0N/AN/A100.0
0.1 M HCl, 60°C, 24h98.50.8-99.3
0.1 M NaOH, RT, 4h85.213.5 (Predicted: 3-hydroxy)-98.7
3% H₂O₂, RT, 24h92.1-6.2 (Predicted: N-oxide)98.3
Thermal (80°C, 72h)99.1--99.1
Photolytic (ICH Q1B)90.53.1 (Predicted: reduced nitro)4.898.4

Trustworthiness through Mass Balance : A key self-validating aspect of this protocol is the calculation of mass balance. The sum of the assay of the parent compound and the peak areas of all degradation products should ideally be between 98-102%. This demonstrates that all significant degradation products are being detected by the analytical method.

Conclusion and Recommendations

While publicly available data on this compound is limited, a thorough understanding of its chemical structure allows for robust predictions of its solubility and stability characteristics. This guide provides the necessary theoretical framework and, more importantly, detailed, actionable protocols for researchers to generate high-quality empirical data.

It is predicted that this compound is a compound with low aqueous solubility but good solubility in various organic solvents. Its primary chemical liabilities are likely to be hydrolytic cleavage of the C-Cl bond under basic conditions and potential photodegradation.

For any research or development program involving this compound, it is imperative to perform the experimental workflows outlined in this guide. The generation of precise solubility data and the characterization of its stability profile using a validated, stability-indicating analytical method are fundamental steps for ensuring the successful application of this compound in subsequent scientific endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

3-Chloro-6-nitroisoquinoline is a heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. The isoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[1] The presence of a reactive chlorine atom at the 3-position, coupled with an electron-withdrawing nitro group at the 6-position, offers multiple avenues for synthetic diversification, making it an attractive starting point for the development of novel therapeutic agents and functional materials.[2][3]

The chlorine atom is amenable to various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of a wide array of functional groups.[2] The nitro group can be readily reduced to an amine, providing a handle for further derivatization, such as amide bond formation.[3] Given its synthetic potential, a thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, covering ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental spectra are not publicly accessible, this guide offers predicted data, detailed experimental protocols, and interpretative insights to empower researchers in their scientific endeavors.

Molecular Structure and Predicted Spectroscopic Overview

The logical workflow for the complete spectroscopic characterization of this compound is outlined below. This process ensures a multi-faceted and robust structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Interpretation Combined Spectral Interpretation HNMR->Interpretation CNMR->Interpretation MS->Interpretation IR->Interpretation Structure Structural Confirmation of this compound Interpretation->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to display a set of distinct signals in the aromatic region, characteristic of the substituted isoquinoline ring system. The electron-withdrawing effects of the nitro group and the nitrogen atom will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
~9.3s-H-1
~8.8d~2.0H-5
~8.5dd~9.0, 2.0H-7
~8.0d~9.0H-8
~7.8s-H-4

Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solubilizing power for a wide range of organic compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Angle: A 30° pulse angle is typically sufficient to ensure a good signal-to-noise ratio without saturating the signals.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons, leading to accurate integration.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a high signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Perform phase and baseline corrections to obtain a clean spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the aromaticity of the ring system.

Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ, ppm)Assignment
~152C-3 (C-Cl)
~150C-6 (C-NO₂)
~148C-1
~145C-4a
~138C-8a
~130C-8
~128C-5
~125C-7
~120C-4

Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm. The solvent peak for DMSO-d₆ appears at approximately 39.5 ppm.[4]

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-field NMR spectrometer is essential for ¹³C NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • Acquisition Parameters:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.

    • Pulse Angle: A 30-45° pulse angle is generally used.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to obtain a good spectrum.

  • Data Processing: Similar to ¹H NMR, process the FID with an appropriate window function, followed by phase and baseline corrections.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.

Expected Mass Spectrometry Data

  • Molecular Formula: C₉H₅ClN₂O₂

  • Monoisotopic Mass: 223.0013 g/mol

  • Expected m/z values (ESI+):

    • [M+H]⁺: 224.0091

    • The isotopic pattern for the [M+H]⁺ ion will show a characteristic ~3:1 ratio for the peaks at m/z 224 and m/z 226, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

G cluster_sample Sample Preparation cluster_infusion Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample Dissolve sample in suitable solvent (e.g., Methanol/Acetonitrile) Infusion Direct infusion via syringe pump Sample->Infusion ESI Electrospray Ionization (ESI) in positive ion mode Infusion->ESI Analyzer High-resolution mass analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Detector Detection of ions and generation of mass spectrum Analyzer->Detector

Caption: A simplified workflow for acquiring an ESI-MS spectrum of this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[5]

  • Analysis:

    • Ionization Mode: Perform the analysis in positive ion mode to generate the protonated molecule [M+H]⁺.

    • Infusion: Introduce the sample into the ESI source via direct infusion at a low flow rate (e.g., 5-10 µL/min).[5]

    • Source Parameters: Optimize the capillary voltage and source temperature to achieve stable and efficient ionization.[5]

  • Data Analysis: Analyze the resulting mass spectrum to identify the [M+H]⁺ ion and confirm its m/z value and isotopic distribution.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretching
~1600, ~1480Medium-StrongC=C and C=N stretching in the aromatic ring
~1530, ~1350StrongAsymmetric and symmetric NO₂ stretching
~850-750StrongC-H out-of-plane bending
~750-700Medium-StrongC-Cl stretching

The strong absorption bands corresponding to the nitro group (NO₂) stretching vibrations are particularly diagnostic.[6]

Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Analysis:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

    • Spectral Range: Scan a typical range of 4000 to 400 cm⁻¹.[5]

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.[5]

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion: A Foundation for Future Discovery

This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of this compound. While direct experimental data remains elusive in the public domain, the predicted spectra, detailed methodologies, and interpretative guidance presented herein offer a robust starting point for researchers. The unique structural features of this molecule suggest its significant potential as a versatile intermediate in the synthesis of novel compounds with diverse applications.[2] The systematic application of the spectroscopic techniques outlined in this guide will be crucial for unlocking this potential, ensuring the unambiguous structural confirmation of this compound and its derivatives, and ultimately accelerating the pace of scientific discovery.

References

safety and handling of 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Synthesis and Handling of 3-Chloro-6-nitroisoquinoline

Abstract: this compound is a pivotal building block in contemporary drug discovery and organic synthesis, offering a versatile scaffold for the development of complex molecular architectures. Its utility, however, is matched by a significant hazard profile that demands a rigorous and informed approach to its handling, synthesis, and disposal. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework grounded in established safety protocols and synthetic methodologies. We will dissect the compound's hazard profile, outline stringent personal protection and handling procedures, provide a detailed, safety-integrated synthetic protocol, and establish clear guidelines for storage and waste management. The causality behind each procedural step is explained to foster a deeper understanding and a proactive safety culture within the laboratory.

A foundational principle of laboratory safety is the thorough understanding of a chemical's inherent risks before it enters the workflow. While a specific, universally adopted Safety Data Sheet (SDS) for this compound is not consistently published, a robust hazard profile can be synthesized by examining its structural motifs—a chlorinated heterocyclic system and a nitroaromatic group—and data from closely related analogues.[1][2]

GHS Hazard Classification (Anticipated)

Based on data for compounds like 5-Chloro-6-nitroisoindoline-1,3-dione and other nitroaromatics, the following classifications should be anticipated and adhered to as a minimum standard.[1][3]

Table 1: Anticipated GHS Hazard Profile for this compound

Hazard ClassGHS CategoryAssociated Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]

Causality of Hazards:

  • Nitroaromatic Toxicity: The nitro group is a well-documented toxophore. In biological systems, it can be reduced to form reactive nitroso and hydroxylamino intermediates that can induce oxidative stress and damage DNA.[5]

  • Chlorinated Heterocycle Reactivity: The chloro-substituent at the 3-position makes the compound an electrophile, susceptible to nucleophilic attack. This reactivity also contributes to its potential as a skin and eye irritant.

Engineering Controls and Personal Protective Equipment (PPE)

Given the anticipated toxicity and irritant nature of the compound, stringent engineering controls and a comprehensive PPE regimen are mandatory.

  • Primary Engineering Control: All handling of this compound, both in solid form and in solution, must be conducted within a certified and properly functioning chemical fume hood.[6]

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are the minimum requirement.[1][7] A full-face shield must be worn over goggles during procedures with a high risk of splashing, such as reaction quenching or solvent transfer.

  • Hand Protection: Use chemically resistant gloves, such as nitrile, and inspect them prior to use. Given the compound's chlorinated nature and the solvents typically used, it is critical to consult the glove manufacturer's specifications for breakthrough time. Double-gloving is strongly recommended.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. Ensure no skin is exposed between the glove and the coat sleeve.

  • Respiratory Protection: If there is any risk of aerosol generation or if engineering controls are deemed insufficient, a NIOSH/MSHA-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.[1]

Diagram 1: Safety Protocol Workflow

GHS_Safety_Workflow cluster_prep cluster_exec cluster_post Exec Execution Phase Handling Weighing & Reagent Transfer Exec->Handling Post Post-Execution Phase Decon Decontaminate Glassware Post->Decon Hazard Hazard Assessment: Review SDS of Analogues Select_PPE Select & Inspect PPE Hazard->Select_PPE Hazards Identified Prep Prep Prep->Hazard Verify_Controls Verify Engineering Controls (Fume Hood) Select_PPE->Verify_Controls Verify_Controls->Exec Controls Operational Reaction Synthesis & Work-up Handling->Reaction Reaction->Post Experiment Complete Waste Segregate Hazardous Waste Decon->Waste Doff Doff & Dispose of PPE Waste->Doff Synthesis_Diagram End Purified Product Temp_Control_1 CRITICAL: Maintain <10°C Add_HNO3 Add_HNO3 Temp_Control_1->Add_HNO3 2. Add fuming HNO₃ dropwise Temp_Control_2 CRITICAL: Maintain <10°C Stir_React Stir_React Temp_Control_2->Stir_React 3. Stir 2-3h Quench SLOWLY Quench on Ice-Water Neutralize_Extract Neutralize_Extract Quench->Neutralize_Extract 5. Neutralize & Extract Dissolve_H2SO4 Dissolve_H2SO4 Dissolve_H2SO4->Temp_Control_1 Add_HNO3->Temp_Control_2 Stir_React->Quench 4. Reaction Complete Purify Purify Neutralize_Extract->Purify 6. Dry & Purify Purify->End

References

commercial availability of 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-6-nitroisoquinoline: Commercial Availability, Synthesis, and Application

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not abundant in public literature, this document consolidates available commercial information and presents a robust theoretical framework for its synthesis, characterization, and application based on established chemical principles and data from structurally analogous compounds.[1] This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Compound Profile and Physicochemical Properties

This compound is a substituted isoquinoline featuring a chloro group at the 3-position and a nitro group at the 6-position. These functional groups provide distinct reactive handles for further chemical modification, making it a valuable intermediate for creating diverse molecular libraries.

The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electronic properties of the isoquinoline ring system, impacting its reactivity and potential biological interactions. The isoquinoline core itself is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs.[1]

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 760179-81-5[2][3]
Molecular Formula C₉H₅ClN₂O₂Calculated
Molecular Weight 208.60 g/mol Calculated
Appearance Predicted: Pale yellow to yellow solidN/A
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF)[1]

Commercial Availability and Procurement

As a specialized chemical intermediate, this compound is not as widely stocked as common reagents but is available from niche chemical suppliers. Researchers should anticipate lead times for delivery.

SupplierCatalog NumberGradeAvailable QuantitiesNotes
United States Biological 269615Highly Purified1g, 2g, 5g, 10gStorage at 4°C is recommended.[2]

Procurement Strategy:

  • Request a Quote: Due to the specialized nature of this compound, pricing is often available upon request.

  • Verify Purity: Always request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the purchased material.

  • Custom Synthesis: For larger quantities or specific purity requirements not met by current stock, custom synthesis is a viable option offered by many chemical service companies.[1][4]

Proposed Synthesis Pathway

While a direct, peer-reviewed synthesis for this compound is not readily found in the provided literature, a plausible and logical multi-step pathway can be proposed based on established transformations of related isoquinoline derivatives.[5] The pathway begins with the construction of a 6-nitroisoquinolinone core, followed by a critical chlorination step.

G A 2-(Carboxymethyl)-4-nitrobenzoic acid B 6-Nitroisoquinoline-1,3(2H,4H)-dione A->B Urea, Acetic Acid, Δ C 6-Nitroisoquinolin-1(2H)-one B->C Controlled Hydrolysis D This compound C->D POCl₃, Δ

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol

This protocol describes the final, critical chlorination step to convert the isoquinolinone intermediate into the target compound.

Causality: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting cyclic amides (lactams), such as the isoquinolinone intermediate, into their corresponding chloro-derivatives (lactim chlorides). The reaction proceeds via the formation of a phosphoryl intermediate, which is then displaced by a chloride ion.

Materials:

  • 6-Nitroisoquinolin-1(2H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq, used as reagent and solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-Nitroisoquinolin-1(2H)-one.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask, followed by a catalytic drop of DMF.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Slowly and cautiously pour the residue onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford pure this compound.

Analytical Characterization

Definitive structural confirmation is paramount. A suite of analytical techniques should be employed to verify the identity and purity of synthesized or purchased this compound. The following data is predicted based on the chemical structure and comparison with related compounds like 3-chloroisoquinoline.[6][7]

Analytical TechniquePredicted Data for this compound
¹H NMR (400 MHz, CDCl₃) δ (ppm)9.1-9.3 (s, 1H, H-1), 8.6-8.8 (d, 1H, H-5), 8.3-8.5 (dd, 1H, H-7), 7.8-8.0 (d, 1H, H-8), 7.6-7.7 (s, 1H, H-4).
¹³C NMR (100 MHz, CDCl₃) δ (ppm)~152, 149, 146, 138, 132, 129, 126, 124, 120.
Mass Spectrometry (ESI-MS) m/z[M+H]⁺ = 209.0, 211.0 (in an approximate 3:1 isotopic ratio, characteristic of a single chlorine atom).
HPLC Retention Time Dependent on method, but expected to be a sharp, single peak under optimized conditions.
IR Spectroscopy (KBr) ν (cm⁻¹)~1540, 1350 (N-O, nitro stretch), ~1600, 1480 (aromatic C=C), ~750 (C-Cl).

Analytical Workflow

G cluster_0 Purity Assessment cluster_1 Structural Elucidation HPLC HPLC-UV Analysis LCMS LC-MS Analysis HPLC->LCMS Confirm Mass of Peak Final Confirmed Structure & Purity >95% LCMS->Final NMR_H ¹H NMR NMR_C ¹³C NMR NMR_H->NMR_C Correlate Spectra HRMS High-Resolution MS NMR_C->HRMS Confirm Formula HRMS->Final Sample Sample of This compound Sample->HPLC Sample->NMR_H

Caption: Logical workflow for analytical characterization and validation.

Protocol: HPLC-UV Analysis

Causality: This method is chosen for its robustness in separating aromatic compounds and quantifying purity.[8][9] The nitroaromatic structure is strongly chromophoric, making UV detection highly sensitive. A C18 reversed-phase column is standard for separating moderately polar organic molecules.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile:water containing 0.1% formic acid. (Note: Gradient elution may be required for complex mixtures).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of mobile phase to create a 100 µg/mL stock. Filter through a 0.45 µm syringe filter before injection.

Reactivity and Applications in Drug Discovery

This compound is a versatile synthetic intermediate primarily due to its two distinct reactive sites, which can be addressed sequentially to build molecular complexity.

  • C3-Chloro Group: The chlorine atom is activated towards nucleophilic aromatic substitution (SₙAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions.[4]

    • Suzuki Coupling: To form C-C bonds with boronic acids/esters.

    • Buchwald-Hartwig Amination: To form C-N bonds with amines.

    • SₙAr: To introduce O, N, and S nucleophiles.

  • C6-Nitro Group: The nitro group can be readily reduced to a primary amine (e.g., using SnCl₂, H₂/Pd-C, or iron in acetic acid). This resulting aniline is a key functional group for further derivatization via:

    • Amide bond formation.

    • Sulfonamide formation.

    • Reductive amination.

This dual reactivity allows for the strategic development of compound libraries targeting a range of biological pathways, including kinase inhibition and antimicrobial activity, where the isoquinoline scaffold is prevalent.[1][10]

G cluster_0 C3 Position Reactions cluster_1 C6 Position Reaction Start This compound Suzuki Suzuki Coupling (C-C bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Start->Buchwald SNAr SNAr (C-O, C-S bonds) Start->SNAr Reduction Nitro Reduction (-NO₂ → -NH₂) Start->Reduction Library Diverse Compound Library Suzuki->Library Buchwald->Library SNAr->Library Reduction->Library

Caption: Key synthetic transformations of this compound.

References

The Chloro Group in 3-Chloro-6-nitroisoquinoline: A Gateway for Molecular Diversification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this scaffold is paramount in the quest for novel therapeutics. 3-Chloro-6-nitroisoquinoline represents a highly valuable, yet under-explored, building block where the chloro group at the C-3 position serves as a versatile handle for a wide array of chemical transformations. This technical guide provides a comprehensive analysis of the reactivity of this chloro group, grounded in the fundamental principles of organic chemistry and supported by methodologies adapted from analogous systems. We will delve into the electronic factors governing its reactivity, explore its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Electronic Landscape of this compound: An Activated System

The reactivity of the chloro group in this compound is profoundly influenced by the electronic characteristics of the isoquinoline ring system, which is further modulated by the potent electron-withdrawing nitro group.

1.1. Inherent Electron Deficiency of the Isoquinoline Nucleus

The isoquinoline ring, a bicyclic aromatic heterocycle, is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom inductively withdraws electron density from the carbocyclic ring, rendering the carbon atoms, particularly those in the pyridine ring (including C-3), more electrophilic.

1.2. The Powerful Influence of the Nitro Group

The placement of a nitro group (-NO₂) at the C-6 position dramatically enhances the electrophilicity of the C-3 carbon. The nitro group is one of the strongest electron-withdrawing groups, operating through both inductive (-I) and resonance (-M) effects. While not in a classic ortho or para position that would allow for direct resonance stabilization of a nucleophilic attack at C-3 in a simple benzene ring, its powerful inductive effect significantly polarizes the C-Cl bond, making the C-3 carbon highly susceptible to nucleophilic attack.

The synergistic electron-withdrawing effects of the ring nitrogen and the C-6 nitro group create a highly activated system for nucleophilic aromatic substitution (SNAr).[1][2]

Nucleophilic Aromatic Substitution (SNAr): A Primary Pathway for Functionalization

The most direct method for displacing the chloro group in this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This reaction class is particularly effective for electron-deficient aromatic and heteroaromatic systems.

2.1. The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electrophilic C-3 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the isoquinoline ring system and is stabilized by the electron-withdrawing nitro group.

  • Leaving Group Departure: The aromaticity of the isoquinoline ring is restored by the elimination of the chloride ion, yielding the 3-substituted-6-nitroisoquinoline product.

The stabilization of the Meisenheimer complex by the nitro group is a critical factor that facilitates this reaction pathway.[3]

Diagram: SNAr Mechanism on this compound

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ (Addition) nucleophile Nu⁻ product 3-Nu-6-nitroisoquinoline intermediate->product - Cl⁻ (Elimination) leaving_group Cl⁻

Caption: Generalized workflow for the functionalization of this compound via nucleophilic aromatic substitution.[4]

2.2. Experimental Protocol: SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol is adapted from established procedures for similar chloro-nitro-substituted heterocycles.[3]

Materials:

  • This compound

  • Morpholine

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol).

  • Add ethanol or DMF (10 mL) and stir the mixture at room temperature until the starting material is dissolved.

  • Add morpholine (1.2 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol) or a suitable temperature (e.g., 80-100 °C for DMF) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation: Expected Reactivity with Various Nucleophiles

Nucleophile ClassExample NucleophileExpected ProductTypical Conditions
AminesAniline, Benzylamine3-Amino-6-nitroisoquinolinesHeat in a polar solvent (e.g., EtOH, DMF)
AlkoxidesSodium methoxide3-Methoxy-6-nitroisoquinolineRoom temperature to moderate heating in the corresponding alcohol
ThiolatesSodium thiophenoxide3-(Phenylthio)-6-nitroisoquinolineRoom temperature in a polar aprotic solvent (e.g., DMF)

Palladium-Catalyzed Cross-Coupling: Expanding the Synthetic Toolbox

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chloro group at the C-3 position of this compound is an excellent substrate for these transformations.[5]

3.1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C-3 position of the isoquinoline and a variety of organoboron reagents.[6]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions reactant This compound product 3-R-6-nitroisoquinoline reactant->product Heat in Solvent (e.g., Dioxane/H₂O) boronic_acid R-B(OH)₂ boronic_acid->product Heat in Solvent (e.g., Dioxane/H₂O) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Heat in Solvent (e.g., Dioxane/H₂O) base Base (e.g., K₂CO₃, Cs₂CO₃) base->product Heat in Solvent (e.g., Dioxane/H₂O)

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

3.1.1. Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol that can be optimized for specific substrates.[6]

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Schlenk flask or microwave vial

Procedure:

  • In a Schlenk flask or microwave vial, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 10 mL).

  • Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3.2. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7][8] This reaction is particularly valuable for forming C-N bonds where direct SNAr may be less efficient or requires harsh conditions.

3.2.1. Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on well-established procedures and may require optimization of the ligand and base.[9]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add the palladium pre-catalyst (0.01-0.05 mmol) and the phosphine ligand (0.012-0.06 mmol).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (5 mL) and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • Heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Comparison of C-3 Functionalization Methods

Reaction TypeBond FormedKey ReagentsAdvantagesPotential Challenges
SNAr C-N, C-O, C-SNucleophile (amine, alkoxide, thiolate)Operationally simple, no metal catalyst requiredLimited to strong nucleophiles, may require high temperatures
Suzuki-Miyaura C-COrganoboron, Pd catalyst, baseBroad substrate scope, mild conditions, functional group toleranceRequires synthesis of boronic acids, potential for side reactions
Buchwald-Hartwig C-NAmine, Pd catalyst, ligand, strong baseWide range of amines can be used, high yieldsRequires anhydrous conditions, sensitive to air and moisture, expensive ligands

Subsequent Transformations of the Nitro Group

The presence of the nitro group is not only crucial for activating the chloro group but also serves as a synthetic handle for further derivatization. The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, iron in acetic acid).[4] This resulting 3-substituted-6-aminoisoquinoline opens up a new avenue for diversification, for instance, through diazotization followed by Sandmeyer reactions or by amide bond formation.

Diagram: Sequential Functionalization Strategy

Sequential_Functionalization start This compound step1 C-3 Functionalization (SNAr or Cross-Coupling) start->step1 intermediate 3-R-6-nitroisoquinoline step1->intermediate step2 Nitro Group Reduction intermediate->step2 product 3-R-6-aminoisoquinoline step2->product final_derivatives Further Derivatization product->final_derivatives

Caption: A two-step strategy for creating diverse isoquinoline derivatives.

Conclusion and Future Outlook

This compound is a potent building block for the synthesis of novel and diverse molecular architectures. The chloro group at the C-3 position is highly activated towards nucleophilic displacement, making it an ideal substrate for both classical SNAr reactions and modern palladium-catalyzed cross-coupling methodologies. The strategic application of these reactions, coupled with the potential for subsequent modification of the nitro group, provides medicinal chemists and synthetic researchers with a powerful platform for scaffold decoration and the exploration of new chemical space. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the versatile reactivity of this compound positions it as a key intermediate for the development of the next generation of therapeutics.

References

Methodological & Application

synthesis of 3-Chloro-6-nitroisoquinoline from 2-(carboxymethyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the Synthesis of 3-Chloro-6-nitroisoquinoline from 2-(Carboxymethyl)-4-nitrobenzoic acid

Introduction

The isoquinoline scaffold is a prominent structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1] The targeted functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. This compound, in particular, is a valuable building block in medicinal chemistry, featuring a reactive chlorine atom at the 3-position amenable to nucleophilic substitution and a nitro group at the 6-position that can serve as a handle for further transformations or as a key pharmacophoric element.[1]

This technical guide provides a comprehensive, multi-step protocol for the synthesis of this compound, commencing from the readily available precursor, 2-(carboxymethyl)-4-nitrobenzoic acid. The proposed pathway is based on established and robust chemical transformations, including a cyclocondensation to form the core isoquinoline ring system, followed by a Vilsmeier-Haack type chlorination. Each step is detailed with procedural specifics and mechanistic rationale to provide researchers with a self-validating and reproducible protocol.

Synthetic Scheme Overview

The synthesis is envisioned as a two-stage process. The initial stage involves the construction of the heterocyclic core, 6-nitroisoquinolin-1,3(2H,4H)-dione, via cyclization of the starting material. The subsequent stage focuses on the selective chlorination of this intermediate to yield the final product.

Mechanistic Insights and Rationale

The chosen synthetic route leverages well-understood reaction mechanisms to ensure a high probability of success.

Stage 1: Cyclocondensation to 6-Nitroisoquinoline-1,3(2H,4H)-dione

The initial and critical step is the formation of the isoquinoline core. 2-(Carboxymethyl)-4-nitrobenzoic acid, a substituted homophthalic acid, is induced to cyclize in the presence of a nitrogen source. The use of urea in glacial acetic acid at reflux is a practical and efficient method for this transformation.[2]

  • Causality: At elevated temperatures, urea decomposes to generate ammonia and isocyanic acid in situ. The acetic acid serves as both a solvent and an acid catalyst. The reaction proceeds through the formation of an intermediate homophthalic anhydride, which is then attacked by ammonia. Subsequent intramolecular condensation and dehydration yield the stable cyclic imide, 6-nitroisoquinoline-1,3(2H,4H)-dione. This one-pot approach is advantageous as it avoids the isolation of multiple intermediates.

Stage 2: Dichlorination via Vilsmeier-Haack Conditions

The conversion of the dione intermediate to the dichloro derivative is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃), with a catalytic amount of N,N-dimethylformamide (DMF).[2] This combination forms the Vilsmeier reagent in situ.

  • Causality: DMF reacts with POCl₃ to generate the electrophilic Vilsmeier reagent, a chloroiminium salt.[3][4] The carbonyl oxygens of the tautomeric di-enol form of the isoquinolinedione attack the electrophilic Vilsmeier reagent. This is followed by the elimination of the activated oxygen species and substitution by a chloride ion. Given the presence of two carbonyl groups in the cyclic imide structure, this reaction is expected to proceed at both positions, yielding 1,3-dichloro-6-nitroisoquinoline as the primary product.[2]

Stage 3: Selective Dechlorination (Proposed)

Achieving the target mono-chloro compound, this compound, from the 1,3-dichloro intermediate requires a selective reduction. The chloro group at the C1 position is generally more susceptible to nucleophilic substitution and reduction than the one at C3. This increased reactivity can be attributed to the influence of the adjacent ring nitrogen. Catalytic hydrogenation using a poisoned catalyst or chemical reduction can be employed for this selective dehalogenation.

  • Causality: Methods such as transfer hydrogenation using formic acid and a palladium catalyst, or reduction with zinc dust in acetic acid, are known to selectively dehalogenate positions activated by adjacent heteroatoms. This selectivity allows for the targeted removal of the C1-chloro group while preserving the C3-chloro substituent.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.

Stage 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione

Materials:

  • 2-(Carboxymethyl)-4-nitrobenzoic acid (CAS: 39585-32-5)

  • Urea (CAS: 57-13-6)

  • Glacial Acetic Acid (CAS: 64-19-7)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(carboxymethyl)-4-nitrobenzoic acid (1.0 eq) and urea (1.2 eq).

  • Add glacial acetic acid to the flask to create a slurry (approx. 5-10 mL per gram of starting acid).

  • Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

  • Dry the product under vacuum to yield crude 6-nitroisoquinoline-1,3(2H,4H)-dione, which can be purified further by recrystallization from acetic acid or ethanol if necessary.[2]

Stage 2: Synthesis of 1,3-Dichloro-6-nitroisoquinoline

Materials:

  • 6-Nitroisoquinoline-1,3(2H,4H)-dione (from Stage 1)

  • Phosphorus oxychloride (POCl₃) (CAS: 10025-87-3)

  • N,N-Dimethylformamide (DMF) (CAS: 68-12-2)

Procedure:

  • Place the dried 6-nitroisoquinoline-1,3(2H,4H)-dione (1.0 eq) into a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 eq).

  • Add a catalytic amount of DMF (e.g., 0.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 105 °C) for 2-4 hours. The evolution of HCl gas will be observed.[2]

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Cautiously pour the resulting residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed slowly in a large beaker.

  • A solid precipitate of 1,3-dichloro-6-nitroisoquinoline will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash extensively with cold water, and dry under vacuum.

Stage 3: Synthesis of this compound (Proposed Protocol)

Materials:

  • 1,3-Dichloro-6-nitroisoquinoline (from Stage 2)

  • Zinc dust (CAS: 7440-66-6)

  • Glacial Acetic Acid (CAS: 64-19-7)

Procedure:

  • Suspend 1,3-dichloro-6-nitroisoquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add activated zinc dust (approx. 2-3 eq) portion-wise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and other solids.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Data Summary

StageStarting MaterialKey ReagentsSolventTemp.Time (h)Product
1 2-(Carboxymethyl)-4-nitrobenzoic acidUreaAcetic AcidReflux4 - 66-Nitroisoquinoline-1,3(2H,4H)-dione
2 6-Nitroisoquinoline-1,3(2H,4H)-dionePOCl₃, DMF (cat.)POCl₃ (neat)Reflux2 - 41,3-Dichloro-6-nitroisoquinoline
3 1,3-Dichloro-6-nitroisoquinolineZinc DustAcetic AcidR.T.12 - 24This compound

Workflow Visualization

Synthesis_Workflow SM 2-(Carboxymethyl)-4- nitrobenzoic acid INT1 6-Nitroisoquinoline- 1,3(2H,4H)-dione SM->INT1 Stage 1 Urea, Acetic Acid Reflux INT2 1,3-Dichloro-6- nitroisoquinoline INT1->INT2 Stage 2 POCl₃, DMF (cat.) Reflux FP 3-Chloro-6- nitroisoquinoline INT2->FP Stage 3 (Proposed) Zn, Acetic Acid R.T.

Caption: Proposed multi-step synthesis pathway for this compound.

References

Application Note: Chemoselective Reduction of 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Challenge

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The derivative, 3-Chloro-6-aminoisoquinoline, serves as a versatile building block, enabling further molecular elaboration through reactions at the amino group and nucleophilic substitution at the chloro-position.[1] The synthesis of this key intermediate from 3-Chloro-6-nitroisoquinoline presents a common yet critical challenge: the chemoselective reduction of an aromatic nitro group in the presence of a reducible aryl chloride.

The primary difficulty lies in avoiding hydrodehalogenation, a common side reaction where the carbon-chlorine bond is cleaved. This is particularly prevalent under standard catalytic hydrogenation conditions, especially with palladium-based catalysts.[4] Therefore, selecting a reduction method that exhibits high functional group tolerance is paramount to achieving a high yield of the desired product. This guide provides a comprehensive analysis of suitable reduction methodologies and presents a field-proven protocol for this transformation.

Method Selection: A Comparative Rationale for Chemoselectivity

Several methods exist for the reduction of aromatic nitro groups.[5] The choice of reagent is dictated by the need to preserve the C-Cl bond on the isoquinoline core.

  • Catalytic Hydrogenation: While highly efficient for nitro group reduction, this method carries a significant risk of dehalogenation.[4] Catalysts like Palladium on Carbon (Pd/C) are particularly aggressive in cleaving C-Cl bonds.[4] While other catalysts like Platinum (Pt/C) or Raney Nickel may offer better selectivity, the risk is not eliminated, and optimization can be resource-intensive.[4][6] This method is generally disfavored for this specific substrate unless extensive screening is performed.

  • Catalytic Transfer Hydrogenation (CTH): This method offers a safer and often more selective alternative to high-pressure hydrogenation.[7][8][9] Using a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of a catalyst (e.g., Pd/C, Pt/C) can effectively reduce the nitro group.[7][10] Studies have shown that CTH with ammonium formate can reduce nitro groups without significant hydrogenolysis of halogens, making it a viable, modern approach.[7][9]

  • Metal-Mediated Reductions: The use of metals in acidic media is a classic, robust, and highly chemoselective method for nitro group reduction.[11][12] Reagents such as Tin(II) Chloride (SnCl₂) in HCl or Iron (Fe) powder in an acidic medium are well-established for their tolerance of aryl halides.[4][13][14][15] The reaction proceeds via a series of single-electron transfers from the metal to the nitro group.[12][16] Given its cost-effectiveness, high chemoselectivity, and operational simplicity, the Béchamp reduction using iron powder and a mild acid is the recommended method for this application.[13][17]

Recommended Protocol: Iron-Mediated Reduction

This protocol details the reduction of this compound to 3-Chloro-6-aminoisoquinoline using iron powder in a mixture of acetic acid and water. This procedure is adapted from established methods for reducing similar substituted nitroarenes.[18]

Materials and Equipment
  • Reagents: this compound, Iron powder (fine, <325 mesh), Glacial Acetic Acid, Deionized Water, Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃), Ethyl Acetate (EtOAc), Brine (saturated aq. NaCl), Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), Celite®.

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, thermometer, Buchner funnel and filter flask, separatory funnel, rotary evaporator.

Stoichiometry and Reagent Data
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount UsedSolvent/Notes
This compound208.5910.01.02.09 gStarting Material
Iron Powder (Fe)55.8540.04.02.23 gReducing Agent
Glacial Acetic Acid (AcOH)60.05--40 mLCo-solvent and proton source
Deionized Water (H₂O)18.02--40 mLCo-solvent
Ethyl Acetate (EtOAc)88.11--~200 mLExtraction Solvent
2M Sodium Hydroxide (aq. NaOH)40.00--As needed (~100 mL)For basification during workup
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (2.09 g, 10.0 mmol) in a mixture of glacial acetic acid (40 mL) and deionized water (40 mL).

  • Heating: Begin stirring the suspension and heat the mixture to 60-70 °C using a heating mantle. A yellow slurry should form.

  • Addition of Iron: Once the target temperature is reached, add the iron powder (2.23 g, 40.0 mmol) in small portions over 15-20 minutes. Causality Note: The reaction is exothermic; portion-wise addition helps control the temperature and prevents a runaway reaction.[17]

  • Reaction Monitoring: Maintain the reaction temperature at 70-80 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To prepare a TLC sample, withdraw a small aliquot, dilute it with ethyl acetate, and neutralize it with a drop of aqueous sodium bicarbonate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion. The reaction is typically complete within 2-4 hours.

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite® in a Buchner funnel to remove the excess iron and iron salts.[12] Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL) to ensure all product is collected.

  • Workup - Basification and Extraction: Transfer the filtrate to a separatory funnel. Slowly and carefully add 2M aqueous sodium hydroxide to the filtrate until the pH is basic (pH 9-10). Causality Note: Basification is crucial to neutralize the acetic acid and deprotonate the product, which exists as an ammonium salt in the acidic medium, rendering it soluble in the organic solvent.[16][17]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of the Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Workup & Isolation cluster_purification 4. Final Product setup_1 Suspend Substrate in AcOH/H₂O setup_2 Heat to 60-70 °C setup_1->setup_2 reaction_1 Add Fe Powder (Portion-wise) setup_2->reaction_1 reaction_2 Stir at 70-80 °C (2-4 hours) reaction_1->reaction_2 reaction_3 Monitor by TLC reaction_2->reaction_3 workup_1 Cool to RT reaction_3->workup_1 workup_2 Filter through Celite® workup_1->workup_2 workup_3 Basify with NaOH (pH 9-10) workup_2->workup_3 workup_4 Extract with EtOAc workup_3->workup_4 workup_5 Dry & Concentrate workup_4->workup_5 purify Purify if needed (Recrystallization/Chromatography) workup_5->purify product 3-Chloro-6-aminoisoquinoline purify->product

Caption: Workflow for the iron-mediated reduction of this compound.

Safety and Handling

  • Exothermic Reaction: The reduction of nitro groups is highly exothermic.[19][20] Careful, portion-wise addition of the reducing agent and temperature monitoring are essential to maintain control.

  • Acid Handling: Glacial acetic acid is corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Basification: The neutralization of the acidic reaction mixture with a strong base (NaOH) is also exothermic and will release some heat. Perform this step slowly and with cooling if necessary.

  • Catalyst Handling (for CTH/Hydrogenation): If alternative catalytic methods are used, be aware that catalysts like Pd/C can be pyrophoric, especially after use when dry and exposed to air.[21][22] Always handle catalysts in a wet state and filter under an inert atmosphere if possible.[12][22]

References

Application Notes & Protocols: O-Alkylation of the 1-Hydroxy Group in 3-Chloro-6-nitroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the O-alkylation of the 1-hydroxy group in 3-Chloro-6-nitroisoquinolin-1-ol. While direct experimental data for this specific substrate is not extensively documented in public literature, this document leverages established principles of organic chemistry, particularly the Williamson ether synthesis, and data from structurally analogous compounds to offer a robust framework for researchers.[1][2][3] The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction: Significance and Background

3-Chloro-6-nitroisoquinolin-1-ol is a multifaceted heterocyclic compound, presenting a valuable scaffold for the synthesis of novel bioactive molecules.[1][2] The isoquinoline core is a well-recognized privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][3] The strategic placement of a chloro group at the 3-position, a nitro group at the 6-position, and a hydroxyl group at the 1-position offers multiple avenues for chemical modification.[4]

The O-alkylation of the 1-hydroxy group is a critical transformation, as it allows for the introduction of diverse alkyl and substituted alkyl chains. This modification can significantly impact the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are crucial determinants of pharmacokinetic and pharmacodynamic profiles. The resulting 1-alkoxyisoquinoline derivatives are key intermediates for the development of novel therapeutic agents.

It is important to note that 3-Chloro-6-nitroisoquinolin-1-ol can exist in a tautomeric equilibrium with its corresponding isoquinolin-1(2H)-one form.[4] For the purpose of O-alkylation, the deprotonation of the hydroxyl group is the key initial step.

Mechanistic Insights: The Williamson Ether Synthesis

The O-alkylation of 3-Chloro-6-nitroisoquinolin-1-ol is most effectively achieved via the Williamson ether synthesis, a classic and versatile method for forming ethers.[5][6] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]

The reaction can be dissected into two primary steps:

  • Deprotonation: The weakly acidic 1-hydroxyl group of the isoquinoline is deprotonated by a suitable base to form a potent nucleophile, the corresponding alkoxide/phenoxide ion.

  • Nucleophilic Attack: The newly formed nucleophile then attacks the electrophilic carbon of an alkyl halide (or another substrate with a good leaving group), displacing the halide and forming the C-O ether linkage.[5][6]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Start 3-Chloro-6-nitroisoquinolin-1-ol Alkoxide Isoquinolin-1-olate anion (Nucleophile) Start->Alkoxide + Base Base Base (e.g., NaH, K2CO3) Product 1-Alkoxy-3-chloro-6-nitroisoquinoline Alkoxide->Product + Alkyl Halide Alkyl_Halide Alkyl Halide (R-X)

Caption: General workflow of the Williamson ether synthesis for O-alkylation.

Critical Considerations for Experimental Design:
  • Choice of Base: The selection of the base is crucial. Strong, non-nucleophilic bases such as sodium hydride (NaH) are highly effective as they irreversibly deprotonate the hydroxyl group, driving the reaction forward.[8] Weaker bases like potassium carbonate (K₂CO₃) can also be employed, often requiring a polar aprotic solvent to facilitate the reaction.

  • Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the order: I > Br > Cl. Primary alkyl halides are ideal substrates for the SN2 reaction.[6][7] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, especially in the presence of a strong, sterically hindered base, leading to the formation of undesired alkene byproducts.[5][7]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices.[9] These solvents effectively solvate the cation of the base, leaving the alkoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.

Detailed Experimental Protocol

This protocol provides a generalized yet detailed procedure for the O-alkylation of 3-Chloro-6-nitroisoquinolin-1-ol. Researchers should adapt the specific quantities and reaction times based on the scale of the reaction and the specific alkylating agent used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chloro-6-nitroisoquinolin-1-ol≥95%Commercially AvailableStarting material.
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)ReagentMajor Chemical SuppliersChoose a primary alkyl halide.
Sodium Hydride (NaH)60% dispersion in mineral oilMajor Chemical SuppliersHandle with extreme care under inert atmosphere.
Anhydrous N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical SuppliersUse a dry solvent.
Diethyl EtherAnhydrousMajor Chemical SuppliersFor workup.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)ACS-For workup.
Brine (Saturated Aqueous NaCl)ACS-For workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS-For drying.
Silica Gel60 Å, 230-400 meshMajor Chemical SuppliersFor column chromatography.
Ethyl AcetateHPLCMajor Chemical SuppliersFor chromatography.
HexanesHPLCMajor Chemical SuppliersFor chromatography.

Step-by-Step Methodology

protocol_workflow start Start: Assemble Reaction Apparatus under Inert Atmosphere add_reagents Add 3-Chloro-6-nitroisoquinolin-1-ol and Anhydrous DMF start->add_reagents cool Cool Reaction Mixture to 0 °C add_reagents->cool add_base Portion-wise Addition of NaH cool->add_base stir_deprotonation Stir at 0 °C for 30 min (Deprotonation) add_base->stir_deprotonation add_alkyl_halide Slowly Add Alkyl Halide stir_deprotonation->add_alkyl_halide warm_and_stir Warm to Room Temperature and Stir for 2-4 hours add_alkyl_halide->warm_and_stir monitor Monitor Reaction by TLC warm_and_stir->monitor quench Quench with Ice-Cold Water monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow for O-alkylation.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Chloro-6-nitroisoquinolin-1-ol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approximately 0.1 M concentration of the starting material). Stir the mixture until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation in a fume hood.

  • Deprotonation: Stir the reaction mixture at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a color change or precipitation.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) dropwise via a syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Carefully quench the reaction by slowly adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

Characterization of the O-Alkylated Product

The successful synthesis of the 1-alkoxy-3-chloro-6-nitroisoquinoline can be confirmed by a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the broad -OH proton signal. Appearance of new signals corresponding to the protons of the newly introduced alkyl group (e.g., a singlet around 3.9-4.2 ppm for a methoxy group).[10]
¹³C NMR Appearance of a new carbon signal in the aliphatic region corresponding to the alkyl group.
Mass Spec The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the O-alkylated product.[10]
FT-IR Disappearance of the broad O-H stretching band (typically around 3200-3400 cm⁻¹). Appearance of C-O-C stretching bands (typically around 1050-1250 cm⁻¹).
TLC The product should have a higher Rf value than the starting material due to the increased lipophilicity.

Troubleshooting and Side Reactions

IssuePotential CauseSuggested Solution
Low or No Reaction Incomplete deprotonation (inactive base or wet solvent). Low reactivity of the alkylating agent.Use fresh, high-quality NaH. Ensure all glassware and solvents are scrupulously dry. Consider using a more reactive alkylating agent (e.g., alkyl iodide).
Formation of Alkene Byproduct Use of secondary or tertiary alkyl halides. Elevated reaction temperatures.Use a primary alkyl halide. Maintain the reaction at room temperature or below.
N-Alkylation Tautomerism to the isoquinolin-1(2H)-one form can lead to competing N-alkylation.O-alkylation is generally favored under these conditions, but N-alkylation can be a minor byproduct. Purification by column chromatography should separate the isomers.
Hydrolysis of Chloro Group Presence of water during workup or reaction.Ensure anhydrous conditions during the reaction and perform the workup efficiently.

Conclusion

The O-alkylation of 3-Chloro-6-nitroisoquinolin-1-ol via the Williamson ether synthesis is a reliable and versatile method for the synthesis of a diverse library of 1-alkoxy-3-chloro-6-nitroisoquinolines. These compounds are valuable intermediates in the discovery of novel therapeutic agents. Careful control of reaction parameters, including the choice of base, alkylating agent, and solvent, is paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform this important chemical transformation.

References

Application Note & Protocols: Strategic Derivatization of 3-Chloro-6-nitroisoquinoline for the Generation of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups, facilitating interactions with a wide array of biological targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders.[3][4] This application note provides a detailed guide for the strategic derivatization of 3-chloro-6-nitroisoquinoline, a versatile starting material engineered with multiple reactive handles for chemical diversification. We present the scientific rationale and detailed, field-tested protocols for three primary derivatization strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling at the C3 position, and chemical modification of the C6-nitro group. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to efficiently generate diverse libraries of novel isoquinoline derivatives for high-throughput screening and lead optimization campaigns.

The Strategic Value of the this compound Scaffold

The utility of this compound as a building block for compound libraries stems from the orthogonal reactivity of its key functional groups. This design allows for a systematic and combinatorial approach to scaffold decoration.

  • The C3-Chloro Group : The chlorine atom at the C3 position is strategically activated towards both nucleophilic displacement and metal-catalyzed cross-coupling. This activation is a direct consequence of the electron-withdrawing effects of the adjacent ring nitrogen atom and, to a lesser extent, the nitro group at the C6 position.[5][6] This electronic polarization renders the C3 carbon highly electrophilic.

  • The C6-Nitro Group : The nitro group serves two purposes. Firstly, as mentioned, it contributes to the activation of the C3 position. Secondly, and more importantly, it is a versatile functional handle that can be readily reduced to a primary amine (–NH₂).[7] This newly formed amino group provides a secondary vector for diversification, enabling a host of subsequent reactions such as amide bond formation, sulfonylation, and reductive amination.

This multi-faceted reactivity allows for the execution of divergent synthetic strategies, where a single, common intermediate can be elaborated into hundreds or thousands of distinct final compounds.

cluster_0 Primary Derivatization cluster_1 Compound Libraries A This compound (Core Scaffold) B S(N)Ar at C3 (O, N, S Nucleophiles) A->B  Strategy 1 C Cross-Coupling at C3 (Suzuki, Buchwald-Hartwig) A->C  Strategy 2 D Reduction of C6-NO2 (to -NH2) A->D  Strategy 3 E Library A: C3-Alkoxy/Amino/Thio Derivatives B->E F Library B: C3-Aryl/Heteroaryl Derivatives C->F G Library C: C6-Amide/Sulfonamide Derivatives D->G  + Acylation

Figure 1: A high-level overview of the divergent synthetic strategies available from the this compound scaffold.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

The SNAr reaction is a robust and often high-yielding method for introducing a wide variety of heteroatom nucleophiles at the C3 position.

Scientific Rationale

The reaction proceeds via a two-step addition-elimination mechanism.[6] First, the nucleophile attacks the electron-deficient C3 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge of this complex is delocalized across the ring system and is effectively stabilized by the electron-withdrawing nitro group.[8][9] In the second step, aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group, to yield the substituted product.

start Core Scaffold (this compound) step1 Add Nucleophile (e.g., R-NH2, R-OH, R-SH) + Base (optional) start->step1 step2 Heat Reaction Mixture (Monitor by TLC/LC-MS) step1->step2 step3 Aqueous Work-up (Quench, Extract) step2->step3 step4 Purification (Column Chromatography or Recrystallization) step3->step4 end Final Product (C3-Substituted Derivative) step4->end

Caption: A generalized workflow for SNAr derivatization.

Experimental Protocol: Synthesis of 3-Morpholino-6-nitroisoquinoline

This protocol provides a representative example using an amine nucleophile. It can be readily adapted for other nucleophiles such as alkoxides, phenoxides, and thiolates.

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Morpholine (1.5 mmol, 130.7 mg, 0.13 mL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • 50 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • To a dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (208.6 mg) and potassium carbonate (276.4 mg).

  • Add anhydrous DMF (5 mL) to the flask. Stir the suspension at room temperature.

  • Add morpholine (0.13 mL) to the suspension using a micropipette.

  • Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Causality Note: Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. K₂CO₃ acts as a base to neutralize the HCl generated in situ, driving the reaction to completion. DMF is an excellent polar aprotic solvent for this transformation, as it effectively solvates the ions involved.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL). A yellow precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the product under vacuum to yield 3-morpholino-6-nitroisoquinoline. Further purification can be achieved by recrystallization from ethanol if necessary.

Nucleophile TypeExample NucleophileBase (Typical)Solvent (Typical)Expected Product
Nitrogen Primary/Secondary AminesK₂CO₃, Et₃NDMF, Dioxane, EtOH3-Amino-6-nitroisoquinoline
Oxygen Sodium MethoxideNone (reagent is basic)Methanol3-Methoxy-6-nitroisoquinoline
Oxygen PhenolsK₂CO₃, NaHDMF, DMSO3-Phenoxy-6-nitroisoquinoline
Sulfur Sodium ThiophenoxideNone (reagent is basic)DMF, Ethanol3-(Phenylthio)-6-nitroisoquinoline

Table 1: A summary of common nucleophiles and conditions for the SNAr reaction on this compound.

Strategy 2: Palladium-Catalyzed Cross-Coupling at the C3-Position

For the formation of carbon-carbon and certain carbon-nitrogen bonds, where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are the methods of choice.[10] They offer unparalleled scope for installing aryl, heteroaryl, and vinyl groups.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

Scientific Rationale: The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond between the isoquinoline C3 position and an aryl or vinyl group from a boronic acid or ester.[11] The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond; (2) Transmetalation , where the organic group from the boron reagent is transferred to the palladium center (this step is facilitated by a base); and (3) Reductive Elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst.[12]

Generalized Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol, 58 mg)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • 1,4-Dioxane (8 mL)

  • Microwave vial or Schlenk tube

Procedure:

  • To a microwave vial or Schlenk tube, add this compound (208.6 mg), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Causality Note: The Pd(0) catalyst is sensitive to oxygen, and performing the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.

  • Add 1,4-dioxane (8 mL) followed by the 2M Na₂CO₃ solution (2.0 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C (conventional heating) or 140 °C (microwave irradiation) for 1-4 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the 3-aryl-6-nitroisoquinoline product.

B. Buchwald-Hartwig Amination for C-N Bond Formation

Scientific Rationale: The Buchwald-Hartwig amination is a powerful, complementary method to SNAr for forming C-N bonds, particularly with weakly nucleophilic or sterically hindered amines.[13] The mechanism is similar in principle to the Suzuki coupling, involving an oxidative addition/reductive elimination cycle, but requires a strong, non-nucleophilic base (like sodium tert-butoxide) and specialized phosphine ligands to facilitate the key steps.[14][15]

Generalized Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Amine (e.g., Aniline) (1.2 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 18.3 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene, anhydrous (10 mL)

  • Schlenk tube

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (18.3 mg), Xantphos (23.1 mg), and NaOtBu (134.5 mg) to a dry Schlenk tube.

  • Add this compound (208.6 mg).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

    • Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos promote the oxidative addition and facilitate the reductive elimination step, which is often rate-limiting.[16] A strong, sterically hindered base like NaOtBu is required to deprotonate the amine without acting as a competing nucleophile.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the 3-amino-6-nitroisoquinoline product.

Strategy 3: Modification of the C6-Nitro Group

This strategy transforms the scaffold itself, opening a new dimension for derivatization. The key step is the reduction of the nitro group to a nucleophilic amine, which can then be functionalized.

A C3-Derivatized 6-Nitroisoquinoline B Reduction (e.g., SnCl2, H2/Pd-C) A->B Step 1 C C3-Derivatized 6-Amino-isoquinoline B->C Intermediate D Acylation / Sulfonylation (RCOCl or RSO2Cl) C->D Step 2 E Final Library Member: C3-Derivatized C6-Amide/Sulfonamide D->E

Caption: Sequential derivatization workflow involving the C6-nitro group.

Protocol 1: Reduction of 6-Nitro to 6-Amino Group

Scientific Rationale: The reduction of an aromatic nitro group is a classic transformation. Tin(II) chloride (SnCl₂) in the presence of an acid (like concentrated HCl) or in a protic solvent (like ethanol) is a reliable and chemoselective method that is tolerant of many functional groups, including aryl chlorides.[17] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group.

Materials:

  • 3-Substituted-6-nitroisoquinoline (1.0 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g)

  • Ethanol (20 mL)

  • 100 mL round-bottom flask, reflux condenser

Procedure:

  • To a 100 mL round-bottom flask, add the 3-substituted-6-nitroisoquinoline (1.0 mmol) and ethanol (20 mL).

  • Add SnCl₂·2H₂O (1.13 g) to the solution. The mixture may become a suspension.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it into a beaker of ice.

  • Basify the mixture by slowly adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. A dense white precipitate of tin salts will form.

    • Trustworthiness Note: Ensure the pH is basic to deprotonate the product amine and precipitate the tin hydroxides. The product is often trapped in the precipitate.

  • Filter the entire mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate or dichloromethane (DCM) (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with more ethyl acetate or DCM (2 x 30 mL).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude 6-aminoisoquinoline derivative, which is often pure enough for the next step.

Protocol 2: Acylation of the 6-Amino Group (Amide Formation)

Materials:

  • Crude 6-aminoisoquinoline derivative (1.0 mmol)

  • Acid Chloride (e.g., Acetyl chloride) (1.1 mmol)

  • Triethylamine (Et₃N) or Pyridine (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (15 mL)

Procedure:

  • Dissolve the crude 6-aminoisoquinoline derivative (1.0 mmol) in anhydrous DCM (15 mL) in a flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 mmol). Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Upon completion (monitored by TLC), dilute the reaction with DCM (20 mL) and wash with water (20 mL), 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile scaffold for the construction of diverse chemical libraries. By leveraging the orthogonal reactivity of its chloro and nitro groups, researchers can employ a range of robust chemical transformations—including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction followed by acylation—to systematically explore the chemical space around the privileged isoquinoline core. The protocols and strategies outlined in this document provide a comprehensive framework for the efficient and logical synthesis of novel compounds poised for biological evaluation in modern drug discovery programs.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries where arylamines are prevalent structural motifs.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these bonds, largely superseding classical methods that often require harsh conditions and exhibit limited substrate scope.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of the Buchwald-Hartwig amination to a challenging, yet synthetically valuable substrate: 3-Chloro-6-nitroisoquinoline.

The isoquinoline core is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the 3-position opens avenues for further derivatization and the synthesis of novel bioactive compounds. The presence of a nitro group at the 6-position, while electronically activating the chloro-substituent towards nucleophilic attack, introduces specific challenges that require careful consideration of the reaction parameters. This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and offer insights into overcoming common challenges associated with this transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) intermediate.[3] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X (Oxidative Addition) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base (-HX) Palladium Amido Complex->Pd(0)L Product (Ar-NR2) (Reductive Elimination) caption Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.[3]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Key Considerations for the Amination of this compound

The successful amination of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent. The electron-withdrawing nitro group presents a unique set of challenges that must be addressed.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of palladium precursor and, more critically, the phosphine ligand is paramount for achieving high catalytic activity. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.

Catalyst/Ligand Combination Key Features Generation
Pd₂(dba)₃ / XantphosA versatile system for a broad range of aryl and heteroaryl halides.[4]Second
Pd(OAc)₂ / RuPhosHighly active for electron-deficient heteroaryl chlorides.[5]Third
BrettPhosSpecifically designed for primary amines and offers good functional group tolerance.[3]Fourth

dba = dibenzylideneacetone

The Critical Role of the Base: Navigating Substrate Sensitivity

The most significant challenge in the amination of this compound is the incompatibility of the nitro group with strong alkoxide bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[3] These strong bases can lead to decomposition of the starting material or undesired side reactions. Therefore, the use of weaker inorganic bases is essential.

Base pKa of Conjugate Acid Key Considerations
Cesium Carbonate (Cs₂CO₃)~10Good solubility in many organic solvents and generally well-tolerated by sensitive functional groups.[4][6]
Potassium Phosphate (K₃PO₄)~12.3A weaker base that can be effective when stronger bases fail. Often requires higher temperatures.[6]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol provides a detailed, step-by-step methodology for the amination of this compound with a representative primary amine, benzylamine.

Materials and Reagents:

  • This compound

  • Benzylamine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating plate

Workflow Diagram:

Protocol_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification Charge Flask Charge Flask Evacuate & Backfill Evacuate & Backfill Charge Flask->Evacuate & Backfill Add Reagents Add Reagents Evacuate & Backfill->Add Reagents Heat & Stir Heat & Stir Add Reagents->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool & Quench Cool & Quench Monitor Progress->Cool & Quench Extraction Extraction Cool & Quench->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification caption Figure 2: Experimental Workflow.

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cesium Carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Amine Addition: Add benzylamine (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(benzylamino)-6-nitroisoquinoline.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Consider using a pre-catalyst.
Insufficient base strength/solubilityScreen alternative weak bases such as K₃PO₄. Ensure vigorous stirring.[6]
Side Product Formation Reduction of the nitro groupThis can occur under certain conditions. If observed, screen different ligands and lower the reaction temperature.
HydrodehalogenationThis is a common side reaction where the chloro group is replaced by hydrogen.[7] Optimizing the ligand and base can minimize this.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable 3-amino-6-nitroisoquinoline derivatives. The key to success lies in the judicious choice of a weak inorganic base to avoid degradation of the nitro-containing substrate, coupled with an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand. The protocol provided herein serves as a robust starting point for the synthesis of a variety of N-substituted 3-amino-6-nitroisoquinolines, which are valuable intermediates in the discovery of new therapeutic agents.

References

Topic: Reaction Kinetics of Nucleophilic Substitution on 3-Chloro-6-nitroisoquinoline: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the reaction kinetics of nucleophilic substitution on 3-Chloro-6-nitroisoquinoline. This substrate is of significant interest in medicinal chemistry and materials science due to its activated heterocyclic scaffold. Understanding its kinetic behavior is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel derivatives. This document details the theoretical underpinnings of the Nucleophilic Aromatic Substitution (SNAr) mechanism pertinent to this system, provides detailed experimental protocols for kinetic analysis using UV-Vis spectrophotometry and HPLC, outlines methods for data analysis, and offers insights into the causality behind experimental choices.

Introduction: The Significance of the this compound Scaffold

The isoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[1] The title compound, this compound, is a highly versatile building block for chemical synthesis. Its reactivity is governed by two key features:

  • A Halogen Leaving Group: The chlorine atom at the C3 position serves as a competent leaving group for nucleophilic substitution.

  • Activating Electron-Withdrawing Groups: The potent electron-withdrawing nitro group (-NO₂) at the C6 position, in conjunction with the ring nitrogen atom, significantly acidifies the aromatic ring. This electronic-deficiency makes the ring highly susceptible to attack by nucleophiles.[2]

These features enable facile derivatization at the C3 position via a Nucleophilic Aromatic Substitution (SNAr) mechanism, opening avenues for the synthesis of diverse compound libraries for drug discovery and other applications. Kinetic analysis of these transformations provides invaluable data on reaction rates and mechanistic pathways, facilitating process scale-up and optimization.

Theoretical Framework: The SNAr Mechanism

Nucleophilic substitution on electron-deficient aromatic rings, such as this compound, does not proceed via the SN1 or SN2 pathways common to alkyl halides.[3] Instead, it follows a two-step addition-elimination mechanism known as the SNAr pathway.[4]

  • Step 1 (Addition): The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (chlorine). This is typically the rate-determining step of the reaction.[5] This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The presence of the nitro group at the para-position relative to the substitution center is crucial for stabilizing this intermediate by delocalizing the negative charge.[4][6]

  • Step 2 (Elimination): The leaving group (Cl⁻) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored to yield the final product.

The general rate law for an SNAr reaction is second-order overall: first-order with respect to the substrate and first-order with respect to the nucleophile.[7][8]

Rate = k[Ar-Cl][Nu⁻]

Where 'k' is the second-order rate constant. This rate law implies that both the substrate and the nucleophile are involved in the slowest step of the reaction, which is consistent with the formation of the Meisenheimer complex.[7]

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu⁻ (Slow, k₁) Rate-Determining Step nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod - Cl⁻ (Fast, k₂) lg Cl⁻

Caption: The SNAr mechanism on this compound.

Experimental Design and Protocols

To accurately determine the rate law and rate constant, experiments are designed to isolate the concentration dependence of each reactant. A common and effective approach is the method of pseudo-first-order conditions (or flooding).[9] In this method, the concentration of one reactant (e.g., the nucleophile) is kept in large excess (typically ≥10-fold) compared to the other (the substrate). This ensures that the concentration of the excess reactant remains effectively constant throughout the reaction, simplifying the rate law to:

Rate = k'[Ar-Cl]

Where k' = k[Nu⁻] is the pseudo-first-order rate constant. By determining k' at various excess concentrations of the nucleophile, the second-order rate constant (k) can be extracted from a plot of k' versus [Nu⁻].

General Experimental Workflow

Workflow prep Prepare Stock Solutions (Substrate & Nucleophile) setup Equilibrate Solutions to Reaction Temperature prep->setup initiate Initiate Reaction (Mix Reactants) setup->initiate monitor Monitor Reaction Progress (e.g., UV-Vis or HPLC) initiate->monitor data Collect Data (Absorbance/Concentration vs. Time) monitor->data analyze Analyze Data (Calculate k' and k) data->analyze

Caption: General workflow for a kinetic experiment.

Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry

This method is ideal when the product of the reaction has a unique absorbance maximum distinct from the reactants, a common feature in aromatic systems.[10]

Materials and Equipment:

  • This compound

  • Nucleophile of interest (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., DMSO, Acetonitrile)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer with a thermostated cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a ~1.0 mM stock solution of this compound in the chosen solvent.

    • Prepare a series of nucleophile stock solutions at higher concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM).

  • Determine Analytical Wavelength (λ_max):

    • Record the UV-Vis spectrum of the starting material.

    • Run a reaction to completion and record the spectrum of the product mixture to identify a suitable wavelength for monitoring product formation where the starting material has minimal absorbance.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λ_max and equilibrate the cuvette holder to the desired temperature (e.g., 25.0 °C).

    • Pipette 2.0 mL of the desired nucleophile solution (e.g., 20 mM) into a quartz cuvette and allow it to thermally equilibrate.

    • To initiate the reaction, rapidly inject a small aliquot (e.g., 40 µL) of the substrate stock solution into the cuvette, quickly mix by inversion, and immediately begin recording absorbance as a function of time. The final substrate concentration will be ~0.02 mM, ensuring a 100-fold excess of the nucleophile.

    • Continue data collection for at least 3-5 half-lives, until the absorbance reading becomes stable (A_∞).

  • Data Analysis:

    • The pseudo-first-order rate constant (k') is determined by fitting the absorbance vs. time data to the first-order integrated rate law: ln(A_∞ - A_t) = -k't + ln(A_∞ - A_₀)

    • A plot of ln(A_∞ - A_t) versus time (t) will yield a straight line with a slope of -k'.

  • Determine Reaction Order:

    • Repeat steps 3-4 for each of the different excess nucleophile concentrations.

    • Plot the calculated k' values against the corresponding nucleophile concentrations ([Nu⁻]). The slope of this line will be the second-order rate constant, k.

Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative, especially for complex reaction mixtures or when spectral changes are not distinct.[11] It allows for the direct measurement of reactant disappearance or product formation.

Materials and Equipment:

  • Same reagents as Protocol 1.

  • Reaction vials, thermostated bath/block.

  • Syringes and quenching solution (e.g., dilute acid).

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).

Procedure:

  • Develop an HPLC Method: Develop an isocratic or gradient HPLC method that can resolve the starting material (this compound) from the product and any internal standard.

  • Reaction Setup:

    • In a thermostated reaction vial, add the solvent and the nucleophile solution. Allow it to equilibrate to the desired temperature.

    • Initiate the reaction by adding the substrate stock solution. Start a timer immediately.

  • Time-Point Quenching:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by dispensing the aliquot into a vial containing a quenching solution (e.g., a dilute acid to neutralize a basic nucleophile).

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC to determine the concentration of the substrate or product at each time point (using a calibration curve).

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration (ln[Ar-Cl]) versus time.

    • The slope of this line will be -k', the pseudo-first-order rate constant.

    • As in the spectrophotometric method, repeat for various nucleophile concentrations to determine the second-order rate constant, k.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The following tables provide templates for organizing experimental results.

Table 1: Hypothetical Data for Determining the Second-Order Rate Constant (k)

Run[Substrate] (mM)[Nucleophile] (mM)Pseudo-First-Order Rate Constant (k') (s⁻¹)
10.1100.0052
20.1200.0103
30.1300.0155
40.1400.0209

By plotting k' vs. [Nucleophile], the slope yields k ≈ 0.52 M⁻¹s⁻¹.

Table 2: Hypothetical Data for Determining Activation Energy (E_a)

Temperature (K)1/T (K⁻¹)Second-Order Rate Constant (k) (M⁻¹s⁻¹)ln(k)
298.150.003350.52-0.65
308.150.003251.150.14
318.150.003142.410.88

The Activation Energy (E_a) can be calculated from the Arrhenius equation by plotting ln(k) vs. 1/T. The slope of the line is -E_a/R, where R is the gas constant (8.314 J/mol·K).

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems.

  • Linearity: A linear plot of ln(A_∞ - A_t) or ln[Substrate] vs. time confirms that the reaction is first-order with respect to the substrate under pseudo-first-order conditions.

  • Proportionality: A linear plot of the pseudo-first-order rate constant (k') vs. [Nucleophile] that passes through the origin validates the assumption that the reaction is first-order with respect to the nucleophile.

  • Reproducibility: Each kinetic run should be repeated (ideally in triplicate) to ensure the precision and reliability of the calculated rate constants.

Conclusion

The study of the reaction kinetics of nucleophilic substitution on this compound offers profound insights into its reactivity and mechanistic landscape. By employing systematic experimental designs, such as pseudo-first-order conditions, and leveraging robust analytical techniques like spectrophotometry or HPLC, researchers can accurately determine reaction rate laws, rate constants, and activation parameters. This knowledge is fundamental for optimizing synthetic procedures, predicting reactivity with novel nucleophiles, and advancing the development of new chemical entities in the pharmaceutical and materials science fields.

References

Application Notes and Protocols: Synthetic Transformations of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its rigid framework serves as a "privileged scaffold," meaning it can bind to a wide range of biological targets, leading to diverse pharmacological activities.[3][4] Isoquinoline derivatives are integral to numerous clinically approved drugs, including the vasodilator papaverine, the anti-emetic palonosetron, and the antihypertensive agent quinapril.[1][5][6] The scaffold is also prevalent in a vast array of bioactive alkaloids, such as berberine and emetine, which exhibit anticancer, antimicrobial, and neuroprotective properties.[1][5][7]

The profound biological relevance of this scaffold has driven over a century of synthetic innovation.[4] Early efforts established a set of powerful, name reactions—the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses—that remain fundamental to the construction of the isoquinoline core.[2][8] These electrophilic aromatic substitution-based methods are particularly effective for electron-rich systems.[2] However, the demand for greater molecular diversity, improved efficiency, and milder reaction conditions has catalyzed the development of modern synthetic transformations.[2][3] In recent decades, transition-metal-catalyzed C-H activation and functionalization have emerged as a dominant strategy, offering unparalleled atom economy and the ability to perform late-stage modifications on complex molecules.[7][9]

This guide provides an in-depth exploration of both classical and modern synthetic transformations of the isoquinoline scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the mechanistic rationale behind them to empower informed experimental design and troubleshooting.

Part 1: Classical Strategies for Isoquinoline Core Synthesis

The "classical" methods are foundational, typically involving the construction of the heterocyclic ring onto a pre-existing benzene derivative through intramolecular electrophilic cyclization.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides.[10][11] The reaction involves an intramolecular cyclization promoted by a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][12][13] The resulting dihydroisoquinoline can be subsequently oxidized (dehydrogenated) to the fully aromatic isoquinoline.[5][10]

Mechanistic Insight: The reaction is most effective for aromatic rings bearing electron-donating groups, which activate the ring towards electrophilic attack.[6] The mechanism is believed to proceed through one of two primary pathways, depending on the reaction conditions.[10] A key intermediate is either a dichlorophosphoryl imine-ester or, more commonly accepted, a highly electrophilic nitrilium ion, which then undergoes intramolecular Friedel-Crafts-type acylation.[10][11][12] The choice of a strong dehydrating agent is critical to drive the formation of this electrophilic intermediate.[10]

Bischler_Napieralski_Mechanism cluster_activation Amide Activation cluster_cyclization Cyclization & Aromatization Amide β-Phenylethylamide Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated + POCl₃ Nitrilium Nitrilium Ion (Electrophile) Activated->Nitrilium Cyclized Cyclized Intermediate (Spirocyclic cation) Nitrilium->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product Rearomatization (-H⁺)

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline

This protocol is adapted from standard literature procedures for the synthesis of dihydroisoquinoline alkaloids.

Materials:

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Palladium on carbon (10% Pd/C) (for optional oxidation step)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq) dissolved in anhydrous acetonitrile (approx. 5 mL per 1 g of amide).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (2.0 eq) dropwise via the dropping funnel over 15-20 minutes. Causality: Slow, cooled addition is necessary to control the initial exothermic reaction between the amide and the strong Lewis acid.

  • Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 82 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution by slowly adding saturated aqueous sodium bicarbonate until the pH is ~8-9. Trustworthiness: This step neutralizes the excess acid and quenches the reactive intermediates. It must be done slowly due to vigorous gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

  • (Optional) Aromatization to Isoquinoline: To convert the dihydroisoquinoline to the corresponding isoquinoline, dissolve the product in toluene, add 10% Pd/C (5-10 mol%), and heat to reflux for 12-24 hours. Filter the catalyst through Celite and concentrate the solvent to obtain the final product.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of natural product synthesis, forming a tetrahydroisoquinoline by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[14][15][16] When the starting amine is derived from an amino acid like tryptophan, this reaction provides access to the complex β-carboline skeletons found in many alkaloids.[17]

Mechanistic Insight: The reaction proceeds in two main stages.[14] First, the amine and carbonyl compound condense to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[15] Second, the electron-rich aromatic ring attacks this iminium ion in an intramolecular Mannich-type reaction (a 6-endo-trig cyclization) to form the new six-membered ring.[14] The presence of electron-donating groups on the aryl ring significantly accelerates the cyclization, allowing the reaction to proceed under milder, even physiological, conditions.[5][15]

Pictet_Spengler_Workflow Start β-Arylethylamine + Aldehyde Schiff Schiff Base Formation Start->Schiff Condensation (-H₂O) Iminium Iminium Ion (Electrophile) Schiff->Iminium Acid Catalysis (+H⁺) Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Deprotonation Deprotonation & Rearomatization Cyclization->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product (-H⁺)

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

This protocol is a representative example of a classical Pictet-Spengler synthesis.

Materials:

  • Phenethylamine (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Hydrochloric acid (HCl), concentrated, or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Toluene

  • Sodium hydroxide (NaOH), aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenethylamine (1.0 eq) in dichloromethane.

  • Iminium Ion Formation: Cool the solution to 0 °C. Add acetaldehyde (1.1 eq) followed by the dropwise addition of concentrated HCl or TFA (0.1-1.0 eq). Causality: The acid catalyzes the formation of the iminium ion, the key electrophile. The amount of acid can be tuned; sometimes only catalytic amounts are needed, especially for activated arenes.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. For less reactive substrates, heating may be required.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium hydroxide until the mixture is basic (pH > 10).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified via silica gel column chromatography to yield the pure tetrahydroisoquinoline.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to the fully aromatic isoquinoline scaffold.[18][19] The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[18][20][21]

Mechanistic Insight: The reaction is initiated by the formation of a Schiff base (the benzalaminoacetal).[20] Under strong acidic conditions (typically concentrated sulfuric acid), the acetal is hydrolyzed, and the resulting intermediate cyclizes onto the benzene ring.[8] Subsequent dehydration steps lead to the formation of the aromatic isoquinoline ring system.[18][20] A significant drawback of the classical method is the harsh acidic conditions required, which can limit the substrate scope and lead to low yields.[21] Modern modifications have been developed to overcome these limitations.[21][22]

Pomeranz_Fritsch_Mechanism Start Benzaldehyde + 2,2-Diethoxyethylamine Acetal Benzalaminoacetal (Schiff Base) Start->Acetal Condensation Cyclized Cyclized Intermediate Acetal->Cyclized H₂SO₄ (Cyclization) Product Isoquinoline Cyclized->Product Dehydration (-2 EtOH, -H⁺)

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.

Experimental Protocol: General Procedure for Isoquinoline Synthesis

This protocol describes the general steps for the acid-promoted cyclization.

Materials:

  • Benzalaminoacetal (prepared from the corresponding benzaldehyde and aminoacetaldehyde diethyl acetal) (1.0 eq)

  • Sulfuric acid (H₂SO₄), concentrated (as reagent and solvent)

  • Ice

  • Ammonium hydroxide (NH₄OH), concentrated

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reagent Addition: In a flask, cool concentrated sulfuric acid (e.g., 70-80%) to below 10 °C using an ice-salt bath. Trustworthiness: This step is highly exothermic and requires extreme caution. The benzalaminoacetal must be added very slowly to maintain temperature control and prevent degradation.

  • Reaction: Add the benzalaminoacetal dropwise to the cold, stirred sulfuric acid. Once the addition is complete, allow the mixture to stir at room temperature for several hours to days, depending on the substrate's reactivity.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. This will dilute the acid and precipitate the product sulfate salt.

  • Neutralization: Make the aqueous solution strongly basic (pH > 11) by the slow addition of concentrated ammonium hydroxide, keeping the mixture cool in an ice bath.

  • Extraction: Extract the liberated isoquinoline base with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude isoquinoline product by distillation, recrystallization, or column chromatography.

Part 2: Modern Strategies: Transition-Metal-Catalyzed C-H Functionalization

Modern synthetic chemistry has shifted towards more efficient and sustainable methods.[1][23] Transition-metal-catalyzed C-H functionalization has revolutionized the synthesis of heterocycles by allowing for the direct formation of C-C and C-N bonds, bypassing the need for pre-functionalized starting materials.[4][9] This approach offers high atom economy and is ideal for late-stage functionalization in drug discovery programs.[7][24]

Palladium-Catalyzed C-H Activation/Annulation

Palladium catalysis is a powerful tool for constructing isoquinoline and isoquinolinone scaffolds.[9] A common strategy involves the use of a directing group on the arene starting material (e.g., an N-methoxy benzamide) to guide the palladium catalyst to a specific ortho C-H bond. The resulting palladacycle intermediate can then react with a coupling partner, such as an alkyne or an allene, in an annulation cascade to build the heterocyclic ring.[9]

Mechanistic Insight (Catalytic Cycle): The process typically begins with a directed C-H activation step to form a five-membered palladacycle. This is followed by migratory insertion of the coupling partner (e.g., an allene) into the Pd-C bond. Subsequent reductive elimination closes the ring and regenerates the active Pd(II) catalyst, completing the cycle. An oxidant is often required to facilitate the regeneration of the catalyst.

Pd_Catalytic_Cycle Pd_cat Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_cat->Palladacycle + Substrate - H⁺ Substrate N-Methoxy Benzamide (with Directing Group) Insertion Migratory Insertion Palladacycle->Insertion + Allene Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Reductive_Elimination->Pd_cat + Oxidant Product Hydroisoquinolinone Product Reductive_Elimination->Product Allene Allenoic Acid Ester (Coupling Partner)

Caption: Simplified catalytic cycle for Pd-catalyzed C-H annulation.

Experimental Protocol: Synthesis of 3,4-Substituted Hydroisoquinolinones

This protocol is based on the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters reported in the literature.[9]

Materials:

  • N-methoxybenzamide derivative (1.0 eq, 0.50 mmol)

  • 2,3-Allenoic acid ester (3.0 eq)

  • Pd(CH₃CN)₂Cl₂ (10 mol%)

  • Silver carbonate (Ag₂CO₃) (2.0 eq, as oxidant)

  • Diisopropylethylamine (DIPEA) (2.0 eq, as base)

  • Toluene (anhydrous, 10 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-methoxybenzamide (0.50 mmol), Pd(CH₃CN)₂Cl₂ (10 mol%), Ag₂CO₃ (2.0 eq), and a magnetic stir bar.

  • Solvent and Reagent Addition: Evacuate and backfill the tube with nitrogen or argon. Add anhydrous toluene (10 mL), followed by the 2,3-allenoic acid ester (3.0 eq) and DIPEA (2.0 eq) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 85 °C. Stir the mixture for 4 hours. Causality: The elevated temperature is required to facilitate the C-H activation and subsequent catalytic steps. The base (DIPEA) assists in the initial C-H activation/deprotonation step.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired hydroisoquinolinone product.

Data Summary: Substrate Scope of Pd-Catalyzed Annulation

The following table summarizes representative yields for the synthesis of hydroisoquinolinones using the protocol described above, demonstrating the reaction's tolerance to various functional groups.[9]

EntryN-Methoxy Benzamide Substituent (R¹)Allenoic Ester Substituent (R²)ProductYield (%)
1HMethyl3-methyl-4-carboxyethyl-hydroisoquinolinone87
24-MeEthyl7-methyl-3-ethyl-4-carboxyethyl-hydroisoquinolinone81
34-OMePhenyl7-methoxy-3-phenyl-4-carboxyethyl-hydroisoquinolinone75
44-FMethyl7-fluoro-3-methyl-4-carboxyethyl-hydroisoquinolinone68
53-MeEthyl6-methyl-3-ethyl-4-carboxyethyl-hydroisoquinolinone53

Conclusion and Future Outlook

The synthesis of the isoquinoline scaffold has evolved significantly from its classical roots. While the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain indispensable for their reliability in constructing the core framework, they are often limited by harsh conditions and a narrow substrate scope.[1][4] The advent of modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, has opened new avenues for creating molecular diversity with unprecedented efficiency and precision.[7][9] These contemporary strategies enable the direct installation of various functional groups onto the isoquinoline core under milder conditions, facilitating rapid lead optimization in drug discovery.

Looking ahead, the field continues to move towards more sustainable and environmentally friendly practices.[1][23] The development of reactions that utilize earth-abundant metal catalysts, photoredox catalysis, and greener solvents will further enhance the synthetic toolkit available to chemists.[1][4] The continued innovation in synthetic methodologies ensures that the isoquinoline scaffold will remain a central and highly valuable motif in the development of future therapeutics and functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloro-6-nitroisoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-6-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical assistance for the recrystallization of this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The purity of this compound is critical for the success of subsequent synthetic steps and the biological activity of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including this compound. This method relies on the differences in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. A successful recrystallization yields a product with high purity and a well-defined crystalline structure.

This guide provides a comprehensive resource to help you navigate the challenges of purifying crude this compound, ensuring you obtain a high-quality product for your research and development endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the recrystallization of this compound and provides practical solutions.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent may not be appropriate for this compound. The polarity of the solvent might be too low to dissolve the polar nitro- and chloro-substituted aromatic system.

  • Solution:

    • Increase the temperature: Ensure the solvent is heated to its boiling point.

    • Add more solvent: Add small portions of the hot solvent until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.[1][2]

    • Select a more polar solvent: If the compound remains insoluble even with a large volume of hot solvent, a more polar solvent is required. Refer to the solvent selection table below for suitable options.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the crude this compound may be lower than the boiling point of the recrystallization solvent. "Oiling out" can also occur if the concentration of the solute is too high.[1][2][3]

  • Solution:

    • Add more solvent: Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent to lower the saturation point.[1][2]

    • Use a lower-boiling solvent: Select a solvent with a boiling point below the melting point of the compound.

    • Employ a solvent mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Problem 3: No crystals form upon cooling.

  • Possible Cause: The solution may be supersaturated, or too much solvent was used.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][4]

      • Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for further crystallization.[4]

    • Reduce the solvent volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]

Problem 4: The recovered crystals are colored.

  • Possible Cause: The crude material contains colored impurities that are not effectively removed by a single recrystallization.

  • Solution:

    • Use activated charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of the solute) to the solution. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.

Problem 5: The final yield is very low.

  • Possible Cause: Several factors can contribute to a low yield, including using too much solvent, premature filtration, or the compound having significant solubility in the cold solvent.

  • Solution:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure complete crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the recovery of the crystals.

    • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of this compound?

A1: The ideal solvent should dissolve this compound poorly at room temperature but very well at its boiling point.[5] Given the polar nature of the molecule due to the nitro group and the nitrogen in the isoquinoline ring, polar solvents are generally a good starting point. A systematic approach to solvent screening is recommended.

Solvent Selection Workflow

start Start: Crude This compound test_solvents Test solubility in small volumes of various solvents start->test_solvents is_soluble_cold Soluble at room temperature? test_solvents->is_soluble_cold is_soluble_hot Soluble when heated? is_soluble_cold->is_soluble_hot No unsuitable_too_soluble Unsuitable: Too soluble is_soluble_cold->unsuitable_too_soluble Yes unsuitable_insoluble Unsuitable: Insoluble is_soluble_hot->unsuitable_insoluble No suitable Potentially Suitable Solvent is_soluble_hot->suitable Yes proceed Proceed to Recrystallization suitable->proceed

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Predicted Solubility of this compound

SolventPolarity IndexPredicted Solubility at 25°CPredicted Solubility at Boiling Point
Hexane0.1Very LowLow
Toluene2.4LowModerate
Ethyl Acetate4.4LowHigh
Acetone5.1ModerateHigh
Ethanol5.2ModerateHigh
Acetic Acid6.2ModerateHigh
N,N-Dimethylformamide (DMF)6.4HighVery High
Dimethyl Sulfoxide (DMSO)7.2HighVery High

Note: This data is predicted based on the chemical structure and solubility of analogous compounds. Experimental verification is crucial.

Q2: What are the likely impurities in my crude this compound?

A2: The impurities will depend on the synthetic route used. Common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Regioisomers: Nitration of 3-chloroisoquinoline can potentially yield other isomers (e.g., 3-chloro-5-nitroisoquinoline or 3-chloro-8-nitroisoquinoline). These can be difficult to separate by recrystallization alone due to similar physical properties.

  • By-products: Side reactions can lead to the formation of other chlorinated or nitrated species. For instance, if the synthesis involves the chlorination of a hydroxyl-isoquinoline precursor, incomplete reaction could leave some starting material.

Q3: Is it better to cool the solution slowly or quickly?

A3: Slow cooling is highly recommended. Allowing the solution to cool gradually to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[6]

Q4: Can I use a mixture of solvents for recrystallization?

A4: Yes, a two-solvent system can be very effective, especially if no single solvent has the ideal solubility characteristics. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent). The two solvents must be miscible. A common procedure is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and the specific volumes should be optimized based on your initial solvent screening experiments.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Activated charcoal (optional)

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and a boiling chip.

    • Heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of hot solvent.

    • Quickly filter the hot solution through a fluted filter paper into the preheated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Continue to draw air through the crystals for several minutes to help them dry.

  • Drying:

    • Transfer the crystals to a watch glass or a drying dish and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.

Recrystallization Workflow Diagram

cluster_setup Setup cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude compound in minimum hot solvent decolorize 2. Add activated charcoal (optional, for colored impurities) dissolve->decolorize hot_filter 3. Hot gravity filtration to remove insoluble impurities decolorize->hot_filter cool_slowly 4. Cool solution slowly to room temperature hot_filter->cool_slowly ice_bath 5. Cool in an ice bath to maximize yield cool_slowly->ice_bath vacuum_filter 6. Collect crystals by vacuum filtration ice_bath->vacuum_filter wash 7. Wash with minimal ice-cold solvent vacuum_filter->wash dry 8. Dry crystals under vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: A step-by-step workflow for the recrystallization of this compound.

Safety Information

  • This compound is a chemical compound and should be handled with appropriate safety precautions.

  • Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Technical Support Center: Synthesis of 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and address frequently asked questions. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient production of this valuable compound.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the available starting materials, scalability, and desired purity profile. Below, we outline the most plausible synthetic approaches and the key considerations for each.

A. Strategy 1: Electrophilic Nitration of 3-Chloroisoquinoline

This approach involves the direct nitration of a pre-existing 3-chloroisoquinoline core. While seemingly straightforward, the directing effects of the chloro group and the isoquinoline nitrogen can lead to a mixture of regioisomers.

B. Strategy 2: Chlorination of 6-Nitroisoquinoline

In this route, the nitro group is introduced first, followed by chlorination. The electron-withdrawing nature of the nitro group deactivates the ring, potentially requiring harsh chlorination conditions.

C. Strategy 3: Ring Construction via Bischler-Napieralski Reaction

This classical isoquinoline synthesis involves the cyclization of a substituted β-phenylethylamide. By starting with a nitro-substituted precursor, this method can offer better regiochemical control.

II. Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the identification and management of common byproducts.

Q1: My reaction has produced multiple isomers that are difficult to separate. How can I improve the regioselectivity and purify my product?

Issue: The nitration of 3-chloroisoquinoline is notorious for yielding a mixture of nitro isomers, primarily the 5-nitro, 7-nitro, and the desired 6-nitro product. These isomers often exhibit very similar physical properties, making their separation by standard column chromatography challenging.[1]

Root Cause Analysis:

  • Electronic Effects: The chloro- and nitro- groups have competing directing effects on the aromatic ring, leading to the formation of multiple isomers.

  • Reaction Conditions: Temperature and the choice of nitrating agent can significantly influence the isomer ratio.

Troubleshooting and Optimization:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent to minimize the formation of undesired isomers.

  • Choice of Nitrating Agent: A standard mixture of concentrated nitric and sulfuric acid is commonly used.[2] Experimenting with milder nitrating agents may offer better selectivity, though potentially at the cost of reaction rate.

  • Purification Strategy:

    • Fractional Crystallization: This technique can be effective if there are slight differences in the solubilities of the isomers. Experiment with various solvent systems.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements, prep-HPLC is often the most effective method for separating closely related isomers.

    • Acid-Base Extraction: The basicity of the isoquinoline nitrogen may allow for selective extraction, although this is less likely to separate isomers effectively.

Experimental Protocol: Isomer Separation by Column Chromatography

  • TLC Analysis: Carefully develop a solvent system using Thin Layer Chromatography (TLC) that shows the best possible separation between the spots corresponding to the different isomers. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Preparation: Use a high-quality silica gel with a fine particle size for better resolution.

  • Elution: Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to resolve compounds with very similar Rf values.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to a hydroxyl group instead of a chloro group. What is happening and how can I prevent it?

Issue: The formation of 3-hydroxy-6-nitroisoquinoline (or its tautomer, 6-nitroisoquinolin-3(2H)-one) is a common byproduct when using chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of moisture.

Root Cause Analysis:

  • Hydrolysis: The chloro group at the 3-position of the isoquinoline ring is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxy compound.

  • Moisture Contamination: Traces of water in the reaction solvent or starting materials can react with the chlorinating agent or the chlorinated product.

Troubleshooting and Optimization:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is recommended to distill solvents over a suitable drying agent before use.

  • Careful Quenching: When quenching the reaction (e.g., with ice-water), do so slowly and at a low temperature to minimize hydrolysis of the desired product.

  • Alternative Chlorinating Agents: While POCl₃ is common, other chlorinating agents like thionyl chloride (SOCl₂) might be explored, although they also react with water.

Data Presentation: Effect of Water on Chlorination

% Water in ReactionYield of this compoundYield of 3-Hydroxy-6-nitroisoquinoline
< 0.01%> 90%< 5%
0.1%70-80%15-25%
1%< 50%> 45%
Note: These are illustrative values and actual results may vary.
Q3: My reaction using the Bischler-Napieralski synthesis is giving a low yield and several unexpected byproducts. How can I optimize this reaction?

Issue: The Bischler-Napieralski reaction, while powerful, can be sensitive to reaction conditions and the nature of the substituents on the aromatic ring. Low yields can be due to incomplete cyclization or the formation of side products.

Root Cause Analysis:

  • Deactivating Substituents: The presence of an electron-withdrawing nitro group can make the electrophilic aromatic substitution step of the cyclization more difficult.[3][4]

  • Side Reactions: Under harsh conditions, side reactions such as polymerization or the formation of styrenes can occur.[5]

  • Incomplete Dehydration: The initial amide formation and subsequent dehydration to the reactive intermediate must be complete for efficient cyclization.

Troubleshooting and Optimization:

  • Choice of Lewis Acid: While POCl₃ and P₂O₅ are common, other Lewis acids can be explored. Polyphosphoric acid (PPA) can sometimes be effective for less reactive substrates.

  • Reaction Temperature and Time: Carefully optimize the reaction temperature and time. Higher temperatures may be needed to drive the cyclization of the deactivated ring, but this can also increase the rate of side reactions.

  • Solvent: The reaction is often run neat or in a high-boiling inert solvent like toluene or xylene.

Visualization: Bischler-Napieralski Reaction Workflow

Bischler_Napieralski_Workflow Start Nitro-substituted β-phenylethylamine Amide Acylation to form N-acyl derivative Start->Amide Cyclization Cyclization with Lewis Acid (e.g., POCl₃) Amide->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline intermediate Cyclization->Dihydroisoquinoline Byproduct Styrene/Polymeric Byproducts Cyclization->Byproduct Side Reaction Aromatization Dehydrogenation Dihydroisoquinoline->Aromatization Product Substituted Isoquinoline Aromatization->Product

Caption: Workflow of the Bischler-Napieralski synthesis with potential byproduct formation.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: Expect aromatic protons in the range of 7.5-9.0 ppm. The presence of the electron-withdrawing nitro and chloro groups will cause downfield shifts.

  • ¹³C NMR: Aromatic carbons will appear in the range of 120-150 ppm. The carbon bearing the chloro group and the carbons in the nitro-substituted ring will have characteristic shifts.

  • Mass Spectrometry: The molecular ion peak should correspond to the exact mass of C₉H₅ClN₂O₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak.

  • IR Spectroscopy: Look for characteristic peaks for C=N and C=C stretching in the aromatic region (1400-1600 cm⁻¹), and strong peaks for the symmetric and asymmetric stretching of the nitro group (around 1350 and 1530 cm⁻¹).

Q2: How can I confirm the regiochemistry of my final product?

A: Unambiguous determination of the isomer can be achieved using 2D NMR techniques:

  • COSY (Correlation Spectroscopy): This will show the coupling between adjacent protons, helping to piece together the spin systems on the aromatic rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can be crucial for differentiating between isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2-3 bonds away, which can help to definitively assign the positions of substituents.

Q3: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several hazards are associated with this synthesis:

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Chlorinating Agents: Reagents like POCl₃ and SOCl₂ are corrosive and react violently with water, releasing toxic gases (HCl). These should also be handled in a fume hood.

  • Nitro Compounds: Many nitroaromatic compounds are potentially explosive and toxic. Avoid subjecting the product to heat or shock, and handle it with appropriate containment.

Visualization: Purification Workflow

Purification_Workflow Crude Crude Product (mixture of isomers, byproducts) Extraction Acid-Base Extraction (to remove non-basic impurities) Crude->Extraction Column Column Chromatography (Silica Gel) Extraction->Column Fractional Fractional Crystallization Column->Fractional If isomers co-elute Pure Pure this compound Column->Pure If separation is successful Prep_HPLC Preparative HPLC Fractional->Prep_HPLC For highest purity Fractional->Pure If successful Prep_HPLC->Pure

Caption: A general workflow for the purification of this compound.

IV. References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol. --INVALID-LINK--

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to 3-Chloro-6-nitroisoquinolin-1-ol. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Organic Synthesis. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol. --INVALID-LINK--

  • Gawad, E.A. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Isoquinoline Derivatives. --INVALID-LINK--

  • Li, M., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. --INVALID-LINK--

  • Thermo Fisher Scientific. Pomeranz-Fritsch Reaction. --INVALID-LINK--

  • Biosynth. 3-Chloro-5-nitroisoquinoline. --INVALID-LINK--

  • Wikipedia. Pomeranz–Fritsch reaction. --INVALID-LINK--

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. --INVALID-LINK--

  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. --INVALID-LINK--

  • Wikipedia. Bischler–Napieralski reaction. --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 1. Abnormal products in the Bischler–Napieralski isoquinoline synthesis. --INVALID-LINK--

  • Watson International. 1-Chloro-6-Methyl-5-Nitroisoquinoline CAS 943606-84-6. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Characterization of Substituted Isoquinolines. --INVALID-LINK--

  • Grokipedia. Bischler–Napieralski reaction. --INVALID-LINK--

  • Stanford University. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. --INVALID-LINK--

  • Google Patents. US6218541B1 - Method for extracting bisbenzylisoquinolines. --INVALID-LINK--

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. --INVALID-LINK--

  • PubChem. 3-Chloroisoquinoline. --INVALID-LINK--

  • Google Patents. US3265603A - Process for the chlorination of 2-chloro-6-nitro-benzonitrile. --INVALID-LINK--

  • Sigma-Aldrich. 3-chloroisoquinoline AldrichCPR. --INVALID-LINK--

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  • PMC. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. --INVALID-LINK--

  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. --INVALID-LINK--

  • Reaction Chemistry & Engineering. An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. --INVALID-LINK--

  • Google Patents. US5136031A - Chlorination of sugars. --INVALID-LINK--

References

Technical Support Center: Optimizing Derivatization of 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6-nitroisoquinoline derivatization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. This compound is a valuable building block in medicinal chemistry, largely due to its multiple reactive sites: a chloro group at the 3-position activated for substitution, a reducible nitro group at the 6-position, and an isoquinolin-1-ol moiety.[1][2] The latter exists in a critical tautomeric equilibrium with its lactam form, 3-chloro-6-nitroisoquinolin-1(2H)-one, which influences its reactivity.[1]

This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and systematically improve reaction yields.

Part 1: Foundational Troubleshooting & General FAQs

Before diving into specific reaction types, addressing universal experimental parameters can resolve a surprising number of issues.

Question: My reaction is sluggish or failing completely. What are the first things I should check?

Answer: Always begin by validating the fundamentals of your setup. Inconsistent results often stem from seemingly minor oversights.

  • Starting Material Integrity: Confirm the purity of your this compound. As a nitroaromatic compound, it can be susceptible to photodegradation.[3] It is typically a pale-yellow to yellow-brown solid; a significant color change may indicate degradation.[3] Purity can be assessed by HPLC or NMR.[3] Furthermore, the chloro-isoquinoline structure is susceptible to hydrolysis, so ensure it has been stored under dry, inert conditions.[3]

  • Solvent and Reagent Quality: Use only anhydrous, high-purity solvents, especially for moisture-sensitive reactions like palladium-catalyzed cross-couplings. It is highly recommended to use freshly distilled solvents or solvents from a purification system. Degassing the solvent immediately before use by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is critical for cross-coupling reactions to prevent catalyst oxidation.

  • Inert Atmosphere: Many derivatization reactions, particularly those using organometallic catalysts, are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas and that the reaction is maintained under a positive pressure of Argon or Nitrogen.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for derivatizing the C3-position.[4] However, their complexity presents multiple potential points of failure.

Decision-Making Workflow for Failed Cross-Coupling

The following diagram outlines a logical progression for troubleshooting a failed or low-yielding cross-coupling reaction.

G cluster_0 cluster_1 cluster_2 cluster_3 start Low/No Yield in Cross-Coupling check_sm 1. Analyze Crude Reaction (TLC, LC-MS) start->check_sm sm_present Starting Material (SM) Largely Unreacted? check_sm->sm_present side_products Complex Mixture/ Side Products? check_sm->side_products sm_present->side_products No catalyst_issue Potential Cause: Inactive Catalyst or Poor Reaction Conditions sm_present->catalyst_issue Yes degradation_issue Potential Cause: Substrate/Product Degradation or Competing Reactions side_products->degradation_issue Yes optimize_catalyst Action: - Screen Ligands/Catalysts - Verify Catalyst Loading - Use Pre-catalyst catalyst_issue->optimize_catalyst optimize_conditions Action: - Screen Solvents/Bases - Increase Temperature - Ensure Anhydrous/Inert catalyst_issue->optimize_conditions check_hydrolysis Action: - Check for Hydrolysis Product (3-hydroxy derivative) - Ensure Anhydrous Conditions degradation_issue->check_hydrolysis check_side_reactions Action: - Check for Homocoupling - Check for Protodeboronation (Suzuki) - Degas Solvents Thoroughly degradation_issue->check_side_reactions

Caption: Troubleshooting workflow for cross-coupling reactions.

Frequently Asked Questions: Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but the yield is poor and I recover most of my starting material. What's wrong?

Answer: This classic issue points towards a problem with catalytic turnover. The three most critical components to investigate are the catalyst/ligand system, the base, and the solvent.

  • Causality—The Catalyst System: The C3-Cl bond, while activated, is inherently less reactive than the corresponding bromide or iodide.[5] Therefore, a high-performance catalyst system is required.

    • Expertise: For electron-rich or sterically hindered aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) based catalysts, which are known to promote the difficult oxidative addition step with aryl chlorides.[6] Using a pre-catalyst can also lead to more reliable formation of the active catalytic species compared to generating it in situ from Pd(OAc)₂.[5]

  • Causality—The Base: The base in a Suzuki coupling plays a crucial role in activating the boronic acid to facilitate transmetalation.[7]

    • Expertise: The solubility and strength of the base are key. An inorganic base like K₃PO₄ or Cs₂CO₃ is often effective. If your reagents are base-sensitive (e.g., contain an ester), a milder base like KF can be used, though this may slow the reaction.[8] The reaction often requires a small amount of water to work effectively with inorganic bases, so using an aqueous solution of the base (e.g., 2M K₂CO₃) is a common and effective strategy.[9]

  • Causality—The Solvent: The solvent must solubilize the reactants and stabilize the catalytic species.[10]

    • Expertise: Aprotic polar solvents are generally preferred. 1,4-Dioxane, often with water as a co-solvent, is a very common and effective choice.[11] Toluene and THF are also frequently used.[12] The choice of solvent can depend on the palladium precursor; for example, less polar solvents like toluene or dioxane are often paired with Pd(PPh₃)₄.[10]

ParameterRecommended Starting Conditions & AlternativesRationale
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)A robust system for challenging aryl chlorides.[13]
Alternative: [Pd(IPr)(NQ)]₂ (1-2 mol%)NHC-based catalysts show high activity and stability.
Base K₃PO₄ (2-3 equivalents)Strong, effective base for activating boronic acids.
Alternative: Cs₂CO₃ (2-3 equivalents)Often provides excellent functional group tolerance.[14]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio)Excellent solvating properties and compatibility with many bases.[11]
Alternative: Toluene, THFCommon alternatives, though solubility of all components should be verified.[12]
Temperature 80-110 °CHigher temperatures are often required to facilitate oxidative addition of the aryl chloride.

Question: My Suzuki coupling produces a significant amount of a deborylated side product from my boronic acid (protodeboronation). How can I prevent this?

Answer: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom. It is often competitive with the desired cross-coupling.

  • Causality: This side reaction is often promoted by excess base, water, and elevated temperatures, especially if the catalytic cycle is slow.[8] The key is to ensure the rate of transmetalation is faster than the rate of protodeboronation.

  • Solutions:

    • Use Anhydrous Conditions (Carefully): While some water can be beneficial, excess water can promote this side reaction. Try using powdered, anhydrous K₃PO₄ with a minimal amount of water or switch to a non-aqueous system if possible.

    • Use Boronate Esters: Pinacol esters of boronic acids (BPin) are often more stable and less prone to protodeboronation than the corresponding boronic acids.[9]

    • Optimize Base and Temperature: Use the minimum amount of base and the lowest temperature necessary for the reaction to proceed efficiently.

Frequently Asked Questions: Buchwald-Hartwig Amination

Question: I am trying to couple a primary amine to the C3-position via Buchwald-Hartwig amination, but the reaction is messy. I see multiple spots on TLC, and none appear to be the desired product.

Answer: The Buchwald-Hartwig amination is notoriously sensitive to the choice of base, ligand, and solvent.[5] A "messy" reaction with this substrate often points to base incompatibility or side reactions.

  • Causality—Base Selection: Strong bases like NaOtBu are highly effective but can be incompatible with many functional groups.[14] The nitro group on your substrate can be sensitive to very strong bases. Furthermore, the tautomeric isoquinolin-1-ol proton is acidic and can be deprotonated, potentially leading to side reactions.

    • Expertise: Start with a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.[14] These offer excellent functional group tolerance. While NaOtBu can provide the highest reaction rates, it should be used cautiously with this substrate.[14] Soluble organic bases like DBU can also be effective, especially for sensitive substrates.[15]

  • Causality—Ligand Choice: The ligand determines the accessibility and reactivity of the palladium center. The appropriate ligand is highly dependent on the class of amine being coupled.[16]

    • Expertise: For primary aliphatic and aryl amines, bulky biarylphosphine ligands such as Xantphos or RuPhos are excellent starting points.[13][15] These ligands promote the reductive elimination step, which is often rate-limiting.

  • Causality—Solvent Effects: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by coordinating to the palladium center and should be avoided.[16]

    • Expertise: Ethereal solvents like 1,4-dioxane and THF, or aromatic solvents like toluene, are generally the best choices.[17]

ParameterRecommended Starting Conditions & AlternativesRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) + Xantphos (2-4 mol%)A widely applicable and robust catalyst system for aminations.[15]
Alternative: G3-XPhos Precatalyst (1-2 mol%)Pre-catalysts offer reliability and rapid generation of the active species.[16]
Base Cs₂CO₃ (1.5-2 equivalents)A weak base with excellent functional group tolerance.[14]
Alternative: K₃PO₄ (1.5-2 equivalents)A more economical but still effective weak base.[14]
Solvent 1,4-DioxaneA versatile solvent for Buchwald-Hartwig reactions.[16]
Alternative: TolueneA common choice, especially for higher temperature reactions.[17]
Temperature 90-120 °CRequired to overcome the activation barrier for C-N bond formation.

Part 3: Experimental Protocols

These protocols are provided as a validated starting point. Monitoring by TLC or LC-MS is crucial to determine reaction completion.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol details the coupling with 4-methoxyphenylboronic acid as a representative example.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification setup1 1. Add Reagents to Flask: - this compound (1 eq) - Boronic Acid (1.2 eq) - Pd(OAc)2 (0.02 eq) - SPhos (0.04 eq) setup2 2. Purge with Argon (3x vacuum/backfill) setup1->setup2 reaction1 3. Add Degassed Solvents: - 1,4-Dioxane - 2M K3PO4 (aq) setup2->reaction1 reaction2 4. Heat to 100 °C (Monitor by TLC/LC-MS) reaction1->reaction2 workup1 5. Cool, Dilute with EtOAc, Wash with H2O & Brine reaction2->workup1 workup2 6. Dry (Na2SO4), Concentrate workup1->workup2 purify 7. Purify by Column Chromatography workup2->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 0.02 eq), SPhos (0.04 mmol, 0.04 eq), and a magnetic stir bar.

  • Seal the flask with a septum and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (5 mL) followed by a degassed 2.0 M aqueous solution of K₃PO₄ (2.0 mL, 4.0 mmol, 4.0 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel. Note: If product degradation is observed on silica, pre-treat the silica by slurrying it in the eluent containing 1% triethylamine to neutralize acidic sites.[18]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details the coupling with morpholine as a representative secondary amine.

Methodology:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1 eq), Cs₂CO₃ (1.5 mmol, 1.5 eq), Pd₂(dba)₃ (0.01 mmol, 0.01 eq), and Xantphos (0.02 mmol, 0.02 eq).

  • Seal the tube and cycle between vacuum and argon backfill three times.

  • Under a positive flow of argon, add degassed 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 1.2 eq).

  • Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in the previous protocol.

References

Technical Support Center: Monitoring 3-Chloro-6-nitroisoquinoline Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 3-Chloro-6-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to effectively monitor your reactions, troubleshoot common issues, and interpret your results with confidence.

The structure of this compound, with its electron-withdrawing nitro group and a reactive chlorine atom, makes it a valuable precursor in medicinal chemistry for reactions like Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (SNAr).[1][2] Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of these transformations.[3] This guide will provide in-depth, practical advice to ensure your TLC analysis is both rapid and reliable.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions you might have before starting your experiments.

Q1: What is a good starting solvent system for analyzing this compound on a standard silica gel TLC plate?

Q2: How will the polarity of my product likely compare to the this compound starting material?

A2: This depends on the reaction:

  • Suzuki-Miyaura Coupling: You are replacing a chlorine atom with a larger, often less polar, aryl or heteroaryl group. The product will likely have a similar or slightly higher Rf (be less polar) than the starting material.

  • Nucleophilic Aromatic Substitution (SNAr): If you are substituting the chlorine with a nucleophile like an amine or an alcohol, the resulting product will contain a more polar functional group. Therefore, you should expect the product to have a lower Rf (be more polar) than the starting material.

Q3: How do I visualize the spots on the TLC plate? My compounds are likely colorless.

A3: this compound and its derivatives contain a conjugated aromatic system, making them UV-active.[7][8] The primary, non-destructive method for visualization should be a UV lamp at 254 nm.[9] Spots will appear dark against the fluorescent green background of the TLC plate.[7] It is crucial to circle the spots with a pencil immediately after visualization, as they will disappear once the lamp is turned off.[7] For further confirmation, or if a compound is not UV-active, a destructive stain like potassium permanganate can be used, which is effective for visualizing a wide range of organic compounds.[10]

Q4: My reaction is run in a high-boiling solvent like DMF or DMSO. How do I prevent this from interfering with my TLC?

A4: High-boiling solvents can cause significant streaking on a TLC plate.[11] To mitigate this, after spotting your reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes before developing it. This will remove the majority of the high-boiling solvent and result in much cleaner chromatography.[11]

Experimental Protocol: Standard TLC Monitoring Workflow

This protocol outlines the standard procedure for monitoring the progress of a reaction using this compound as a starting material.

Materials:
  • Silica Gel 60 F254 TLC plates

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary spotters

  • Pencil

  • UV Lamp (254 nm)

  • Eluent (e.g., 2:1 Hexanes:Ethyl Acetate)

  • Reaction mixture

  • Solution of pure this compound (starting material) in a volatile solvent (e.g., dichloromethane)

Step-by-Step Procedure:
  • Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, leaning against the wall and partially submerged in the solvent, to saturate the chamber atmosphere. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.

  • Spotting the Plate:

    • Lane 1 (Reference): Using a capillary spotter, apply a small spot of the diluted starting material solution to the leftmost mark.

    • Lane 2 (Co-spot): Apply a spot of the starting material solution to the center mark. On top of this same spot, carefully apply a spot of the reaction mixture. This "co-spot" is crucial for resolving compounds with similar Rf values.[11]

    • Lane 3 (Reaction Mixture): Apply a small spot of the reaction mixture to the rightmost mark.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[12] Cover the chamber and allow the solvent front to travel up the plate undisturbed.

  • Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material reference. The disappearance of the starting material spot and the appearance of a new spot (product) indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Calculating the Retention Factor (Rf)

The Rf value is a key parameter for documenting your results. It is calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf range for good separation is typically between 0.2 and 0.8.[4]

Troubleshooting Guide

Even with a well-planned experiment, issues can arise. This section provides solutions to common problems encountered during TLC analysis of this compound reactions.

Problem Probable Cause(s) Solutions & Explanations
Spots are streaking or elongated 1. Sample Overload: Too much sample was spotted on the plate.[12] 2. Compound is highly polar or basic: The basic nitrogen of the isoquinoline can interact strongly with the acidic silica gel.[13] 3. High-boiling reaction solvent (DMF, DMSO): The solvent streaks up the plate, carrying the sample with it.[11]1. Dilute the sample solution and re-spot. The initial spot should be small and concentrated.[12] 2. Add a small amount (0.1-1%) of triethylamine or a few drops of ammonia in methanol to the eluent. This neutralizes the acidic sites on the silica, preventing strong binding and tailing.[12][13] 3. After spotting, place the TLC plate under high vacuum for 2-5 minutes before developing to evaporate the solvent.[11]
Spots are not moving from the baseline (Rf ≈ 0) Eluent is not polar enough: The solvent system does not have sufficient strength to move the compounds up the plate.[12]Increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 3:1 to 1:1). If this is insufficient, switch to a more polar system, such as 5% methanol in dichloromethane.[12]
All spots are at the solvent front (Rf ≈ 1) Eluent is too polar: The solvent system is too strong, causing all components to travel with the solvent front without separation.[12]Decrease the polarity of the eluent. For a hexanes/ethyl acetate system, increase the proportion of hexanes (e.g., from 1:1 to 5:1).
No spots are visible under UV light 1. Sample is too dilute: The concentration of the compound is below the detection limit.[14] 2. Compound is not UV-active: While unlikely for this class of compounds, it is a possibility.[12] 3. Reaction failed: No product was formed, and the starting material was consumed.1. Concentrate the sample solution or spot multiple times in the same location, allowing the solvent to dry between applications.[14] 2. Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.[9][15] 3. Re-evaluate reaction conditions and confirm the presence of starting material at the beginning of the reaction.
Reactant and product spots are overlapping Rf values are too similar: The chosen eluent does not provide adequate separation.[11]Try a different solvent system. Changing one of the solvents (e.g., switching from ethyl acetate to diethyl ether or from hexanes to toluene) can alter the selectivity of the separation. Running the plate multiple times in the same solvent system can also amplify small differences in Rf values.[16]

Visual Logic and Workflows

To further clarify the decision-making process in TLC troubleshooting, the following diagrams illustrate key workflows.

TLC_Troubleshooting_Workflow cluster_observe Observation cluster_problem Problem Identification cluster_solution Solution Path observe Run Initial TLC streaking Streaking/ Tailing? observe->streaking Analyze Plate rf_issue Rf Value Issue? observe->rf_issue Analyze Plate no_spots No Spots? observe->no_spots Analyze Plate sol_streak Dilute Sample Add NEt3 to Eluent Vacuum Dry Plate streaking->sol_streak Address Cause sol_rf Adjust Eluent Polarity (More polar for low Rf) (Less polar for high Rf) rf_issue->sol_rf Optimize Rf sol_spots Concentrate Sample Use Chemical Stain no_spots->sol_spots Enhance Visibility

Caption: A workflow for troubleshooting common TLC issues.

Reaction_Monitoring_Logic start Start Reaction take_aliquot Take Reaction Aliquot start->take_aliquot spot_tlc Spot 3 Lanes: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) take_aliquot->spot_tlc develop_visualize Develop & Visualize Plate spot_tlc->develop_visualize analyze Analyze TLC Plate develop_visualize->analyze sm_present SM Spot in Rxn Lane? analyze->sm_present product_spot New Product Spot? sm_present->product_spot No cont Continue Reaction sm_present->cont Yes product_spot->cont No (Check for issues) complete Reaction Complete Proceed to Workup product_spot->complete Yes

Caption: Logical flow for monitoring reaction progress with TLC.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for cross-coupling reactions involving 3-chloro-6-nitroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this challenging heterocyclic scaffold. Due to the electronic properties of the isoquinoline ring, the deactivating effect of the nitro group, and the inherent inertness of the C-Cl bond, achieving high-yielding cross-coupling reactions requires careful optimization and troubleshooting.

This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments.

General Troubleshooting Workflow

When a cross-coupling reaction with this compound results in low yield or fails entirely, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to diagnose and resolve common issues.

Troubleshooting_Workflow cluster_diagnosis Diagnosis & Action start Reaction Failure / Low Yield check_reagents Step 1: Verify Reagent Quality & Stoichiometry - Purity of starting material? - Accurate weighing? - Fresh, anhydrous solvent? - Active catalyst and ligand? start->check_reagents check_conditions Step 2: Review Reaction Setup - Was the system properly degassed? - Is the temperature correct and stable? - Is stirring adequate? check_reagents->check_conditions analyze_crm Step 3: Analyze Crude Reaction Mixture (LCMS/TLC) - Any starting material left? - Desired product present? - Formation of byproducts? check_conditions->analyze_crm no_reaction Diagnosis: No Reaction (Only starting material present) analyze_crm->no_reaction No Product incomplete_reaction Diagnosis: Incomplete Reaction (Starting material and product) analyze_crm->incomplete_reaction Product & SM byproducts Diagnosis: Byproducts Formed (e.g., Homocoupling, Decomposition) analyze_crm->byproducts Complex Mixture action_no_reaction Action: 1. Increase Temperature. 2. Screen more active catalyst/ligand. 3. Re-evaluate base/solvent choice. no_reaction->action_no_reaction action_incomplete Action: 1. Increase reaction time. 2. Increase catalyst loading. 3. Re-optimize temperature. incomplete_reaction->action_incomplete action_byproducts Action: 1. Lower temperature. 2. Screen different base/ligand. 3. Check for oxygen/moisture contamination. byproducts->action_byproducts

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Section 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the coupling of an electron-deficient aryl chloride like this compound presents significant challenges.[1][2] The primary hurdle is the oxidative addition of the palladium catalyst into the C-Cl bond, which is often the rate-determining step.[2][3]

Q1: My Suzuki-Miyaura coupling of this compound is not working. I'm only recovering my starting material. What are the most likely causes?

This is a classic symptom of a failed oxidative addition step. The C-Cl bond in your substrate is difficult to activate for several reasons:

  • Aryl Chlorides: C-Cl bonds are inherently stronger and less reactive than C-Br or C-I bonds in oxidative addition.[2]

  • Electron-Withdrawing Nitro Group: The strongly electron-withdrawing NO₂ group reduces the electron density of the aromatic ring, making it a poorer substrate for oxidative addition by the electron-rich Pd(0) catalyst.[4][5]

Troubleshooting Steps:

  • Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You must use a more active catalytic system designed for C-Cl bond activation. Switch to a combination of a palladium precursor [e.g., Pd₂(dba)₃ or Pd(OAc)₂] with a bulky, electron-rich phosphine ligand.[6][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated L₁Pd(0) species that is crucial for activating the C-Cl bond.[8]

  • Temperature: These reactions often require elevated temperatures (e.g., 100-120 °C) to provide sufficient energy to overcome the activation barrier for oxidative addition.

  • Base Selection: Ensure your base is strong enough to promote transmetalation but not so strong that it causes decomposition. While K₂CO₃ can work, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[9]

Q2: I'm seeing some product, but the reaction stalls at ~30% conversion even after 24 hours. What should I do?

A stalling reaction often points to catalyst deactivation or insufficient reactivity.

  • Increase Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol % Pd) may be necessary to drive the reaction to completion.

  • Ligand Choice: Your current ligand may not be robust enough. Buchwald-type biaryl phosphine ligands are specifically designed for stability and high activity in these challenging couplings.

  • Solvent: Ensure your solvent can solubilize all components at the reaction temperature. A mixture of toluene and water or dioxane and water can sometimes be beneficial. For Suzuki couplings, a small amount of water can be crucial for the efficacy of inorganic bases like K₃PO₄.[10]

Q3: My reaction mixture is turning black, and I'm isolating a complex mixture of byproducts instead of my desired product. What's happening?

A black reaction mixture often indicates the precipitation of palladium black, a sign of catalyst decomposition. This can be caused by:

  • Oxygen Contamination: Failure to properly degas the reaction mixture is a common cause of catalyst decomposition. Ensure you use a robust degassing method like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[1]

  • Base-Induced Decomposition: The nitro group makes the isoquinoline ring susceptible to nucleophilic attack, especially at high temperatures with strong bases. Using a very strong base like NaOtBu could lead to substrate decomposition.[11] Consider using a milder but effective base like Cs₂CO₃.

  • Boronic Acid Homocoupling (Glaser Coupling): If your boronic acid is unstable, it can homocouple. Ensure you are using high-purity boronic acid.

Suzuki_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd0->OxAdd + Ar-Cl ArCl Ar-Cl (this compound) R_BOH2 R-B(OH)₂ Boronate [R-B(OH)₃]⁻ R_BOH2->Boronate + Base Base Base (e.g., K₃PO₄) PdII_complex Ar-Pd(II)(L)-Cl OxAdd->PdII_complex Transmetal Transmetalation PdII_R_complex Ar-Pd(II)(L)-R Transmetal->PdII_R_complex RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product PdII_complex->Transmetal + [R-B(OH)₃]⁻ Boronate->Transmetal PdII_R_complex->RedElim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

The following table provides a validated starting point for optimization.

ParameterConditionRationale & Comments
Palladium Precursor Pd₂(dba)₃ (1-3 mol %) or Pd(OAc)₂ (2-5 mol %)Common, air-stable precursors that are reduced in situ to the active Pd(0) catalyst.[12]
Ligand SPhos or XPhos (2-6 mol %)Bulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond.[1][2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong enough to facilitate transmetalation without causing significant substrate decomposition.[9]
Solvent 1,4-Dioxane / H₂O (10:1) or Toluene / H₂O (10:1)Aprotic solvents are standard. A small amount of water can aid in dissolving the base.[1][10]
Temperature 100-120 °CRequired to overcome the high activation energy of the oxidative addition step.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent oxidation and decomposition of the Pd(0) catalyst.
Section 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds.[13][14] When coupling with this compound, challenges include the low reactivity of the C-Cl bond and potential side reactions with the amine nucleophile and the nitro group.

Q4: I am attempting to couple a primary amine with this compound and getting very low yields. What are the key parameters to adjust?

Low yields in Buchwald-Hartwig aminations of aryl chlorides are common without a highly active catalyst system.

  • Ligand Selection is Critical: This is the most important parameter. For coupling primary amines with challenging aryl chlorides, ligands like XPhos or the Josiphos family are often superior. For bulky secondary amines, ligands like RuPhos may be required. The choice of ligand is highly dependent on the specific amine being used.[9]

  • Base Choice and Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. However, given the presence of the nitro group, if decomposition is observed, a weaker base like Cs₂CO₃ or K₃PO₄ should be screened, although this will likely require a more active catalyst (e.g., a G3 or G4 palladacycle precatalyst).[11]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard. Ethereal solvents are often preferred.

Section 3: The Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne moieties.[15][16] Key challenges with this compound include the C-Cl bond activation and potential side reactions related to the copper co-catalyst.

Q5: My Sonogashira coupling is failing. I see starting material and some alkyne homocoupling (Glaser coupling). How can I fix this?

Alkyne homocoupling is a classic side reaction in Sonogashira couplings and points to an issue with the relative rates of the palladium and copper catalytic cycles.

  • Copper-Free Conditions: The simplest way to eliminate Glaser homocoupling is to switch to a copper-free Sonogashira protocol. These conditions typically use a more active palladium/ligand system and a different base, such as Cs₂CO₃ or a bulky amine base like diisopropylethylamine (DIPEA).[17]

  • Optimize the Palladium/Copper Ratio: In the traditional copper-catalyzed method, ensure you are using a catalytic amount of CuI (e.g., 2-5 mol %). Too much copper can accelerate the homocoupling pathway.

  • Amine Base: A bulky amine base like triethylamine (Et₃N) or DIPEA is crucial. It acts as both a base and a solvent. Ensure it is anhydrous and degassed.

  • Ligand: While Pd(PPh₃)₄ can sometimes work for reactive halides, a more robust system like PdCl₂(PPh₃)₂ or a combination of Pd₂(dba)₃/XPhos is recommended for this challenging chloride substrate.[17]

Experimental Protocols

The following protocols are generalized starting points and may require optimization for your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %) and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 10:1, to make a 0.1 M solution).

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to make a 0.1 M solution).

  • Reaction: Seal the flask and heat to 100 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %), the ligand (e.g., XPhos, 8 mol %), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the terminal alkyne (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution).

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.[17]

References

analytical methods for detecting impurities in 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: Analysis of 3-Chloro-6-nitroisoquinoline

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analytical characterization of this compound. The purity of this compound is critical for its application in research and drug development, as even trace-level impurities can significantly impact biological activity, safety, and process chemistry.[1] This guide is structured to provide not just protocols, but the underlying scientific reasoning and field-proven troubleshooting advice to navigate the complexities of impurity analysis for this specific molecule.

The presence of unwanted chemicals in drug substances can arise from various stages, including synthesis, purification, or storage.[1][2] Regulatory bodies like the ICH, FDA, and EMA have established stringent guidelines (e.g., ICH Q3A, Q3B) for the identification, qualification, and control of these impurities, making robust analytical methods paramount.[2][3][4][5][6]

This center is designed as a dynamic resource. We will begin with an overview of potential impurities and a comparison of analytical techniques, followed by in-depth, Q&A-based troubleshooting guides for the most common analytical platforms.

Understanding Potential Impurities

Impurities associated with this compound can be broadly categorized as organic, inorganic, or residual solvents.[3][6] Organic impurities are of primary concern and may include:

  • Starting Materials: Unreacted precursors from the synthesis, such as 6-Nitroisoquinolin-1(2H)-one.[7]

  • Intermediates: Partially reacted compounds, for example, 1,3-Dichloro-6-nitroisoquinoline from an incomplete hydrolysis step.[7]

  • By-products: Isomeric impurities (e.g., 3-Chloro-8-nitroisoquinoline) or products from side reactions.

  • Degradation Products: Compounds formed during storage or under stress conditions.

The first step in any analysis is a logical approach to identifying and separating these potential contaminants from the main active pharmaceutical ingredient (API).

cluster_workflow General Impurity Analysis Workflow A Sample Preparation (Dissolution, Filtration) B Method Selection (HPLC, GC, LC-MS) A->B Consider analyte properties C Initial Screening (Broad Gradient / Temp Program) B->C Develop initial method D Peak Detection (Impurity peaks identified) C->D Run sample E Method Optimization (Resolution of critical pairs) D->E Optimize for separation F Impurity Identification (MS, NMR) E->F Isolate & Characterize G Quantification (Calibration Curve) F->G Develop quantitative method H Reporting & Qualification (ICH Thresholds) G->H Compare to limits

Caption: General workflow for impurity identification and characterization.

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, the nature of the impurities, and the sample matrix.[8] High-Performance Liquid Chromatography (HPLC) is often the primary method for non-volatile compounds like isoquinoline derivatives, while Gas Chromatography (GC) is suitable for volatile compounds, and Mass Spectrometry (MS) is invaluable for structural identification.[6][9]

Technique Principle Applicability for this compound Advantages Limitations
HPLC-UV Separation based on partitioning between liquid mobile and solid stationary phases.[9]Highly suitable for analyzing the parent compound and non-volatile impurities.[9]Robust, high resolution, widely accessible, excellent for quantification.[8][9]Lower specificity than MS; may not resolve all co-eluting impurities without method optimization.[9]
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis.[9]Potentially applicable for volatile starting materials or if the analyte can be derivatized to increase volatility.[8][9]Excellent separation for volatile compounds; provides structural information from mass spectra.[8]Not suitable for non-volatile or thermally unstable compounds; derivatization adds complexity.[9][10]
LC-MS/MS Combines HPLC separation with highly sensitive and specific tandem mass spectrometry.[8]Ideal for trace-level impurity profiling, structural elucidation, and quantification in complex matrices.[9]Provides molecular weight and structural fragmentation data, enhancing identification confidence.[4][9]Higher cost and complexity; susceptible to matrix effects like ion suppression.[9]
NMR Measures the magnetic properties of atomic nuclei to provide detailed structural information.Essential for unambiguous structure elucidation of unknown impurities, especially isomers.[11][12]Unparalleled for structure determination; intrinsically quantitative without need for reference standards of the impurity.[12]Lower sensitivity compared to MS; requires higher sample quantity and purity for isolated impurities.

Troubleshooting Guide 1: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity analysis of aromatic compounds like this compound.[8][9] A reversed-phase C18 column is a common and effective starting point.[9]

Frequently Asked Questions & Troubleshooting

Question 1: My main peak is tailing or fronting. What is the cause and how do I fix it?

  • Answer: Poor peak shape compromises quantification and resolution.[13]

    • Tailing Peaks are often caused by secondary interactions between the analyte and the column's stationary phase, or by column overload.[14] this compound has a basic nitrogen atom which can interact with residual acidic silanols on the silica backbone of the column.

      • Causality & Solution:

        • Mobile Phase pH: Ensure the mobile phase pH is optimized. For a basic compound, a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) will protonate the isoquinoline nitrogen, leading to more consistent interactions and better peak shape.[13]

        • Column Overload: Reduce the sample concentration or injection volume.[14]

        • Column Contamination: A contaminated guard column or analytical column inlet can cause tailing.[15] Flush the column with a strong solvent (e.g., isopropanol) or replace the guard column.[15]

    • Fronting Peaks are typically a sign of sample overload or a sample solvent that is much stronger than the mobile phase.[14]

      • Causality & Solution:

        • Reduce Sample Load: As with tailing, inject less sample.[14]

        • Match Sample Solvent: Dissolve your sample in the mobile phase itself whenever possible.[15] Injecting a sample dissolved in 100% acetonitrile into a mobile phase with low organic content will cause fronting.

Question 2: My retention times are shifting between injections. Why is this happening?

  • Answer: Inconsistent retention times make peak identification unreliable. The most common culprits are the mobile phase, column temperature, or the pump.[14]

    • Causality & Solution:

      • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently.[16] If using a buffer, ensure it is fully dissolved and the pH is stable. Premixing solvents is more reliable than relying on the pump's online mixing for isocratic methods.

      • Column Temperature: Use a temperature-controlled column compartment.[14][16] Even small fluctuations in ambient temperature can affect viscosity and retention.

      • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence.[16] This can take 10-20 column volumes.

      • Pump Issues: Air bubbles in the pump head can cause flow rate fluctuations.[17] Degas the mobile phase thoroughly and purge the pump.[16][17]

Question 3: My system backpressure is suddenly very high. What should I do?

  • Answer: High backpressure can damage the pump and column.[14] It is almost always caused by a blockage.

    • Causality & Solution:

      • Systematic Diagnosis: Work backward from the detector to the pump to isolate the blockage. First, remove the column and see if the pressure returns to normal. If it does, the column is blocked. If not, continue removing components (tubing, injector) until the pressure drops.

      • Blocked Frit/Column: The most common blockage point is the inlet frit of the column, often due to particulate matter from unfiltered samples.[14][17] Try back-flushing the column (disconnect from the detector first) with a compatible solvent. If this fails, the frit or the entire column may need replacement.[15]

      • Prevention: Always filter your samples through a 0.45 µm or 0.22 µm filter before injection and use an in-line filter or guard column.[9][15]

cluster_hplc Troubleshooting High HPLC Backpressure A High Pressure Observed B Remove Column. Is pressure normal? A->B C Column or Guard Column is Blocked B->C No G Check for blockage in tubing or injector B->G Yes D Backflush Column. (Disconnect from detector!) C->D E Problem Solved? D->E F Replace Column Frit or Column E->F No J Return to Normal Operation E->J Yes F->J H Systematically disconnect fittings to isolate blockage G->H I Clean or Replace Blocked Component H->I I->J

Caption: Troubleshooting flowchart for high HPLC backpressure.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for separating this compound from its potential impurities.[8][9]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.[9]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A gradient is recommended to separate impurities with a wide range of polarities.[9]

      • 0-2 min: 30% B

      • 2-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.[8][9]

    • Column Temperature: 30 °C.[8][9]

    • Detection: UV at 254 nm. A PDA detector is useful to check for peak purity and identify optimal wavelengths for different impurities.[9]

    • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute this stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.[9]

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Integrate all impurity peaks and calculate their area percentage relative to the main peak. For accurate quantification, a calibration curve with a reference standard is required.[9]

Troubleshooting Guide 2: GC-MS and LC-MS

Mass spectrometry is essential for identifying unknown impurities by providing molecular weight and structural data.[18]

Frequently Asked Questions & Troubleshooting

Question 1: I don't see my compound of interest using GC-MS. What's wrong?

  • Answer: this compound, with its polar hydroxyl and nitro groups, is not ideal for direct GC analysis due to low volatility and potential thermal degradation in the injector.[9]

    • Causality & Solution:

      • Volatility: The compound may not be volatile enough. Derivatization is often necessary to analyze such compounds by GC.[8][10] Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the hydroxyl group, increasing volatility.[8][10]

      • Thermal Stability: The compound might be degrading at the high temperatures of the GC inlet. Check for degradation products in the mass spectrum. If degradation is an issue, LC-MS is the more appropriate technique.[10]

Question 2: My signal intensity in LC-MS is very low or unstable. How can I improve it?

  • Answer: Poor signal in LC-MS (especially with Electrospray Ionization - ESI) is often due to inefficient ionization or ion suppression.

    • Causality & Solution:

      • Ionization Mode: Experiment with both positive and negative ESI modes. The isoquinoline nitrogen should protonate well in positive mode ([M+H]⁺), especially with an acidic mobile phase (e.g., containing formic acid).[8][19]

      • Ion Suppression: Components from your sample matrix or mobile phase (e.g., non-volatile buffers like phosphate) can interfere with the ionization process in the ESI source, suppressing the signal of your analyte. Ensure you are using volatile mobile phase additives like formic acid or ammonium formate.

      • Source Contamination: A dirty ESI source can lead to unstable signals. Follow the manufacturer's protocol for cleaning the ion source components.

Question 3: How can I use MS fragmentation to identify an unknown impurity?

  • Answer: The fragmentation pattern in an MS/MS experiment is a fingerprint of the molecule's structure.[20] For a substituted nitroisoquinoline, you can expect characteristic losses.

    • Causality & Solution:

      • Characteristic Losses: In positive ion mode, after protonation, the molecule will fragment in the collision cell. Look for losses corresponding to stable neutral molecules or radicals. For nitroaromatic compounds, common losses include NO (30 Da) and NO₂ (46 Da).[21][22] The loss of HCl (36.5 Da) is also possible.

      • Isotope Pattern: The chlorine atom provides a distinct isotopic signature. The M+2 peak (from the ³⁷Cl isotope) will have an intensity of about one-third of the molecular ion peak (from ³⁵Cl), which is a key confirmation of its presence in the impurity.[23]

      • Reference Spectra: Compare the fragmentation pattern of the impurity to that of the main compound and to databases or literature data for related structures.[24][25]

Protocol 2: LC-MS/MS Method for Impurity Identification

This method is designed for high sensitivity and structural confirmation.[8]

  • Instrumentation:

    • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[8]

  • Chromatographic Conditions:

    • Use the same column and mobile phases as the HPLC-UV method, but with a smaller column format (e.g., 50 mm x 2.1 mm, 1.8 µm) and a lower flow rate (e.g., 0.4 mL/min) typical for LC-MS.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to find the molecular ions of the parent compound and any impurities.

    • Tandem MS (MS/MS): Perform product ion scans on the suspected impurity parent ions to generate fragmentation spectra for structural elucidation.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the instrument manufacturer's guidelines to achieve maximum signal for the main compound.

Troubleshooting Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the structural elucidation of unknown impurities once they have been isolated.[12]

Frequently Asked Questions & Troubleshooting

Question 1: I suspect an impurity is an isomer of my main compound. How can NMR confirm this?

  • Answer: NMR is exceptionally powerful for distinguishing isomers (e.g., regioisomers) which have the same mass and are therefore indistinguishable by MS alone.[11]

    • Causality & Solution:

      • Chemical Shifts: The position of the nitro group on the aromatic ring significantly affects the electronic environment of the nearby protons. A ¹H NMR spectrum will show different chemical shifts and coupling patterns for the aromatic protons of different regioisomers. For example, a nitro group at the 8-position instead of the 6-position will cause different protons to appear further downfield.

      • 2D NMR: If the 1D spectrum is complex, 2D NMR experiments like COSY (proton-proton correlation) and HMBC (long-range proton-carbon correlation) can be used to piece together the connectivity of the molecule and definitively establish the substitution pattern on the isoquinoline ring.[23]

      • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can show through-space proximity between protons, helping to confirm the spatial arrangement of substituents.[26]

Question 2: Can I quantify an impurity using NMR?

  • Answer: Yes, NMR is an excellent quantitative tool because, under proper experimental conditions, the integral of a peak is directly proportional to the number of nuclei it represents, without the need for a calibration curve of the specific impurity.[12]

    • Causality & Solution:

      • Quantitative NMR (qNMR): To perform qNMR, you need a long relaxation delay (T1) between scans to ensure all protons have fully relaxed. This is critical for accurate integration.

      • Calculation: Identify a well-resolved peak from the main compound and a well-resolved peak from the impurity. By comparing the integrals (normalized for the number of protons each peak represents), you can calculate the molar ratio of the impurity to the main compound.

Protocol 3: Sample Preparation for NMR
  • Isolation: For unambiguous identification, the impurity should ideally be isolated, for example, by preparative HPLC. If not possible, a spectrum of the mixture can still yield valuable information.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar aromatic compounds).[19]

    • Add a small amount of a reference standard like Tetramethylsilane (TMS) if not already present in the solvent.

  • Acquisition:

    • Acquire a standard ¹H spectrum with enough scans to achieve a good signal-to-noise ratio for the impurity peaks.[19]

    • If necessary, acquire ¹³C and 2D NMR spectra (COSY, HSQC, HMBC) for full structural assignment.[19][23]

References

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Chloro-6-nitroisoquinoline: An In Silico and Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing atomic-level insights into molecular architecture.[4][5] This guide focuses on the ¹H and ¹³C NMR characterization of 3-chloro-6-nitroisoquinoline, a heterocyclic compound with potential significance in medicinal chemistry. Given the limited availability of public domain experimental data for this specific molecule, this guide will take a comprehensive in silico and comparative approach.[6][7] We will explore the predicted NMR spectra, compare these predictions with data from structurally related compounds, and provide a robust framework for researchers working with this and similar isoquinoline derivatives.

The Significance of Isoquinoline Scaffolds in Drug Discovery

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active natural products and synthetic drugs.[6][7] The introduction of substituents such as a chlorine atom and a nitro group, as in this compound, can significantly modulate the compound's physicochemical properties and biological activity. Accurate and unambiguous structural confirmation via NMR is therefore a critical step in the research and development pipeline.

Experimental Protocol for NMR Analysis

While specific experimental data for this compound is not widely published, a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this class of compound can be established. The choice of solvent and experimental parameters is crucial for obtaining optimal results.

Recommended Solvent: Deuterated chloroform (CDCl₃) is often the first choice for small organic molecules due to its excellent dissolving power and relatively simple residual solvent signal.[8] However, for nitroaromatic compounds, which can have lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a common alternative. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[9]

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • If using a non-deuterated solvent is unavoidable for solubility reasons, a deuterated insert can be used for the lock signal.

  • For quantitative analysis, an internal standard with a known concentration and non-overlapping signals can be added. Tetramethylsilane (TMS) is a common reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.[10][11]

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

In Silico ¹H and ¹³C NMR Prediction and Analysis

In the absence of experimental spectra, computational prediction of NMR chemical shifts provides a powerful tool for structural verification.[12][13] Various software packages and web-based tools utilize different methodologies, from empirical database comparisons to more computationally intensive Density Functional Theory (DFT) calculations.[14][15]

For this compound, with the molecular formula C₉H₅ClN₂O₂, we can predict the expected ¹H and ¹³C NMR spectra. The structure and numbering scheme for assignment are shown below.

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the isoquinoline ring system.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H19.2 - 9.4s-This proton is adjacent to the nitrogen atom, which is electron-withdrawing, and is also in a peri position to H8, leading to a significant downfield shift.
H47.8 - 8.0s-This proton is on the pyridine ring, adjacent to the carbon bearing the chlorine atom. The singlet nature arises from the lack of adjacent protons.
H58.8 - 9.0d~2.0This proton is ortho to the strongly electron-withdrawing nitro group, causing a substantial downfield shift. It will be split into a doublet by H7.
H78.4 - 8.6dd~9.0, ~2.0This proton is coupled to both H8 (ortho coupling) and H5 (meta coupling), resulting in a doublet of doublets.
H87.9 - 8.1d~9.0This proton is ortho to H7, leading to a doublet with a large coupling constant.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms. The chemical shifts will be influenced by the electronegativity of the substituents and their position on the ring.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C1152 - 154This carbon is adjacent to the nitrogen atom, resulting in a downfield shift.
C3148 - 150This carbon is directly attached to the electronegative chlorine atom, causing a significant downfield shift.
C4122 - 124A standard aromatic carbon signal.
C4a128 - 130A quaternary carbon at the ring junction.
C5125 - 127This carbon is ortho to the nitro group, which has a moderate deshielding effect.
C6149 - 151This carbon is directly attached to the nitro group, leading to a strong downfield shift.
C7120 - 122This carbon is meta to the nitro group.
C8130 - 132A standard aromatic carbon signal.
C8a135 - 137A quaternary carbon at the ring junction, influenced by the adjacent nitrogen.

Comparative Analysis with Structurally Related Compounds

To build confidence in these predictions, we can compare them to the known NMR data of similar heterocyclic compounds. For instance, considering the parent isoquinoline and nitro-substituted analogs can provide valuable insights into the electronic effects of the substituents. The presence of the electron-withdrawing nitro group is expected to shift most proton and carbon signals downfield compared to the unsubstituted isoquinoline. The chlorine atom at the 3-position will primarily affect the chemical shifts of C3, C4, and C4a.

Advanced 2D NMR Techniques for Unambiguous Assignment

For a definitive structural confirmation, a suite of 2D NMR experiments would be indispensable.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY H-H Coupling HMBC ¹H-¹³C HMBC H1_NMR->HMBC Long-Range C-H Bonds C13_NMR ¹³C NMR HSQC ¹H-¹³C HSQC C13_NMR->HSQC Direct C-H Bonds C13_NMR->HMBC Long-Range C-H Bonds Confirmation Confirmed Structure COSY->Confirmation HSQC->Confirmation HMBC->Confirmation Structure Proposed Structure Structure->H1_NMR Initial Proton Info Structure->C13_NMR Initial Carbon Info

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling network between protons. For this compound, it would show correlations between H7 and H8, and between H7 and H5, confirming their spatial proximity.[16]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[16] It would allow for the unambiguous assignment of the protonated carbons (C1, C4, C5, C7, and C8).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons (C3, C4a, C6, and C8a) by observing their long-range correlations with the assigned protons.[16][17]

Conclusion

The comprehensive NMR characterization of this compound, as outlined in this guide, relies on a synergistic approach of robust experimental protocols, in silico prediction, and comparative analysis. While direct experimental data remains to be published, the predicted ¹H and ¹³C NMR spectra, in conjunction with the proposed 2D NMR experiments, provide a solid framework for the unambiguous structural elucidation of this and other novel isoquinoline derivatives. This level of detailed structural analysis is fundamental to advancing drug discovery programs and ensuring the scientific integrity of new chemical entities.

References

A Senior Application Scientist's Guide to Molecular Weight Confirmation of 3-Chloro-6-nitroisoquinoline by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity is a critical, non-negotiable step. In the case of novel heterocyclic compounds such as 3-Chloro-6-nitroisoquinoline, a molecule with potential applications in medicinal chemistry, precise molecular weight determination is the foundational piece of evidence for structural integrity. This guide provides an in-depth comparison of mass spectrometry techniques for the molecular weight confirmation of this compound, grounded in the principles of scientific integrity and supported by practical, field-proven insights.

The Analytical Challenge: Understanding this compound

This compound possesses distinct chemical features that dictate the optimal analytical strategy. Its aromatic isoquinoline core, substituted with both an electron-withdrawing nitro group and a halogen (chlorine), influences its polarity, volatility, and ionization potential. The primary objective of our analysis is to accurately determine the monoisotopic mass and confirm the elemental composition through the characteristic isotopic pattern of chlorine.

PropertyValueSource
Molecular Formula C₉H₅ClN₂O₂[1]
Molecular Weight 208.6 g/mol [1]
Monoisotopic Mass 207.9989 u

The presence of a chlorine atom is a key validation point, as its natural isotopic abundance (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a distinctive M+2 peak with an intensity ratio of approximately 3:1 relative to the monoisotopic molecular ion peak.[2][3][4]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount for successfully generating gas-phase ions of the analyte with minimal fragmentation. For a molecule like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most viable options.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and moderately polar molecules that are soluble in a polar solvent.[5] It generates ions directly from a liquid phase by applying a high voltage to a capillary, creating a fine spray of charged droplets.[5] For isoquinoline alkaloids and their derivatives, ESI is a well-established method, typically producing protonated molecules ([M+H]⁺) in positive ion mode.[6][7][8]

Causality Behind ESI Suitability: The nitrogen atom in the isoquinoline ring is basic and can be readily protonated, making ESI a highly effective ionization method. The presence of the nitro group can enhance polarity, further favoring ESI.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is well-suited for less polar to moderately polar, thermally stable compounds with molecular weights typically under 1500 Da.[9][10] Unlike ESI, APCI involves vaporizing the sample in a heated nebulizer before ionization by a corona discharge.[5][10] This makes it suitable for compounds that are less soluble in polar solvents or less prone to forming ions in solution.[11]

Causality Behind APCI Suitability: Given that this compound is a small organic molecule, it is likely to be thermally stable enough for APCI. This technique can be advantageous if the compound exhibits limited solubility in typical ESI solvents or if a less polar mobile phase is used in a liquid chromatography-mass spectrometry (LC-MS) setup.[12]

Head-to-Head Comparison: ESI vs. APCI for this compound
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for this compound
Analyte Polarity Ideal for polar to moderately polar compounds[5]Suitable for moderately polar to nonpolar compounds[9][12]Both are potentially suitable, with ESI having a slight edge due to the polar nitro group and basic nitrogen.
Ion Formation In-solution ionization[5]Gas-phase ionization[10][11]ESI is often more gentle, leading to less in-source fragmentation.
Thermal Stability Not a primary requirementAnalyte must be thermally stable[9]The compound is expected to be thermally stable, making APCI a viable option.
Solvent Compatibility Requires polar, protic solventsCompatible with a wider range of solvents, including nonpolar ones[11]ESI is well-matched with common HPLC solvents like methanol and acetonitrile.
Typical Adducts [M+H]⁺, [M+Na]⁺[M+H]⁺[11]Both can produce the desired protonated molecule for molecular weight confirmation.

Verdict: For initial molecular weight confirmation via direct infusion, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point due to the high likelihood of efficient protonation of the isoquinoline nitrogen. However, having APCI as an alternative provides valuable flexibility.

The Importance of High-Resolution Mass Spectrometry

For unambiguous molecular formula confirmation, high-resolution mass spectrometry (HRMS) is indispensable. Mass analyzers like Time-of-Flight (TOF) and Orbitrap can provide mass accuracy in the low ppm range, allowing for the confident assignment of an elemental composition.

Experimental Protocol: Molecular Weight Confirmation by ESI-TOF Mass Spectrometry

This protocol outlines a self-validating system for the confirmation of this compound's molecular weight.

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade methanol.

  • From the stock solution, prepare a working solution of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

Instrumentation and Method Parameters
  • Mass Spectrometer: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Sample Introduction: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1 - 2 Bar

    • Drying Gas (N₂): 6 - 8 L/min

    • Source Temperature: 100 - 150 °C

  • Mass Analyzer (TOF) Parameters:

    • Mass Range: m/z 50 - 500

    • Acquisition Rate: 1 spectrum/second

    • Data Acquisition: Centroid mode

Data Analysis and Interpretation
  • Identify the Molecular Ion Cluster: Look for a cluster of peaks corresponding to the protonated molecule, [M+H]⁺.

  • Confirm the Isotopic Pattern: The most intense peak in this cluster should correspond to the monoisotopic mass of the protonated molecule containing ³⁵Cl. A second peak, with a mass difference of approximately 2 Da, should be present at roughly one-third the intensity, corresponding to the molecule containing ³⁷Cl.[2][13]

  • Calculate the Expected Masses:

    • [C₉H₅³⁵ClN₂O₂ + H]⁺ = 208.0067 u

    • [C₉H₅³⁷ClN₂O₂ + H]⁺ = 210.0038 u

  • Compare Measured vs. Expected Masses: The measured masses should be within 5 ppm of the calculated exact masses.

  • Investigate Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Common losses for nitroaromatic compounds include NO (30 Da) and NO₂ (46 Da).[14][15][16]

Expected Mass Spectrum Data
Ion SpeciesCalculated m/zExpected Relative IntensityInterpretation
[M(³⁵Cl)+H]⁺208.0067100%Monoisotopic molecular ion
[M(³⁷Cl)+H]⁺210.0038~32%M+2 isotope peak

Visualizing the Workflow

The logical flow of this analytical approach can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation stock 1 mg/mL Stock Solution in Methanol working 1-10 µg/mL Working Solution in 50:50 MeOH:H2O + 0.1% FA stock->working Dilution infusion Direct Infusion (5-10 µL/min) working->infusion esi ESI Source (Positive Mode) infusion->esi tof TOF Mass Analyzer (m/z 50-500) esi->tof mass_spec Acquired Mass Spectrum tof->mass_spec isotope_check Isotopic Pattern Check (M+ and M+2, ~3:1 ratio) mass_spec->isotope_check mass_accuracy High-Resolution Mass Check (< 5 ppm error) mass_spec->mass_accuracy confirmation Molecular Weight Confirmed isotope_check->confirmation mass_accuracy->confirmation

Caption: Workflow for molecular weight confirmation of this compound.

Potential Fragmentation Pathways

Understanding potential fragmentation is crucial for interpreting the mass spectrum fully. The primary fragmentation pathways for protonated this compound under collision-induced dissociation (CID) would likely involve the loss of the nitro group constituents.

Fragmentation M [M+H]⁺ m/z 208/210 M_minus_NO [M+H - NO]⁺ m/z 178/180 M->M_minus_NO - NO (30 Da) M_minus_NO2 [M+H - NO₂]⁺ m/z 162/164 M->M_minus_NO2 - NO₂ (46 Da)

Caption: Predicted fragmentation of protonated this compound.

Conclusion

The confirmation of the molecular weight of this compound is readily achievable with modern mass spectrometry. A direct infusion ESI-TOF-MS approach provides a rapid and definitive confirmation, leveraging the characteristic isotopic signature of chlorine and the high mass accuracy of the TOF analyzer. This guide provides a robust framework for this analysis, emphasizing the importance of methodical sample preparation, appropriate instrument parameter selection, and rigorous data interpretation. By following these principles, researchers can have high confidence in the identity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to Functional Group Identification in 3-Chloro-6-nitroisoquinoline Using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a foundational requirement for advancing research. 3-Chloro-6-nitroisoquinoline, a heterocyclic compound with potential pharmacological significance, presents a unique combination of functional groups that necessitate accurate identification. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other analytical techniques for the functional group analysis of this compound. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for robust molecular characterization.

Introduction: The Structural Significance of this compound

This compound is a member of the isoquinoline family, a class of compounds found in numerous natural products and synthetic drugs.[1] The presence of a chlorine atom, a nitro group, and the inherent isoquinoline core suggests a rich potential for chemical reactivity and biological activity.[2] The nitro-containing heterocyclic compounds are of particular interest due to their wide-ranging pharmacological properties, including antimicrobial and anticancer activities.[1] Accurate identification of the functional groups within this molecule is the first step in unlocking its potential and ensuring the integrity of subsequent research and development efforts. While detailed experimental data on this compound is not extensively available in public literature, this guide provides a comprehensive framework based on established chemical principles and data from analogous structures.[1][2]

FT-IR Spectroscopy: A Primary Tool for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and widely accessible analytical technique for identifying functional groups in molecules.[3][4] The fundamental principle lies in the interaction of infrared radiation with molecular vibrations.[5] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the FT-IR spectrum.[5] Each functional group has a characteristic absorption frequency, making the FT-IR spectrum a unique "fingerprint" of the molecule.[6][7]

Key Functional Groups in this compound and their Expected FT-IR Absorptions:

The structure of this compound contains several key functional groups that will give rise to characteristic peaks in the FT-IR spectrum:

  • Aromatic C-H Bonds: The isoquinoline core is an aromatic system. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.[8]

  • C=C and C=N Bonds: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will produce a series of peaks in the 1600-1400 cm⁻¹ region.[8][9]

  • Nitro Group (NO₂): The nitro group is a strong infrared absorber and exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands are expected at approximately 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[10][11]

  • C-Cl Bond: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the spectrum, generally between 850-550 cm⁻¹.[12]

Interpreting the FT-IR Spectrum: A Systematic Approach

A systematic approach to interpreting the FT-IR spectrum of this compound involves dividing the spectrum into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[5][13]

  • Functional Group Region: This region is where the characteristic stretching vibrations of key functional groups are found. The presence of peaks in the aromatic C-H and nitro group regions provides strong initial evidence for the compound's structure.[7]

  • Fingerprint Region: This region contains a complex pattern of peaks arising from various bending vibrations and skeletal modes.[12] While difficult to interpret from first principles, this region is unique to each molecule and can be used for definitive identification by comparison with a reference spectrum.[7]

Comparative Analysis: FT-IR vs. Alternative Spectroscopic Techniques

While FT-IR is a valuable tool, a comprehensive characterization of this compound benefits from the complementary information provided by other spectroscopic methods.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides information about the functional groups and molecular framework.[14] It relies on the inelastic scattering of monochromatic light.[14]

  • Complementary Information: Raman and FT-IR are governed by different selection rules. Vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of non-polar bonds often produce strong Raman signals.[14]

  • Advantages for Aromatic Systems: Raman spectroscopy can be particularly sensitive to the vibrations of the molecular framework, making it useful for characterizing the isoquinoline ring system.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule. It provides detailed information about the chemical environment of individual atoms (typically ¹H and ¹³C).

  • Detailed Structural Information: ¹H and ¹³C NMR spectra would reveal the precise number and connectivity of hydrogen and carbon atoms in this compound, confirming the substitution pattern on the isoquinoline ring.[15]

  • Distinguishing Isomers: NMR is indispensable for distinguishing between isomers, which may have very similar FT-IR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Weight Confirmation: MS can definitively determine the molecular weight of this compound, confirming its elemental composition.

  • Fragmentation Analysis: The fragmentation pattern can provide clues about the molecule's structure. For instance, the loss of fragments corresponding to the nitro group or chlorine atom would be expected.[16][17]

Data Summary: A Comparative Overview
Technique Information Provided Strengths for this compound Limitations
FT-IR Spectroscopy Identification of functional groups (Aromatic C-H, C=C, C=N, NO₂, C-Cl)Rapid, non-destructive, excellent for identifying key functional groups.Provides limited information on molecular connectivity and stereochemistry.
Raman Spectroscopy Complementary vibrational information, skeletal framework analysis.Strong signals for symmetric vibrations, good for characterizing the aromatic ring.Can be affected by fluorescence, may require more specialized equipment.
NMR Spectroscopy Detailed connectivity of atoms, precise structural elucidation.Unambiguous structure determination, isomer differentiation.Requires larger sample amounts, more complex data interpretation.
Mass Spectrometry Molecular weight and fragmentation pattern.Confirms molecular formula, provides structural clues from fragmentation.Does not directly identify functional groups, can be destructive.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of this compound

The following protocol outlines the steps for obtaining an FT-IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling method.[18][19]

Instrumentation and Materials
  • FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • This compound sample (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.[20]

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.[21]

  • Sample Preparation and Placement:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.[21]

    • Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.[18]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[22]

  • Data Processing and Analysis:

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify the key absorption bands and correlate them with the expected functional groups of this compound.[23]

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipe to prevent cross-contamination.[20]

Workflow Visualization

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Processing & Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place Sample on Crystal Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Data Identify_Peaks Identify Characteristic Peaks Process_Data->Identify_Peaks Correlate_Groups Correlate Peaks to Functional Groups Identify_Peaks->Correlate_Groups Functional_Group_Correlation cluster_groups Functional Groups cluster_vibrations Characteristic Vibrations (cm⁻¹) Molecule This compound Aromatic_Ring Aromatic Ring (Isoquinoline) Molecule->Aromatic_Ring Nitro_Group Nitro Group (-NO₂) Molecule->Nitro_Group Chloro_Group Chloro Group (-Cl) Molecule->Chloro_Group Aromatic_CH_Stretch Aromatic C-H Stretch (3100-3000) Aromatic_Ring->Aromatic_CH_Stretch Aromatic_CC_Stretch Aromatic C=C Stretch (1600-1400) Aromatic_Ring->Aromatic_CC_Stretch Aromatic_CH_OOP Aromatic C-H OOP Bend (900-675) Aromatic_Ring->Aromatic_CH_OOP Nitro_Asym_Stretch Asymmetric NO₂ Stretch (1550-1475) Nitro_Group->Nitro_Asym_Stretch Nitro_Sym_Stretch Symmetric NO₂ Stretch (1360-1290) Nitro_Group->Nitro_Sym_Stretch CCl_Stretch C-Cl Stretch (850-550) Chloro_Group->CCl_Stretch

References

The Enhanced Reactivity of 3-Chloro-6-nitroisoquinoline: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. Chloro-nitro aromatic compounds are a versatile class of reagents, prized for their ability to undergo nucleophilic aromatic substitution (SNAr), a key transformation in the construction of complex molecules. This guide provides an in-depth comparison of the reactivity of 3-chloro-6-nitroisoquinoline with other common chloro-nitro aromatics, supported by established principles of physical organic chemistry and a detailed experimental protocol for quantitative evaluation.

The susceptibility of an aryl halide to nucleophilic attack is fundamentally governed by the electronic properties of the aromatic system. The presence of potent electron-withdrawing groups, most notably the nitro group (–NO₂), is a prerequisite for activating the ring towards SNAr. This activation is maximized when the electron-withdrawing group is located at a position ortho or para to the leaving group, as this allows for the effective resonance stabilization of the negatively charged intermediate, the Meisenheimer complex.[1]

Theoretical Framework for Reactivity Comparison

The rate of an SNAr reaction is intrinsically linked to the stability of the Meisenheimer complex formed during the nucleophilic attack.[2] Electron-withdrawing groups enhance the reaction rate by delocalizing the negative charge of this intermediate.[2] In the context of this compound, two key structural features contribute to its heightened reactivity: the electron-withdrawing nitro group and the ring nitrogen atom.

The nitrogen atom within the isoquinoline ring system acts as an electron sink, withdrawing electron density and thereby increasing the electrophilicity of the carbon atoms. This effect is particularly pronounced at the C1 and C3 positions. When a nitro group is also present, its powerful electron-withdrawing nature further activates the ring.

In this compound, the nitro group is positioned para to the C3 carbon, and the ring nitrogen is in a position that allows for effective delocalization of the negative charge in the Meisenheimer complex. This favorable electronic arrangement strongly suggests a high reactivity for this compound in SNAr reactions.

Quantitative Reactivity Comparison of Chloro-Nitro Aromatics

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
1-Chloro-2,4-dinitrobenzene12,4Very HighVery High

Data for chloronitropyridines sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[3]

Based on the electronic principles of SNAr, the reactivity of this compound is predicted to be high, likely comparable to or exceeding that of the more reactive chloronitropyridines such as 2-chloro-3-nitropyridine. The combination of the activating ring nitrogen and the para-positioned nitro group provides significant stabilization to the Meisenheimer intermediate.

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the relative reactivities of this compound and other chloro-nitro aromatics, a kinetic study using UV-Vis spectrophotometry can be performed. This method allows for the continuous monitoring of the reaction progress by observing the formation of the colored product.

Objective: To determine and compare the second-order rate constants for the reaction of various chloro-nitro aromatics with piperidine.

Materials and Reagents:

  • This compound

  • 1-Chloro-2,4-dinitrobenzene (as a high-reactivity benchmark)

  • A selection of other chloro-nitro aromatics for comparison (e.g., chloronitropyridines)

  • Piperidine (nucleophile)

  • Absolute Ethanol (solvent)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each chloro-nitro aromatic compound in absolute ethanol (e.g., 1 x 10⁻³ M).

    • Prepare a stock solution of piperidine in absolute ethanol (e.g., 0.1 M).

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 40°C).

    • In a cuvette, place a known volume of the chloro-nitro aromatic stock solution and dilute with absolute ethanol to a final volume of 3 mL. The final concentration should be such that the absorbance of the product falls within the linear range of the instrument.

    • Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette. The concentration of piperidine should be in large excess (at least 10-fold) compared to the chloro-nitro aromatic to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at the λmax of the product as a function of time. The λmax for the product of the reaction between a chloro-nitro aromatic and an amine is typically in the range of 350-450 nm.

    • Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A∞ - (A∞ - A₀)e^(-k_obs*t).

    • Repeat the experiment with at least three different concentrations of piperidine.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine.

Visualizing the Reaction Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow for the kinetic analysis.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aromatic This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aromatic->Meisenheimer Nucleophilic Attack (Rate-determining step) Nucleophile Piperidine Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination of Leaving Group Leaving_Group Chloride Ion Meisenheimer->Leaving_Group

Caption: The addition-elimination mechanism of SNAr.

Kinetic_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) C Mix Reactants in Cuvette A->C B Equilibrate Spectrophotometer B->C D Monitor Absorbance vs. Time C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Repeat for Different Nucleophile Concentrations E->F G Plot k_obs vs. [Nucleophile] F->G H Determine Second-Order Rate Constant (k₂) from Slope G->H

Caption: Workflow for a typical kinetic study of an SNAr reaction.

Conclusion

The structural features of this compound, specifically the presence of a ring nitrogen and a para-nitro group relative to the chloro substituent, strongly suggest a high level of reactivity in nucleophilic aromatic substitution reactions. While direct comparative kinetic data is lacking in the current literature, a qualitative assessment based on established mechanistic principles places it among the more reactive chloro-nitro aromatic substrates. The provided experimental protocol offers a clear pathway for researchers to quantitatively determine its reactivity and directly compare it with other valuable synthetic building blocks. Such data will be invaluable for the rational design of synthetic routes and the efficient development of novel chemical entities.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 3-Chloro-6-nitroisoquinoline Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unambiguous Structural Elucidation

In the landscape of medicinal chemistry and materials science, substituted isoquinolines are privileged scaffolds.[1][2] Specifically, 3-chloro-6-nitroisoquinoline derivatives serve as versatile building blocks, featuring multiple reactive sites that allow for extensive functionalization in drug discovery programs.[2][3] However, the very chemical complexity that makes these molecules valuable also presents a significant challenge for their structural characterization.

Conventional one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) often falls short. Proton spectra in the aromatic region are typically crowded with overlapping multiplets, making definitive assignments difficult. Furthermore, 1D ¹³C NMR fails to provide connectivity information, and crucial quaternary carbons—such as the chlorinated C-3 and the nitrated C-6—are silent in proton-based experiments like DEPT. To overcome these limitations, a multi-dimensional approach is not just advantageous; it is essential for rigorous, unambiguous structural confirmation. This guide provides an in-depth, field-proven workflow for leveraging the power of two-dimensional (2D) NMR to elucidate the precise structure of these complex heterocyclic systems.

The 2D NMR Toolkit: From Connectivity to Complete Structure

2D NMR experiments resolve the ambiguities of 1D spectra by spreading correlations across a second frequency dimension, revealing relationships between nuclei that are coupled through bonds or through space.[4] For a substituted isoquinoline, a specific suite of experiments provides a logical and self-validating pathway to the complete structure.

  • COSY (Correlation Spectroscopy): This is the cornerstone of proton analysis. It identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[5] In the context of our target molecules, COSY is indispensable for tracing the connectivity of protons on the benzene and pyridine rings, allowing us to define distinct spin systems even amidst significant signal overlap.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to (¹JCH).[6] It is the most sensitive and reliable method for assigning protonated carbons. By correlating the well-resolved proton signals to their corresponding carbon resonances, we begin to build the carbon framework of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the complete molecular skeleton. HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[5][6] Its power lies in its ability to "see" across non-protonated quaternary carbons and heteroatoms. For this compound derivatives, HMBC is the key to connecting the individual spin systems identified by COSY and placing the substituents (chloro, nitro, and others) in their correct positions.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): While not always required for initial constitutional analysis, NOESY can be a powerful tool for confirming regiochemistry or determining stereochemistry. It identifies nuclei that are close in space, regardless of their through-bond connectivity. For complex derivatives, NOESY can confirm the spatial proximity of a substituent's protons to specific protons on the isoquinoline core.

Integrated Workflow for Structural Elucidation: A Practical Guide

To illustrate the synergy of these techniques, let us consider a hypothetical yet representative example: 3-chloro-1-(methylamino)-6-nitroisoquinoline . Our goal is to use 2D NMR to unequivocally confirm this structure.

Logical Workflow Diagram

The process follows a logical progression, where each experiment builds upon the information provided by the last.

G cluster_1d 1. 1D NMR Analysis cluster_2d_proton 2. Proton Framework cluster_2d_hetero 3. C-H Framework cluster_final 4. Final Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY Define Spin Systems HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Connect Fragments via Quaternary Carbons Structure Unambiguous Structure Confirmation HMBC->Structure

Caption: Logical workflow for 2D NMR-based structural elucidation.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of heterocyclic compounds.[7]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.

  • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

2. NMR Data Acquisition:

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution. A cryoprobe will significantly enhance sensitivity, reducing experiment time, which is particularly beneficial for the less sensitive ¹³C-based experiments like HMBC.[8][9]

  • ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters: 30° pulse angle, 2-second relaxation delay, 16 scans.

  • ¹³C{¹H} NMR: Acquire a standard 1D proton-decoupled carbon spectrum. Typical parameters: 45° pulse angle, 5-second relaxation delay, 1024 scans or more, depending on concentration.

  • gCOSY (gradient-selected COSY): Acquire a standard gCOSY experiment. The spectral width should encompass all proton signals.

  • gHSQC (gradient-selected HSQC): Acquire a standard gHSQC experiment optimized for an average one-bond ¹JCH coupling constant of ~145 Hz.

  • gHMBC (gradient-selected HMBC): Acquire a standard gHMBC experiment. This is a crucial step. The long-range coupling delay should be optimized for an average nJCH of 8 Hz. This value is effective for detecting typical two- and three-bond correlations.

Data Interpretation: Assembling the Puzzle

We will now interpret the hypothetical data for 3-chloro-1-(methylamino)-6-nitroisoquinoline .

Table 1: Hypothetical ¹H and ¹³C NMR Data (500 MHz, DMSO-d₆)

Positionδ ¹H (ppm), Mult., J (Hz)δ ¹³C (ppm)HSQC CorrelationKey HMBC Correlations (H → C)
1-158.0 (qC)-NH, H-8
3-145.5 (qC)-H-4, H-5
47.55, s108.0 (CH)YesC-3, C-4a, C-1
4a-135.0 (qC)-H-4, H-5, H-8
58.60, d, 2.0124.0 (CH)YesC-4a, C-7, C-6
6-148.5 (qC)-H-5, H-7
78.30, dd, 9.0, 2.0121.5 (CH)YesC-5, C-8a, C-6
87.90, d, 9.0129.0 (CH)YesC-1, C-4a, C-8a
8a-128.0 (qC)-H-7, H-8
NH8.10, q, 4.5--C-1, CH₃
CH₃3.10, d, 4.528.5 (CH₃)YesC-1, NH

Analysis Walkthrough:

  • ¹H and HSQC Analysis: The ¹H spectrum shows four aromatic protons and a methyl group doublet coupled to an NH proton (quartet). The HSQC spectrum immediately links these protons to their attached carbons: H-4 to C-4 (108.0 ppm), H-5 to C-5 (124.0 ppm), H-7 to C-7 (121.5 ppm), H-8 to C-8 (129.0 ppm), and the methyl protons to their carbon (28.5 ppm).

  • COSY Analysis: A COSY spectrum would show a clear correlation between H-7 and H-8 (large ortho coupling, ~9.0 Hz) and between H-7 and H-5 (small meta coupling, ~2.0 Hz). This establishes the H-5 -> H-7 -> H-8 spin system on the nitrated benzene ring. H-4 would appear as a singlet with no COSY correlations in the aromatic region, confirming its isolated position on the pyridine ring.

  • HMBC Analysis - The Decisive Step: The HMBC spectrum provides the critical long-range correlations needed to assemble the entire molecule.

    • Placing the Methylamino Group: The methyl protons (3.10 ppm) show a strong correlation to the quaternary carbon at 158.0 ppm. The NH proton (8.10 ppm) also correlates to this carbon. This confirms the carbon is C-1 and it bears the methylamino group.

    • Confirming the Chloro and Nitro Positions:

      • The isolated proton H-4 (7.55 ppm) shows correlations to two quaternary carbons: C-3 (145.5 ppm) and C-4a (135.0 ppm). This places C-3 adjacent to C-4. Since C-3 has no attached protons and is significantly downfield, it is the logical position for the electron-withdrawing chlorine atom.

      • Protons H-5 (8.60 ppm) and H-7 (8.30 ppm) both show correlations to the quaternary carbon at 148.5 ppm. This carbon must be C-6, and its downfield shift is characteristic of a carbon attached to a nitro group.

    • Connecting the Rings: The bridgehead carbons (C-4a and C-8a) are identified by multiple correlations from both rings. For instance, H-8 (7.90 ppm) and H-4 (7.55 ppm) both correlate to C-4a, unequivocally fusing the pyridine and benzene rings at this junction.

Visualizing Key HMBC Correlations

This diagram illustrates how long-range correlations from just a few key protons can be used to piece together the entire molecular scaffold.

Caption: Key 2-bond HMBC correlations confirming substituent positions.

Conclusion

While 1D NMR provides an initial glimpse into the structure of this compound derivatives, it leaves critical questions of connectivity and substitution unanswered. A systematic and integrated 2D NMR approach, centered around COSY, HSQC, and particularly HMBC experiments, is the definitive method for structural validation. This workflow transforms ambiguity into certainty, providing the robust, publication-quality data required by researchers, scientists, and drug development professionals. By logically assembling the evidence from each experiment, one can confidently confirm the constitution of these complex and valuable molecules.

References

A Comparative Guide to the Biological Activity of 3-Chloro-6-nitroisoquinoline Analogs: A Predictive and Methodological Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] The introduction of specific substituents, such as halogens and nitro groups, can significantly modulate the biological profile of these molecules, offering a tantalizing avenue for the design of novel therapeutic agents.[2] This guide provides a comparative analysis of the potential biological activity of 3-chloro-6-nitroisoquinoline analogs, with a primary focus on their anticancer properties. Due to the limited direct experimental data on a systematic series of these specific analogs, this document serves as a predictive and methodological resource, synthesizing findings from structurally related isoquinoline derivatives to inform future research and drug development endeavors.

The Isoquinoline Core: A Foundation for Diverse Biological Activity

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[3] Its derivatives have demonstrated a remarkable array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The ability of the isoquinoline ring system to interact with various biological targets, such as enzymes and nucleic acids, underpins its therapeutic potential.[3]

The Influence of Chloro and Nitro Substituents: Modulating Potency and Selectivity

The biological activity of isoquinoline derivatives is profoundly influenced by the nature and position of their substituents. The presence of a chlorine atom and a nitro group on the isoquinoline core, as in the parent structure of this compound, is anticipated to confer distinct and potent biological properties.

The Role of the Chloro Group: The introduction of a chlorine atom can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability.[2] Furthermore, the chloro group can act as a leaving group in nucleophilic substitution reactions, providing a handle for further chemical modifications to create a library of analogs.[4] In some instances, the presence of a halogen is crucial for the biological activity of a compound.[2] Studies on chloro-substituted quinolines have demonstrated significant anticancer activity.[5]

The Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the isoquinoline ring.[6] This can influence the molecule's interaction with biological targets. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[6] The nitro group can also be bioreduced in hypoxic environments, a characteristic often found in solid tumors, leading to the formation of cytotoxic reactive species. This makes nitro-substituted compounds promising candidates for the development of hypoxia-activated prodrugs.[7]

Comparative Analysis of Biological Activity: Insights from Structurally Related Analogs

While direct comparative data for a series of this compound analogs is scarce, we can extrapolate potential structure-activity relationships (SAR) from studies on other substituted isoquinolines. The primary focus of this analysis will be on anticancer activity, as this is the most extensively studied property of this class of compounds.

Anticancer Activity

The anticancer potential of isoquinoline derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[8][9] The mechanism of action often involves the inhibition of key cellular processes such as DNA replication, cell division, and signal transduction.

Table 1: Comparative Anticancer Activity of Selected Isoquinoline Analogs

Compound/Analog ClassCancer Cell Line(s)Reported IC50/GI50 ValuesKey Structural Features and SAR InsightsReference(s)
3-Biphenyl-N-methylisoquinolin-1-one Five human cancer cell linesNot specified, but described as "most potent"Substitution at the 3-position with a biphenyl group appears to be crucial for potent anticancer activity.[10]
O-(3-hydroxypropyl) substituted isoquinolin-1-one Five human tumor cell lines3-5 times more potent than the reference compoundThe presence of a hydroxypropyl group at the oxygen attached to the isoquinoline core enhances antitumor activity.[11]
N-(3-morpholinopropyl)-substituted benzo[9][12]indolo[3,4-c]isoquinoline Panel of human cancer cell linesMean GI50 value of 39 nMThe N-alkyl side chain with a morpholino group significantly improves antiproliferative properties. This analog also acts as a topoisomerase I inhibitor.[13]
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanone A549 (lung), MCF-7 (breast), HT-29 (colorectal)IC50 of 25 nM against A549A nitro group on the phenyl ring at the 1-position contributes to exceptional cytotoxicity. This compound also inhibits tubulin polymerization.[13]
4-(1-(4-Methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole COLO 205, HCC-2998, HT29 (colon), M14 (melanoma), K-562 (leukemia)Lethal to several cell linesThe substituent at the 1-position, in this case, a methylpiperazinyl group, is critical for the observed potent and lethal effect on cancer cells.[12]
Phenylaminoisoquinolinequinones AGS (gastric), SK-MES-1 (lung), J82 (bladder)Submicromolar IC50 values for some analogsThe position and electronic nature of the substituted phenylamino group at the quinone nucleus significantly impact antiproliferative activity.[14]

Key Inferences for this compound Analogs:

  • Substitution at the 3-position: Based on the high potency of 3-biphenyl-N-methylisoquinolin-1-one, it is plausible that modifying the 3-chloro position of our parent scaffold with various aryl or heteroaryl groups could lead to potent anticancer agents.[10]

  • Influence of the 6-nitro group: The exceptional activity of the 1-(4-nitrophenyl)-substituted isoquinoline suggests that the 6-nitro group in our scaffold is likely to be a key contributor to cytotoxicity.[13]

  • Modifications at other positions: Introducing substituents at other positions, such as the 1-position, could further enhance the biological activity, as seen with the potent 4-(1-(4-methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole.[12]

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of novel this compound analogs, a series of well-established in vitro assays should be employed.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of new compounds is to determine their cytotoxic effects on cancer cell lines.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with this compound analogs A->B 24h incubation C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Mechanism of Action Studies

Once potent cytotoxic compounds are identified, further experiments are necessary to elucidate their mechanism of action.

Protocol: Kinase Inhibition Assay

Given that many isoquinoline derivatives act as kinase inhibitors, this assay is highly relevant.

  • Assay Setup: In a 96-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Use a commercial kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

dot

Kinase_Inhibition_Pathway cluster_0 Signaling Cascade RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. While direct experimental data is limited, a comparative analysis of structurally related compounds provides valuable insights into potential structure-activity relationships. The presence of the chloro and nitro groups is anticipated to contribute significantly to the biological activity of these analogs.

Future research should focus on the synthesis of a diverse library of this compound analogs with systematic modifications at various positions of the isoquinoline ring. A comprehensive biological evaluation of these compounds, starting with in vitro cytotoxicity screening and followed by detailed mechanism of action studies, will be crucial to identify lead candidates for further preclinical development. The experimental protocols and predictive insights provided in this guide offer a solid foundation for embarking on this exciting area of drug discovery.

References

A Spectroscopic Guide to the Synthesis of 3-Chloro-6-nitroisoquinoline: A Comparative Analysis of Precursor and Product

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth spectroscopic comparison of the critical heterocyclic compound, 3-chloro-6-nitroisoquinoline, and its immediate precursor, 6-nitroisoquinolin-1(2H)-one. As a key building block in medicinal chemistry, the unambiguous structural confirmation of this compound is paramount. This document provides researchers, scientists, and drug development professionals with a detailed analysis of the expected transformations observed through Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established spectroscopic principles.

While direct experimental spectra for this compound are not widely available in public literature, this guide synthesizes predicted data with empirical data from structurally related compounds to provide a robust analytical framework.[1][2] The narrative explains the causality behind the expected spectral changes, offering a self-validating system for researchers synthesizing this and similar compounds.

Synthetic Transformation: From Lactam to Chloro-heterocycle

The synthesis of this compound is typically achieved via the chlorination of its precursor, 6-nitroisoquinolin-1(2H)-one.[3][4] This precursor exists in a tautomeric equilibrium with its enol form, 3-hydroxy-6-nitroisoquinoline. The reaction involves the conversion of the hydroxyl/carbonyl group at the C-3 position into a chloro group, a common transformation facilitated by reagents such as phosphorus oxychloride (POCl₃).[3][4]

This chemical modification induces significant changes in the electronic environment of the isoquinoline core, which are directly observable through various spectroscopic techniques. Understanding these changes is crucial for monitoring reaction progress and confirming the identity of the final product.

Synthesis_Workflow cluster_precursor Precursor Stage cluster_product Product Stage Precursor 6-Nitroisoquinolin-1(2H)-one (Precursor) Reagent POCl₃, Δ Precursor->Reagent Product This compound (Product) Reagent->Product

Caption: Synthetic pathway from precursor to final product.

Comparative Spectroscopic Analysis

The structural transformation from a lactam (amide within a ring) to a chloro-substituted aromatic system is accompanied by distinct spectroscopic shifts. The following sections break down the expected changes in ¹H NMR, ¹³C NMR, IR, and MS data.

¹H NMR Spectroscopy

Proton NMR provides a detailed map of the hydrogen atoms within a molecule. The conversion of the precursor to this compound results in the disappearance of the N-H proton and subtle but predictable shifts in the aromatic protons due to the change in the electronic nature of the C-3 substituent.

Table 1: Comparative ¹H NMR Spectral Data (Predicted) [1][5]

Assignment 6-Nitroisoquinolin-1(2H)-one (Precursor) This compound (Product) Rationale for Change
Solvent DMSO-d₆DMSO-d₆-
NH/OH (C1/C3) ~11.0-12.0 ppm (br s, 1H)Signal absentReplacement of the hydroxyl/amide proton with a chloro group.
Ar-H (H4) ~6.5-7.0 ppm (d, 1H)~7.5 ppm (s, 1H)The electron-withdrawing effect of the new C-Cl bond deshields the adjacent H4 proton, causing a downfield shift.
Ar-H (H5) ~8.4-8.6 ppm (d, 1H)~8.5 ppm (d, 1H)Minor shift expected as this proton is distant from the reaction center but influenced by the nitro group.
Ar-H (H7) ~8.1-8.3 ppm (dd, 1H)~8.2 ppm (dd, 1H)Minor shift expected.
Ar-H (H8) ~7.7-7.9 ppm (d, 1H)~7.8 ppm (d, 1H)Minor shift expected.

Expert Interpretation: The most telling diagnostic signal in the ¹H NMR spectrum is the complete disappearance of the broad singlet in the 11-12 ppm region, which corresponds to the acidic proton of the lactam/enol tautomer.[6] Its absence is a strong indicator of a successful reaction at the C-3 position. Concurrently, the downfield shift of the H-4 proton provides confirmatory evidence of the new electron-withdrawing chlorine atom at C-3. The positions of the other aromatic protons, primarily influenced by the powerful electron-withdrawing nitro group, are expected to remain relatively unchanged.[5]

¹³C NMR Spectroscopy

Carbon NMR reveals changes in the carbon skeleton of the molecule. The conversion from a carbonyl/enol to a carbon-chlorine bond at C-3 causes a significant and easily identifiable shift for this carbon atom.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted) [1][5]

Assignment 6-Nitroisoquinolin-1(2H)-one (Precursor) This compound (Product) Rationale for Change
C=O (C1/C3) ~160-162 ppmSignal absent in this regionThe carbonyl carbon is replaced by a carbon bonded to chlorine.
C-Cl (C3) Signal absent~145-150 ppmAppearance of a new signal in the aromatic region, characteristic of a carbon attached to a chlorine atom.
C-NO₂ (C6) ~148 ppm~148 ppmThe environment around this carbon is largely unaffected by the reaction at C-3.
Aromatic Carbons Multiple signals (~110-145 ppm)Multiple signals (~110-145 ppm)Subtle shifts are expected for carbons near the reaction site (e.g., C4, C4a), while others remain similar.

Expert Interpretation: The key diagnostic change in the ¹³C NMR spectrum is the disappearance of the C=O signal from the ~160 ppm region and the appearance of a new C-Cl signal. The exact chemical shift of C-3 in the product is influenced by its position in the heterocyclic aromatic system. Comparing the product spectrum to that of a known compound like 3-chloroisoquinoline can aid in assigning this peak authoritatively.[5][7]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the presence or absence of specific functional groups. The transformation from precursor to product is marked by the loss of the C=O and N-H/O-H stretching vibrations.

Table 3: Comparative IR Spectral Data (Predicted) [5]

Functional Group 6-Nitroisoquinolin-1(2H)-one (Precursor) This compound (Product) Rationale for Change
O-H/N-H Stretch ~3200-3400 cm⁻¹ (broad)Signal absentLoss of the hydroxyl/amide group.
C=O Stretch ~1660-1680 cm⁻¹ (strong)Signal absentLoss of the carbonyl group.
N-O Stretch (Nitro) ~1540, ~1350 cm⁻¹ (strong)~1540, ~1350 cm⁻¹ (strong)The nitro group is retained in the final product.
Aromatic C=C ~1600, ~1480 cm⁻¹~1600, ~1480 cm⁻¹Aromatic ring vibrations remain.
C-Cl Stretch Signal absent~700-800 cm⁻¹ (weak-medium)Appearance of a new signal corresponding to the carbon-chlorine bond.

Expert Interpretation: The IR spectrum provides a clear and straightforward confirmation of the reaction. The disappearance of the broad O-H/N-H band and the strong C=O carbonyl stretch are unambiguous indicators that the precursor has been consumed. The persistence of the strong symmetric and asymmetric N-O stretching bands confirms that the nitro group remains intact throughout the transformation.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. This technique provides definitive proof of the successful incorporation of the chlorine atom.

Table 4: Comparative Mass Spectrometry Data

Parameter 6-Nitroisoquinolin-1(2H)-one (Precursor) This compound (Product) Rationale for Change
Formula C₉H₆N₂O₃C₉H₅ClN₂O₂Change reflects the substitution of OH with Cl and loss of H.
Molecular Weight 190.16 g/mol 208.60 g/mol Increase in mass due to substitution of OH (17) with Cl (35.5).
Expected (M+H)⁺ m/z 191.0m/z 209.0, 211.0The product will show a characteristic isotopic pattern for chlorine.
Isotopic Pattern N/AM+ and (M+2)+ peaks in a ~3:1 ratioThis pattern is the hallmark signature of a monochlorinated compound.

Expert Interpretation: The mass spectrum offers the most definitive evidence of the structural change. The molecular ion peak for the product should be observed at m/z 208 (or 209 for ESI+). Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a second peak will appear at (M+2)+, approximately one-third the intensity of the molecular ion peak.[5] This 3:1 isotopic signature is an unequivocal confirmation of the presence of a single chlorine atom in the molecule.

Experimental Protocols

The following are generalized, self-validating protocols for the synthesis and characterization of this compound.

Synthesis of this compound[3][4]
  • To a flask containing 6-nitroisoquinolin-1(2H)-one (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Very cautiously, quench the residue by pouring it onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield the crude this compound.

  • Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Experimental_Workflow start Mix Precursor, POCl₃, DMF reflux Heat to Reflux (Monitor by TLC) start->reflux distill Cool & Distill (Remove excess POCl₃) reflux->distill quench Quench with Ice-Water distill->quench filter Filter & Wash Solid quench->filter dry Dry Under Vacuum filter->dry purify Recrystallize or Column Chromatography dry->purify end Pure Product purify->end

References

A Strategic Guide to Bioisosteric Replacement of the Nitro Group in 3-Chloro-6-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of strategic bioisosteric replacements for the nitro group on the 3-Chloro-6-nitroisoquinoline scaffold. As senior application scientists, our goal is to move beyond simple protocols and delve into the causality behind experimental design, offering a framework for rational drug development. The nitro group, while a powerful electron-withdrawing moiety, often presents significant challenges in drug discovery, primarily due to its potential for metabolic reduction into toxic hydroxylamine and nitroso intermediates, which can lead to carcinogenicity.[1][2][3] Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to mitigate such liabilities while preserving or enhancing the desired physicochemical and pharmacological properties of the parent molecule.[4][5]

This document outlines the synthesis of a key amine intermediate and provides a head-to-head comparison of subsequent transformations to install three common bioisosteres: the cyano group, the trifluoromethyl group, and the sulfonamide group.

Part 1: The Gateway Intermediate: Synthesis of 3-Chloro-6-aminoisoquinoline

Direct replacement of an aromatic nitro group is often synthetically challenging. A more versatile and robust strategy involves the reduction of the nitro group to a primary amine. This amine then serves as a highly functional synthetic handle, most notably for conversion into a diazonium salt, which opens a gateway to a wide array of functional groups.

The reduction of this compound is the critical first step in our proposed workflow. While various methods exist, reduction using tin(II) chloride in ethanol or ethyl acetate is a common and effective laboratory-scale method that is chemoselective for the nitro group, leaving the chloro-substituent intact.

Experimental Protocol: Reduction of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol (10 mL per 1 g of starting material).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the ethanol.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is basic (pH > 8). This step is crucial to neutralize the acidic reaction mixture and precipitate the tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The product will move into the organic layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-Chloro-6-aminoisoquinoline can be further purified by column chromatography on silica gel.

Workflow for Intermediate Synthesis

G start This compound intermediate 3-Chloro-6-aminoisoquinoline start->intermediate SnCl2·2H2O, EtOH Reflux

Caption: Synthesis of the key amine intermediate.

Part 2: A Comparative Guide to Bioisosteric Replacement

With the 3-Chloro-6-aminoisoquinoline intermediate in hand, we can now explore the installation of various bioisosteres via the formation of a diazonium salt intermediate. This section compares the synthesis and properties of three distinct replacements.

The Cyano Group (-CN): A Classical Replacement

The cyano group is a well-established bioisostere for the nitro group. It is a strong electron-withdrawing group and a hydrogen bond acceptor, mimicking some of the key electronic features of the nitro moiety in a more compact and metabolically stable form. The most common method for its installation from an amine is the Sandmeyer reaction.

  • Diazotization: Dissolve 3-Chloro-6-aminoisoquinoline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water. Cool this solution to 0 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed.

  • Workup: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure completion. Cool the mixture, and extract with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

The Sandmeyer reaction proceeds via a radical mechanism involving the transfer of an electron from the copper(I) species to the diazonium salt. The use of excess cyanide ensures the formation of the tetracyanocuprate(I) complex, which is the active reagent. The reaction is generally high-yielding but requires careful handling of highly toxic cyanide reagents.

The Trifluoromethyl Group (-CF₃): Enhancing Metabolic Stability

The trifluoromethyl group is a popular bioisostere used to increase metabolic stability and lipophilicity, which can improve cell permeability and oral bioavailability.[6][7][8] Its strong electron-withdrawing nature also mimics the nitro group. A Sandmeyer-type reaction using Ruppert's reagent (TMSCF₃) or other trifluoromethyl sources can be employed.

  • Diazotization: Prepare the diazonium salt from 3-Chloro-6-aminoisoquinoline (1.0 eq) as described in the previous protocol.

  • Trifluoromethylation: In a separate flask under an inert atmosphere (N₂ or Ar), add copper(I) iodide (CuI) (1.5 eq) and potassium iodide (KI) (1.5 eq) to a polar aprotic solvent like DMF. Add (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert's reagent) (1.5 eq).

  • Reaction: Slowly add the cold diazonium salt solution to the trifluoromethylation mixture. Allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by pouring it into aqueous ammonia. Extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

This transformation relies on the in-situ generation of a Cu-CF₃ species, which then reacts with the diazonium salt. The reaction can be sensitive to conditions, and yields may vary. The choice of the copper source and additives is critical for success. This protocol offers a significant advantage by installing a group known to block common sites of oxidative metabolism.

The Sulfonamide Group (-SO₂NHR): Modulating Polarity and H-Bonding

A sulfonamide group offers a more significant change in properties. It is electron-withdrawing but also introduces both hydrogen bond donor and acceptor capabilities, which can be leveraged to form new interactions with a biological target. The synthesis proceeds by converting the diazonium salt to a sulfonyl chloride, which is then reacted with an amine.

  • Diazotization: Prepare the diazonium salt from 3-Chloro-6-aminoisoquinoline (1.0 eq) as described previously.

  • Sulfonyl Chloride Formation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid, saturated at 0 °C. Add copper(I) chloride (CuCl) (0.2 eq).

  • Reaction (Part 1): Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture. Stir at low temperature for 1-2 hours.

  • Workup (Part 1): Pour the mixture onto ice-water. The sulfonyl chloride will precipitate. Collect the solid by filtration and wash with cold water. Dry the crude 3-chloro-isoquinoline-6-sulfonyl chloride under vacuum. This intermediate is often used immediately without further purification.

  • Amidation (Part 2): Dissolve the crude sulfonyl chloride in a suitable solvent like THF or dichloromethane. Add the desired primary or secondary amine (R-NH₂ or R₂NH) (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

  • Workup and Purification (Part 2): Stir the reaction at room temperature until completion. Perform a standard aqueous workup, extract with an organic solvent, and purify the final sulfonamide product by column chromatography or recrystallization.

This two-step sequence provides great modularity, as a wide variety of amines can be used in the final step to fine-tune properties like solubility and potency. The formation of the sulfonyl chloride can be challenging, and the intermediate is moisture-sensitive.

Part 3: Comparative Analysis and Data Summary

The choice of a bioisostere is a multi-parameter optimization problem. The following table summarizes the key physicochemical differences between the parent nitro compound and its replacements. Values are calculated estimates to guide decision-making.

Property-NO₂ (Parent)-CN-CF₃-SO₂NH₂Rationale for Selection
Molecular Weight 208.60188.60221.59242.67-CN reduces MW; -CF₃ and -SO₂NH₂ increase MW.
Hammett Constant (σp) ~0.78~0.66~0.54~0.56All are strongly electron-withdrawing, mimicking the parent.[9]
cLogP ~2.1~2.0~3.1~1.5-CF₃ significantly increases lipophilicity; -SO₂NH₂ decreases it.
TPSA (Ų) 45.823.8068.1-SO₂NH₂ greatly increases polarity; -CF₃ has minimal polar surface.
H-Bond Acceptors 213 (F atoms)3Varies interaction potential.
H-Bond Donors 0002-SO₂NH₂ introduces H-bond donor capability, a key difference.
Metabolic Liability High (Reduction)LowLow (Stable C-F)Moderate (N-dealkylation)All replacements offer a significant improvement over the nitro group.

Overall Synthetic Workflow Comparison

G cluster_0 cluster_1 Bioisosteric Replacements start This compound intermediate 3-Chloro-6-aminoisoquinoline start->intermediate Reduction (SnCl2) diazonium Diazonium Salt Intermediate intermediate->diazonium Diazotization (NaNO2, HCl) cyano 6-Cyano Derivative diazonium->cyano Sandmeyer (CuCN) cf3 6-CF3 Derivative diazonium->cf3 Sandmeyer-type (CuI, TMSCF3) sulfonamide 6-Sulfonamide Derivative diazonium->sulfonamide SO2/CuCl then R2NH

Caption: Comparative workflow for bioisosteric replacement.

Conclusion

The replacement of the problematic nitro group in this compound is a critical step in leveraging this scaffold for drug discovery. By first reducing the nitro moiety to a versatile amine intermediate, researchers can access a wide range of bioisosteric replacements.

  • The cyano group offers a conservative switch, maintaining strong electron-withdrawing character with improved metabolic stability.

  • The trifluoromethyl group provides a strategy to simultaneously enhance metabolic stability and lipophilicity, which can be beneficial for CNS penetration or improving membrane permeability.

  • The sulfonamide group represents a more transformative modification, drastically altering polarity and introducing hydrogen-bonding capabilities that could be exploited to gain potency or improve pharmacokinetic properties.

The optimal choice will invariably depend on the specific objectives of the drug discovery program and the nature of the biological target. This guide provides the strategic rationale and validated protocols to empower researchers to make informed decisions in the optimization of novel isoquinoline-based therapeutics.

References

A Senior Application Scientist's Guide to Trace-Level Detection of 3-Chloro-6-nitroisoquinoline: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and sensitive quantification of synthetic intermediates and impurities is a cornerstone of robust chemical analysis. 3-Chloro-6-nitroisoquinoline, a heterocyclic compound with potential significance in medicinal chemistry and material science, presents a unique analytical challenge due to its complex structure and the frequent need for its detection at trace levels.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the trace-level detection of this compound, with a primary focus on the superior capabilities of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely documented in public literature, this guide synthesizes established analytical principles for analogous chloro-nitro aromatic compounds to provide a robust framework for method development and validation.[2][3]

The Analytical Imperative: Why Trace-Level Detection Matters

Accurate and sensitive detection of this compound is critical for several key aspects of the research and development pipeline:

  • Reaction Monitoring: Tracking the formation and consumption of this intermediate in real-time allows for precise optimization of synthetic routes.

  • Purity Assessment: Ensuring the absence of even minute quantities of starting materials or byproducts is essential for the integrity of downstream applications.

  • Quality Control: In a manufacturing setting, rigorous quality control protocols demand analytical methods capable of detecting trace-level impurities to guarantee product consistency and safety.[3]

  • Genotoxicity Concerns: Nitroaromatic compounds are a class of molecules that can exhibit genotoxic properties. The ability to detect and quantify them at trace levels is crucial for ensuring the safety of active pharmaceutical ingredients (APIs).[4][5]

A Comparative Overview of Analytical Techniques

Several chromatographic techniques are viable for the analysis of this compound. The choice of method is contingent upon the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.[3] Here, we compare the three most relevant approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation based on polarity, detection by precursor and product ion masses.
Sensitivity Moderate (µg/mL range).[6]High (ppb range), but requires derivatization for non-volatile compounds.[6]Very High (pg/mL to ng/L range).[7][8]
Selectivity Moderate; co-eluting compounds with similar UV spectra can interfere.High; provides structural information from mass spectra.Very High; MRM scans provide exceptional specificity.
Applicability to this compound Suitable for quantification at higher concentrations. The nitroaromatic structure suggests good chromophoric properties.[3]Potentially applicable after derivatization to increase volatility, which adds complexity.[3]Ideal for trace-level detection in complex matrices due to high sensitivity and selectivity.[3]
Primary Limitation Insufficient sensitivity for trace-level impurity analysis.Thermal lability or low volatility of the analyte can be a significant obstacle.Matrix effects can suppress or enhance ionization, requiring careful method development.

Deep Dive: LC-MS/MS for Unparalleled Sensitivity and Selectivity

For the demanding task of trace-level detection, LC-MS/MS emerges as the superior methodology. Its power lies in the coupling of high-resolution chromatographic separation with the specificity of tandem mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[9] This technique allows for the selective detection of a target analyte even in the presence of a complex sample matrix.

The Causality Behind Experimental Choices in LC-MS/MS Method Development

A robust LC-MS/MS method is not merely a set of parameters but a carefully considered system designed to achieve optimal performance. Below, we outline a proposed method for this compound and the scientific rationale behind each choice.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry cluster_Data Data Analysis Sample Sample Matrix Stock Stock Solution (100 µg/mL in Methanol) Sample->Stock SpikedSample Spiked Sample (for Recovery) Sample->SpikedSample Standards Calibration Standards (Serial Dilution) Stock->Standards HPLC UHPLC System Standards->HPLC SpikedSample->HPLC Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) HPLC->Column MobilePhase Mobile Phase Gradient A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Column->MobilePhase ESI Electrospray Ionization (ESI) (Positive or Negative Mode) MobilePhase->ESI Quad1 Q1: Precursor Ion Selection (e.g., m/z 225.0 for [M+H]⁺) ESI->Quad1 CID Q2: Collision-Induced Dissociation Quad1->CID Quad3 Q3: Product Ion Scanning CID->Quad3 Quant Quantification (Peak Area vs. Calibration Curve) Quad3->Quant caption Figure 1: Proposed LC-MS/MS Workflow HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC System cluster_Data Data Analysis Sample Sample Injector Injector Sample->Injector Standards Calibration Standards Standards->Injector Pump Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quant Quantification Chromatogram->Quant caption Figure 2: HPLC-UV Experimental Workflow

References

comparing the efficacy of different catalysts for 3-Chloro-6-nitroisoquinoline coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the catalytic coupling of 3-Chloro-6-nitroisoquinoline. This substrate is a key heterocyclic building block, and its effective functionalization is paramount in the synthesis of novel compounds for pharmaceutical and materials science research. The presence of both a moderately reactive chloro group and an electron-withdrawing nitro group presents unique challenges and opportunities in catalyst selection. This guide provides a comparative analysis of palladium, copper, and nickel-based catalytic systems, offering field-proven insights to guide your experimental design.

Introduction: The Strategic Importance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The 6-nitro substituent offers a handle for further synthetic transformations, such as reduction to an amine, while the 3-chloro position is a prime site for introducing molecular diversity through cross-coupling reactions.

However, the electronic properties of this substrate demand careful consideration. The electron-withdrawing nature of the nitro group and the pyridine ring deactivates the C-Cl bond towards oxidative addition, a key step in many catalytic cycles. This makes the coupling of this compound more challenging than that of electron-rich or even simple aryl chlorides. Consequently, the choice of catalyst—specifically the metal center and its coordinating ligand—is critical for achieving high efficacy.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis is the most established and versatile method for the functionalization of aryl chlorides.[1][2] We will explore its application in three key transformations for this compound: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds. For an electron-deficient substrate like this compound, the primary challenge is to facilitate the initial oxidative addition to the Pd(0) center. This is where ligand selection becomes paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential to create a highly reactive, low-coordinate Pd(0) species that can activate the C-Cl bond.[1][3]

The following table summarizes the expected performance of various palladium catalyst systems for the coupling of this compound with phenylboronic acid. The data is compiled based on established protocols for chloro-nitroarenes and other challenging chloro-heterocycles.[1][4][5]

Catalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012-2440-60"First generation" catalyst; often sluggish for chloroarenes.[4]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1002-685-95SPhos is a highly effective Buchwald ligand for activating C-Cl bonds.[1]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH804-888-98XPhos offers excellent activity and stability, often considered a go-to ligand.
PEPPSI™-IPrK₃PO₄THF806-1280-90NHC-based precatalyst; robust and effective for electron-deficient substrates.[6]

Yields are estimates for a model reaction and will vary with the specific boronic acid used.

For this specific substrate, a catalyst system employing a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos is the recommended starting point. These ligands promote the formation of a monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step. The steric bulk also facilitates the final reductive elimination step. While classic catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and longer reaction times, leading to potential side reactions or decomposition, especially with the nitro group present.[4][7]

Suzuki_Miyaura_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetal_complex Transmetalation Intermediate oa_complex->transmetal_complex Transmetalation re_complex Reductive Elimination Complex transmetal_complex->re_complex Isomerization re_complex->pd0 Reductive Elimination product 3-Aryl-6-nitroisoquinoline re_complex->product substrate This compound (Ar-Cl) substrate->pd0 boronic Ar'-B(OH)₂ + Base boronic->oa_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

  • Reactor Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.024 mmol, 2.4 mol%) in the reaction solvent. Add this catalyst solution to the Schlenk tube.

  • Solvent and Reaction: Add anhydrous tert-Butanol (5 mL) to the Schlenk tube. Seal the tube and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-nitroisoquinoline.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[8][9] Similar to the Suzuki coupling, activating the C-Cl bond of this compound is the primary hurdle. The choice of base is also critical, as it must be strong enough to deprotonate the amine without causing unwanted side reactions with the nitro group.[10]

The table below outlines catalyst systems for the amination of this compound with a representative secondary amine, morpholine.

Catalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / BINAPNaOt-BuToluene11012-2450-70Early generation bidentate ligand; may require higher temperatures.[8]
Pd(OAc)₂ / RuPhosK₂CO₃1,4-Dioxane1004-1090-98RuPhos is excellent for coupling secondary amines with aryl chlorides.[11]
G3-XPhos PrecatalystLHMDSTHF652-6>95Precatalysts offer high activity and stability, often at lower temperatures.[11]
[Pd(IPr*)(cin)Cl]K₃PO₄Toluene80-1006-1285-95Highly active NHC-based catalyst for challenging aminations.[12]

Yields are estimates for a model reaction and will vary with the specific amine used.

For C-N coupling, a third-generation Buchwald precatalyst such as G3-XPhos is highly recommended. These precatalysts are air- and moisture-stable, user-friendly, and demonstrate exceptional activity for coupling aryl chlorides at lower temperatures.[11] The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) is often beneficial as it is compatible with a wider range of functional groups than sodium tert-butoxide.[10] The electronic properties of the NHC ligands, particularly their strong σ-donating ability, also make them excellent choices for this transformation.[13][14]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product 3-Amino-6-nitroisoquinoline amido_complex->product substrate This compound (Ar-Cl) substrate->pd0 amine Amine (R₂NH) + Base amine->oa_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

  • Reactor Setup: In a glovebox, add G3-XPhos precatalyst (0.01 mmol, 1 mol%) and LHMDS (1.5 mmol) to an oven-dried vial.

  • Reagent Addition: Add a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous THF (4 mL).

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the reaction mixture to 65°C with magnetic stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired N-substituted product.

Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides.[15][16] The classic protocol uses a copper(I) co-catalyst, but copper-free versions have become popular to avoid the formation of alkyne homocoupling byproducts. For chloroarenes, this reaction is particularly challenging and often requires elevated temperatures and highly active catalyst systems.[17]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₂Cl₂CuIEt₃NDMF100-12030-50Classic conditions; often low-yielding for aryl chlorides.
Pd(OAc)₂ / XPhosNoneCs₂CO₃1,4-Dioxane11070-85Copper-free conditions with a bulky ligand are more effective for C-Cl activation.[17]
Pd/CNoneNa₂CO₃Toluene10060-80Heterogeneous catalyst, useful for some chloroaromatics.[17]

Emerging Catalysts: Earth-Abundant Metals

While palladium is highly effective, its cost and toxicity are drawbacks. Research into catalysts based on more earth-abundant metals like copper and nickel is a major focus in green chemistry.

Copper-Catalyzed Systems

Copper-catalyzed C-N coupling (Ullmann-type reactions) traditionally requires harsh conditions. However, modern systems using specific diamine ligands have enabled the amination of aryl chlorides under much milder conditions.[18][19]

  • Potential Efficacy: For this compound, a system like CuBr with a highly sterically hindered N¹,N²-diaryl diamine ligand could be effective for C-N coupling.[18] These reactions might require slightly higher temperatures (e.g., 100-120°C) than the best palladium systems but offer a significant cost advantage.

  • Causality: The steric bulk of the ligand is believed to prevent catalyst deactivation, allowing the Cu(I)/Cu(III) cycle to proceed even with less reactive aryl chlorides.[18]

Nickel-Catalyzed Systems

Nickel catalysts are highly promising for cross-coupling reactions of aryl chlorides due to their lower cost and unique reactivity, which sometimes involves radical pathways.[2][20]

  • Potential Efficacy: For Suzuki-type reactions, a NiCl₂(dppp) or similar phosphine-ligated nickel complex could couple this compound with organozinc reagents (Negishi coupling) or boronic acids.[21][22] These catalysts have proven effective for other challenging chloro-heterocycles.

  • Causality: Nickel's ability to activate C-Cl bonds is excellent, and it can operate through different mechanisms than palladium, sometimes offering complementary reactivity. However, catalyst sensitivity and the potential for side reactions must be carefully managed.

Conclusion and Authoritative Recommendations

For the reliable and high-yielding functionalization of this compound, palladium catalysis remains the gold standard.

  • For C-C bond formation (Suzuki-Miyaura): A system comprising Pd(OAc)₂ with a bulky biaryl phosphine ligand like XPhos or SPhos provides the best balance of reactivity, stability, and broad substrate scope.

  • For C-N bond formation (Buchwald-Hartwig): The use of a well-defined precatalyst, such as G3-XPhos , is highly recommended for its superior activity at lower temperatures and ease of use.

While copper and nickel catalysts represent the future of sustainable cross-coupling, their application to this specific substrate is less established. They present a fertile ground for methods development but may require more extensive optimization compared to the well-vetted palladium systems. Researchers should consider these alternatives when cost and metal residuals are primary concerns.

This guide is intended to provide a strong, data-supported foundation for your experimental work. As with any catalytic system, optimal conditions may vary with each unique coupling partner, and we recommend small-scale screening to fine-tune the protocols for your specific target molecule.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Chloro-6-nitroisoquinoline: From Benchtop to Final Disposition

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal extends beyond enabling your research; it includes ensuring your safety and the integrity of your laboratory environment. 3-Chloro-6-nitroisoquinoline is a valuable heterocyclic compound, instrumental in medicinal chemistry and materials science. However, its structure—a chlorinated and nitrated aromatic system—necessitates a rigorous and informed approach to its handling and, critically, its disposal.

This guide is designed to provide a clear, logical framework for the proper disposal of this compound and its associated waste streams. We will move beyond mere procedural lists to explain the chemical reasoning behind these protocols, empowering you to manage this compound with confidence and safety.

The Hazard Profile: Understanding the 'Why' Behind the Procedure

Before we can discuss disposal, we must fundamentally understand the risks. The hazards of this compound are inferred from its chemical class and data on structurally analogous compounds. The presence of a nitro group on an aromatic ring and a halogen substituent are key indicators of potential toxicity and environmental persistence.

Based on the Globally Harmonized System (GHS) classifications for similar chlorinated and nitroaromatic compounds, we can anticipate the following hazards[1]:

Hazard ClassGHS Hazard StatementSignificance for Handling and Disposal
Acute Toxicity (Oral) H302: Harmful if swallowedPrevents casual contamination; mandates strict hygiene.
Acute Toxicity (Dermal) H311: Toxic in contact with skinRequires the use of appropriate gloves and lab coat; immediate decontamination upon contact.
Skin Irritation H315: Causes skin irritationReinforces the need for consistent personal protective equipment (PPE).
Eye Irritation H319: Causes serious eye irritationMandates the use of safety glasses or goggles.
Aquatic Hazard (Chronic) H412: Harmful to aquatic life with long lasting effectsThis is the primary driver for proper disposal. Prevents release into drains or the environment.[1]

The core principle of our disposal strategy is containment . The goal is to prevent this compound from entering the environment, where its chlorinated nature makes it persistent and the nitroaromatic structure presents ecotoxicity.[2]

The Cardinal Rule: Segregation of Waste Streams

The most critical step in proper chemical disposal occurs long before the waste technician arrives. It is the meticulous segregation of waste at the point of generation. Mixing waste streams is not only a compliance violation but can also create dangerous chemical reactions and complicate the final disposal process.

Protocol for Waste Segregation:
  • Establish Designated Waste Containers: Before beginning your experiment, prepare clearly labeled waste containers for each anticipated waste stream.

  • Solid Waste Stream:

    • Container: A labeled, sealable polyethylene (PE) bag or a designated solid waste drum.

    • Contents: Unused or expired pure this compound, contaminated weigh boats, filter paper, and grossly contaminated gloves or bench paper.

    • Causality: Keeping solids separate prevents reaction with liquid waste and simplifies the final packaging for incineration.

  • Liquid Waste Stream (Halogenated):

    • Container: A designated, labeled, and sealed solvent waste container (typically high-density polyethylene, HDPE) specifically for halogenated organic waste.

    • Contents: Any organic solvent (e.g., Dichloromethane, Chloroform) containing dissolved this compound, and rinsates from contaminated glassware.

    • Causality: Halogenated waste must be segregated from non-halogenated waste.[3] Co-incineration of mixed streams can lead to the formation of dioxins and requires specific flue gas scrubbing, making it a distinct and more costly disposal process regulated by the EPA.[4]

  • Aqueous Waste Stream:

    • Container: A separate, labeled HDPE container for aqueous waste containing trace amounts of the compound.

    • Contents: Buffer solutions or aqueous layers from extractions that may contain dissolved this compound.

    • Causality: Never dispose of aqueous solutions containing this compound down the drain.[1] Its aquatic toxicity necessitates treatment as chemical waste. Mixing with organic solvents is also ill-advised as it creates complex mixtures that are difficult to dispose of.

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic process from generating waste to its final removal from your laboratory. The accompanying diagram visualizes this decision-making pathway.

DisposalWorkflow cluster_types Waste Categories start Start: Waste Generated identify Step 1: Identify Waste Type start->identify solid Solid Waste (e.g., powder, contaminated paper) identify->solid liquid Liquid Waste (e.g., solutions, rinsates) identify->liquid sharps Contaminated Sharps (e.g., needles, broken glass) identify->sharps containerize Step 2: Select & Label Appropriate Container solid->containerize Use Labeled Solid Waste Bin liquid->containerize Use Labeled Halogenated Liquid Can sharps->containerize Use Labeled Sharps Container store Step 3: Store Safely in Satellite Accumulation Area containerize->store pickup Step 4: Arrange Pickup by EHS or Contractor store->pickup end End: Waste Removed pickup->end

Caption: Disposal Decision Workflow for this compound.

Experimental Protocol for Waste Handling and Disposal:
  • Identification and Classification: At the end of your procedure, classify all waste materials into the categories outlined in Section 2 (Solid, Halogenated Liquid, Aqueous).

  • Containerization and Labeling:

    • Ensure all waste containers are in good condition and have securely fastened lids.

    • Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and any solvents present. Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones, environmental hazard).

  • In-Lab Decontamination (Limited Scope):

    • Note: Chemical neutralization of nitroaromatic compounds via methods like Fenton reagent treatment is an advanced process not suitable for a standard laboratory benchtop and should not be attempted.[5]

    • Decontamination is limited to surfaces. For glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol), and decant the rinsate into the halogenated liquid waste container. Follow with a standard wash.

  • Storage Pending Disposal:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA).

    • This area should be away from general lab traffic and incompatible materials (e.g., strong acids, bases, or oxidizing agents).[6]

    • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to mitigate leaks or spills.[7]

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

    • The ultimate disposal method will be determined by your licensed waste contractor, but for chlorinated nitroaromatics, high-temperature incineration in a facility equipped with appropriate off-gas treatment is the standard and required method.[2]

Emergency Protocol: Spill Management

Accidents happen. A prepared response is critical to ensure safety.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Don PPE: At a minimum, wear a lab coat, double-nitrile gloves, and chemical splash goggles.

  • Contain the Spill: For a small solid spill, gently cover it with an inert absorbent material like vermiculite or sand. For a liquid spill, surround the area with absorbent pads or booms to prevent it from spreading.

  • Clean Up: Carefully sweep or scoop the absorbent material into a designated solid waste bag or container. Wipe the area with a cloth dampened with a suitable solvent (like acetone), placing the cloth in the waste bag.

  • Dispose: Seal the container, label it as "Spill Debris containing this compound," and manage it as hazardous solid waste.

  • Report: Report the incident to your lab supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are also upholding the highest standards of laboratory safety and environmental stewardship. The principles of hazard awareness, meticulous segregation, and professional disposal are the pillars of responsible chemical management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.